Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXBFMFSLKMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197755 | |
| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-44-2 | |
| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive examination of the synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a polysubstituted aminothiophene of significant interest in medicinal chemistry and drug development. The core of this synthesis is the Gewald three-component reaction (G-3CR), a robust and efficient one-pot method for constructing the 2-aminothiophene scaffold.[1][2][3] This document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and presents the causal logic behind key procedural choices, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a wide array of biologically active compounds.[4][5] Its structural and electronic properties make it a bioisostere of anthranilic acid, a key pharmacophore in many approved drugs.[6] Molecules incorporating this heterocycle have demonstrated a broad spectrum of therapeutic activities, including antiproliferative, antiviral, antibacterial, and antifungal properties.[4][5] The target molecule, this compound (CAS 350988-44-2), is a valuable building block for creating libraries of novel compounds for drug discovery.[7][8][9] Its synthesis is most effectively achieved via the Gewald reaction, a multicomponent process first reported by Karl Gewald in 1966.[6][10]
The Gewald Reaction: A Mechanistic Deep Dive
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[10][11][12] The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization, with the final aromatization serving as the thermodynamic driving force.[5]
For the specific synthesis of this compound, the following reactants are required:
| Reactant | Role | Structure |
| 2-Butanone | Carbonyl Component | Provides the C4 (methyl) and C5 (methyl) substituents of the thiophene ring. |
| Isopropyl Cyanoacetate | Activated Nitrile | Provides the C2 (amino) and C3 (isopropyl carboxylate) substituents. |
| Elemental Sulfur (S₈) | Sulfur Source | Incorporated as the heteroatom of the thiophene ring. |
| Morpholine | Base Catalyst | Facilitates key proton transfer steps and aids in the dissolution of sulfur. |
The Reaction Mechanism: A Step-by-Step Elucidation
The mechanism, while seemingly straightforward, involves several critical intermediates. Computational and experimental studies have provided a clear picture of the reaction pathway.[5][13][14]
Caption: High-level workflow for the Gewald three-component reaction.
Step 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (2-butanone) and the activated nitrile (isopropyl cyanoacetate).[10][14] The base, morpholine, deprotonates the α-carbon of isopropyl cyanoacetate, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of 2-butanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, isopropyl 2-cyano-3-methylpent-2-enoate.[10]
Step 2: Michael Addition of Sulfur This is the crucial thiolation step. The base deprotonates the γ-carbon of the Knoevenagel adduct (the C3-methyl group), creating a new carbanion.[5] This nucleophile attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[5][13] The choice of base is critical here; morpholine is particularly effective as it not only catalyzes the reaction but also forms morpholine polysulfides, which enhance the solubility and reactivity of elemental sulfur.[15]
Step 3: Intramolecular Cyclization & Ring Closure The newly formed thiolate anion undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization forms a five-membered ring, generating a cyclic imine intermediate.[16]
Step 4: Tautomerization to the Aromatic Product The final step is a rapid tautomerization of the cyclic imine to the thermodynamically stable enamine.[10] This proton shift results in the formation of the aromatic 2-aminothiophene ring system, which drives the entire reaction sequence to completion.
Caption: The four principal stages of the Gewald reaction mechanism.
Field-Proven Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale. The procedure is designed to be self-validating, with clear steps for reaction, isolation, and purification.
Reagents and Equipment
-
Reagents: 2-Butanone, Isopropyl cyanoacetate, Elemental Sulfur (powdered), Morpholine, Ethanol (absolute), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, ice bath, Buchner funnel and flask, filter paper.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (0.10 mol), isopropyl cyanoacetate (0.10 mol), and elemental sulfur (0.10 mol, 3.2 g).
-
Solvent Addition: Add 80 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.
-
Base Addition: While stirring, slowly add morpholine (0.11 mol) to the suspension. The addition should be done carefully as the initial reaction can be mildly exothermic.
-
Reaction Conditions: Attach a condenser to the flask and heat the mixture to 45-50°C with continuous stirring. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals twice with 20 mL of cold ethanol, followed by two washes with 30 mL of deionized water to remove any residual morpholine and salts.
-
Drying: Dry the purified product under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow or off-white crystalline solid.
Expected Yield and Purity
Yields for this reaction typically range from 70-85%.[15] Purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
Conclusion
The Gewald reaction provides a highly efficient and versatile pathway for the synthesis of this compound.[15][16] Its operational simplicity, use of readily available starting materials, and high yields make it an indispensable tool in synthetic and medicinal chemistry.[4][15] A thorough understanding of the underlying Knoevenagel condensation, sulfur addition, and cyclization-aromatization mechanism allows chemists to optimize conditions and adapt the methodology for the creation of diverse libraries of pharmacologically relevant 2-aminothiophene derivatives.
References
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Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (Year). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Gomaa, A. M., & Ali, A. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]
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Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
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Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
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Jahani, M., & Mose, R. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11958-11968. [Link]
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ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (2014). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]
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Jahani, M., & Mose, R. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 139-149. [Link]
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Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]
-
ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. [Link]
-
Sinfoo BIOCHEM. (n.d.). This compound. [Link]
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Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a substituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a well-established pharmacophore present in a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents. The physicochemical properties of a drug candidate are fundamental to its journey from a laboratory curiosity to a clinical reality. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] A thorough understanding of the physicochemical characteristics of a compound like this compound is therefore not merely an academic exercise but a critical component of rational drug design and development.[3][4]
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a self-validating system of protocols and insights, this document is designed to empower researchers to understand, predict, and measure the key parameters that will dictate the behavior of this molecule in biological systems.
Molecular Structure and Identity
A foundational understanding of a molecule begins with its structure. This compound is characterized by a central thiophene ring, substituted with an amino group at the 2-position, a carboxylate group at the 3-position, and methyl groups at the 4- and 5-positions. The carboxylate group is esterified with an isopropyl group.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | |
| Molecular Weight | 213.3 g/mol | |
| CAS Number | 350988-44-2 |
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Density | 1.152 ± 0.06 g/cm³ | Influences formulation and manufacturing processes. |
| Boiling Point | 311.5 ± 37.0 °C | Indicates volatility and thermal stability. |
| pKa | 0.54 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. |
Source for predicted values:
Experimental Determination of Core Physicochemical Properties
The following sections detail the established experimental protocols for determining the critical physicochemical properties of a novel compound like this compound.
Synthesis via the Gewald Reaction
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a one-pot multicomponent reaction that is highly efficient and versatile.
Reaction Scheme:
Sources
A Technical Guide to the Spectral Characteristics of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectral data for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a member of the biologically significant 2-aminothiophene class of compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages data from closely related analogs and established spectroscopic principles to present a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Thiophenes and their derivatives are a crucial class of heterocyclic compounds, with 2-amino substituted thiophenes, in particular, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, aiding in structural elucidation and analytical method development.
Molecular Structure and Key Features
This compound (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) possesses a highly substituted thiophene ring, which forms the core of its chemical architecture.[2][3] The presence of an amino group at the C2 position, a bulky isopropyl ester at C3, and two methyl groups at C4 and C5 significantly influences its electronic and steric properties, which are in turn reflected in its spectral data.
Spectroscopic Analysis: A Predictive Approach
The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. These predictions are based on the analysis of analogous compounds and established spectroscopic theory.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group, as well as the neighboring methyl substituents.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.8 - 6.5 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift is influenced by hydrogen bonding. |
| ~5.0 - 5.2 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. |
| ~2.2 - 2.4 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position of the thiophene ring. |
| ~2.0 - 2.2 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position of the thiophene ring. |
| ~1.3 - 1.4 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl ester will appear as a doublet due to coupling with the methine proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C=O (Ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |
| ~155 - 160 | C2 (Thiophene) | The carbon attached to the amino group is significantly deshielded. |
| ~140 - 145 | C5 (Thiophene) | The substituted C5 carbon of the thiophene ring. |
| ~120 - 125 | C4 (Thiophene) | The substituted C4 carbon of the thiophene ring. |
| ~105 - 110 | C3 (Thiophene) | The carbon bearing the isopropyl carboxylate group. |
| ~65 - 70 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~22 - 25 | -CH(CH₃)₂ | The equivalent methyl carbons of the isopropyl group. |
| ~14 - 16 | C4-CH₃ | The methyl carbon at the C4 position. |
| ~12 - 14 | C5-CH₃ | The methyl carbon at the C5 position. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) | These absorptions are due to the stretching vibrations of the C-H bonds in the isopropyl and methyl groups. |
| 1700 - 1680 | C=O Stretch | Ester | The strong absorption in this region is characteristic of the carbonyl group in the isopropyl ester. |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| 1550 - 1500 | C=C Stretch | Thiophene Ring | Aromatic C=C stretching vibrations within the thiophene ring. |
| 1250 - 1200 | C-O Stretch | Ester | The C-O stretching vibration of the ester linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
| 213 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 198 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 170 | [M - C₃H₇]⁺ or [M - COOCH(CH₃)₂ + H]⁺ | Loss of the isopropyl group or the entire ester group with a hydrogen rearrangement. |
| 154 | [M - COOCH(CH₃)₂]⁺ | Loss of the isopropyl carboxylate radical. |
Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed, step-by-step methodologies for obtaining NMR, IR, and MS spectra for compounds in the 2-aminothiophene class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Determine the chemical shifts relative to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be background-subtracted.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or after dissolution in a volatile solvent for liquid injection.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
To further aid in the understanding of the molecular structure and its expected behavior in mass spectrometry, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway in Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this molecule and its derivatives in their synthetic and analytical workflows. The provided experimental protocols offer a solid foundation for obtaining high-quality data, which is essential for unambiguous structure confirmation and further research into the promising biological activities of this class of compounds.
References
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sinfoo Biochem. (n.d.). This compound,(CAS# 350988-44-2). Retrieved from [Link]
-
ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. Retrieved from [Link]
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A Technical Guide to the Biological Activity of Substituted 2-Aminothiophenes: From Synthesis to Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its structural similarity and bioisosteric relationship to the phenyl group allow it to interact with a wide array of biological targets, conferring diverse pharmacological properties.[3][4] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of substituted 2-aminothiophenes. We will dissect the well-established Gewald reaction for its synthesis, detail its significant anticancer, antimicrobial, anti-inflammatory, and antiviral activities, and provide robust experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in modern drug discovery and development.
The 2-Aminothiophene Core: A Privileged Scaffold in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and dyes.[2] Among these, the 2-aminothiophene moiety is particularly significant. Its utility stems not only from its inherent biological activities but also from its role as a versatile synthetic intermediate for constructing more complex, fused heterocyclic systems.[1][5] The presence of the amino group at the C-2 position significantly influences the electronic properties of the ring, making it a rich pharmacophore capable of engaging in various non-covalent interactions with biological macromolecules.[1] This has led to the development of 2-aminothiophene derivatives as selective inhibitors, modulators, and receptor ligands with applications spanning multiple therapeutic areas.[5][6]
Synthesis: The Gewald Reaction as the Gateway to 2-Aminothiophenes
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction (MCR) typically involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur, in the presence of a basic catalyst like morpholine or diethylamine.[2][7] The reaction's popularity is due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[8]
Mechanism of the Gewald Reaction
The mechanism is a well-studied sequence of classical organic reactions.[9][10][11] A comprehensive computational study using density functional theory (DFT) has elucidated the key steps:[9][10][11]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[10][12]
-
Michael Addition of Sulfur: The elemental sulfur (typically an S8 crown) is nucleophilically attacked by the enolate or a related nucleophilic species derived from the Knoevenagel adduct. This step forms a thiiran intermediate or a polysulfide chain.[9][11]
-
Intramolecular Cyclization & Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. The resulting thiol attacks the nitrile group.
-
Aromatization: A final tautomerization and elimination step leads to the formation of the stable, aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[9][11]
The causality behind choosing a base catalyst like morpholine is its dual role: it facilitates the initial Knoevenagel condensation and also aids in the activation of elemental sulfur.[2][10]
Caption: Figure 1: Simplified Gewald Reaction Workflow
A Broad Spectrum of Biological Activities
Substituted 2-aminothiophenes exhibit a remarkable range of pharmacological effects, which are highly dependent on the nature and position of the substituents on the thiophene core.
Anticancer Activity
This class of compounds has demonstrated significant potential as anticancer agents, acting through various mechanisms.[13] Derivatives have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways involved in tumor proliferation.[14][15]
-
Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and division. For example, certain 2-aminothiophene derivatives function as atypical protein kinase C (aPKC) inhibitors.[16] Others have been found to interfere with the cell cycle, leading to an accumulation of cells in the sub-G1 phase, and to induce apoptosis, confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP).[17] Studies have shown potent antiproliferative effects against various human cancer cell lines, including cervical adenocarcinoma (HeLa), pancreatic adenocarcinoma (PANC-1), and prostate cancer cells, with some compounds showing efficacy comparable or superior to the standard drug doxorubicin.[14][15][17]
-
Self-Validating Insight: A crucial aspect of evaluating these compounds is to test their cytotoxicity on non-tumor cell lines (e.g., mouse fibroblasts, 3T3) in parallel.[14][15] A promising candidate will exhibit high potency against cancer cells while having a minimal protective effect on normal cells, indicating a favorable therapeutic window.[14]
Caption: Figure 2: Kinase Inhibition by a 2-Aminothiophene
Table 1: Selected Anticancer Activities of 2-Aminothiophene Derivatives
| Compound ID | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 6CN14 | HeLa (Cervical) | More potent than Doxorubicin | [14][15] |
| 7CN09 | PANC-1 (Pancreatic) | More potent than Doxorubicin | [14][15] |
| SB-44 | Prostate & Cervical | < 35 µM | [17] |
| SB-83 | Prostate & Cervical | 15.38 - 34.04 µM | [17] |
| SB-200 | Prostate & Cervical | Induces apoptosis |[17] |
Antimicrobial Activity
2-Aminothiophene derivatives possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi.[3][18][19]
-
Mechanism of Action: While the exact mechanisms are varied, they often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by certain substituents can facilitate passage through the bacterial cell wall.
-
Structure-Activity Relationship (SAR): Studies have shown that the introduction of different heterocyclic rings or benzylideneamino groups can significantly modulate antibacterial potency.[18][20] For instance, certain derivatives show significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, sometimes comparable to standard antibiotics like ampicillin.[20]
Table 2: Selected Antimicrobial Activities of 2-Aminothiophene Derivatives
| Compound Class | Target Organism | Activity Measure | Reference |
|---|---|---|---|
| Benzylideneamino derivatives | B. subtilis, S. aureus, E. coli | MIC = 0.81 mM/mL | [20] |
| Pyrazole-substituted | Aspergillus fumigatus | Promising antifungal activity | [20] |
| Pyridine-substituted | Candida albicans | Promising antifungal activity | [20] |
| Aminobenzothiophenes | Mycobacterium smegmatis | MIC = 0.78 µg/mL |[21] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Several 2-aminothiophene analogs have been identified as potent anti-inflammatory agents.[22][23][24]
-
Mechanism of Action: A key mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[25] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-aminothiophene derivatives can disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the antioxidant response element (ARE). This leads to a reduction in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., COX-2, NF-κB).[25][26]
Caption: Figure 3: NRF2 Activation by 2-Aminothiophenes
Table 3: Selected Anti-inflammatory Activities of 2-Aminothiophene Derivatives
| Compound | Activity (IC50) | Mechanism | Reference |
|---|---|---|---|
| Compound 1 | 121.47 µM | Leukocyte migration inhibition | [22][23][24] |
| Compound 5 | 422 µM | Leukocyte migration inhibition | [22][23][24] |
| Tetrahydrobenzo[b]thiophenes | N/A | NRF2 Activation |[25] |
Antiviral and Other Activities
The versatility of the 2-aminothiophene scaffold extends to other therapeutic areas:
-
Antiviral Activity: Derivatives have shown moderate to potent activity against a range of viruses, including HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV).[27][28] For example, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as a selective anti-HIV-1 agent (EC50 = 3.8 µg/mL).[28]
-
Antileishmanial Activity: Hybrids of 2-aminothiophene and indole have exhibited pronounced activity against Leishmania amazonensis, with some compounds being more active and less toxic than reference drugs.[29]
-
Anticonvulsant Activity: Certain Mannich bases of 2-aminothiophenes have demonstrated protective effects against chemically-induced seizures in animal models.[30]
Structure-Activity Relationship (SAR) Analysis
The biological profile of a 2-aminothiophene derivative is critically dependent on the substituents at the C3, C4, C5, and N2 positions.
-
C3 Position: Often substituted with an electron-withdrawing group like nitrile (-CN) or an ester (-COOR) from the Gewald synthesis. These groups are crucial starting points for further derivatization. For antileishmanial activity, replacing a 3-carbonitrile with a 3-carboxamide can maintain activity in certain scaffolds.[29] For aPKC inhibition, various esters at this position have been explored to optimize potency.[16]
-
C4 and C5 Positions: These positions are highly amenable to modification. Often, they are part of a fused cycloalkyl ring (e.g., cyclopentyl, cyclohexyl, cycloheptyl) derived from a cyclic ketone in the Gewald reaction.[29] The size of this fused ring can significantly impact activity, as seen in antileishmanial compounds where 5- to 8-membered rings have been explored.[29]
-
N2 (Amino) Position: The free amino group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor. However, N-substitution is a common strategy for creating hybrids and prodrugs. Linking indole moieties to this position has been a successful strategy for generating potent antileishmanial agents.[29]
Caption: Figure 4: Key Substitution Points on the 2-Aminothiophene Scaffold
Key Experimental Protocols
To ensure scientific integrity, protocols must be self-validating, incorporating appropriate controls and clear endpoints.
Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a representative example of the Gewald three-component reaction.
-
Objective: To synthesize a polysubstituted 2-aminothiophene via a one-pot reaction.
-
Reagents & Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur (S8 powder)
-
Diethylamine (or Morpholine)
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Ice bath, Buchner funnel, filter paper
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and ethanol (20 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (10 mmol, 1.0 eq) to the mixture.
-
Carefully add diethylamine (10 mmol, 1.0 eq) dropwise. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven.
-
-
Self-Validation & Expected Outcome:
-
Control: A parallel reaction run without the base catalyst should yield little to no product, validating the catalyst's necessity.
-
Expected Product: A crystalline solid. The identity and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be in the range of 70-90%.
-
Protocol: MTT Assay for Antiproliferative Activity
This protocol assesses the ability of a test compound to inhibit cell proliferation.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a 2-aminothiophene derivative against a cancer cell line (e.g., HeLa).
-
Reagents & Materials:
-
HeLa cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Test compound (dissolved in DMSO), Doxorubicin (positive control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium + DMSO only) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Self-Validation & Data Analysis:
-
Positive Control: Doxorubicin should show a dose-dependent inhibition of cell viability, validating the assay's sensitivity.
-
Vehicle Control: The viability of cells treated with the DMSO vehicle should be comparable to the untreated control, ensuring the solvent is not causing toxicity.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Future Perspectives and Conclusion
The 2-aminothiophene scaffold remains a highly attractive and fruitful starting point for drug discovery.[1] Its synthetic accessibility via the robust Gewald reaction allows for the rapid generation of diverse chemical libraries.[8] Current research continues to uncover novel biological activities and refine the structure-activity relationships for various therapeutic targets.[1][13]
Future efforts should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for compounds with promising phenotypic effects.
-
ADMET Optimization: Improving the drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) of potent hits through medicinal chemistry optimization.
-
Green Synthesis: Further developing sustainable and environmentally friendly synthetic methodologies to access these scaffolds.[27]
References
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
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Gouda, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]
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Li, J., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications. [Link]
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Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]
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Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wang, M., et al. (2019). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry. [Link]
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G, N., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
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Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica. [Link]
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ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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de Oliveira, A. C. A., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules. [Link]
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Basavaraj, et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. [Link]
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Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Selected examples of 2‐aminothiophene drugs. ResearchGate. [Link]
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Bohrium. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bohrium. [Link]
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ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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Wagle, M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Anticonvulsant activity of some mannich bases of 2-aminothiophenes having indole-3-carboxaldehyde against strychnine, picrotoxin, lithiumpilocarpine-induced seizures. ResearchGate. [Link]
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Saleem, M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]
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da Silva, A. C. G., et al. (2023). Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. ResearchGate. [Link]
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Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. [Link]
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El-Awady, R., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sci-Hub. (n.d.). Synthesis and Antiviral Activities of Some New 5-Heteroaromatic Substituted Derivatives of 2'-Deoxyuridine. Sci-Hub. [Link]
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Liu, G., et al. (2014). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Letters in Drug Design & Discovery. [Link]
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Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Benzothiophene analogs (class II) show regions crucial for antiviral... ResearchGate. [Link]
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Eine detaillierte technische Anleitung zur Gewald-Reaktion: Synthese von polysubstituierten Thiophenen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als umfassender technischer Leitfaden zur Gewald-Reaktion, einer grundlegenden Methode in der heterozyklischen Chemie zur Synthese von hochfunktionalisierten 2-Aminothiophenen. Als Eckpfeiler der medizinischen Chemie bietet die Gewald-Reaktion einen robusten und vielseitigen Weg zu Molekülgerüsten, die für die Arzneimittelentwicklung von zentraler Bedeutung sind.
Einleitung: Die Bedeutung von Thiophenen in der modernen Medizin
Polysubstituierte Thiophen-Ringe sind privilegierte Strukturen in der pharmazeutischen Chemie.[1][2] Ihre einzigartigen elektronischen Eigenschaften und ihre Fähigkeit, an einer Vielzahl biologischer Rezeptoren zu binden, machen sie zu einem integralen Bestandteil zahlreicher zugelassener Medikamente und klinischer Kandidaten. Die 2-Aminothiophen-Einheit, die durch die Gewald-Reaktion effizient hergestellt wird, dient als vielseitiger synthetischer Vorläufer für eine breite Palette von Wirkstoffen, darunter entzündungshemmende, antimikrobielle, krebsbekämpfende und antipsychotische Mittel.[1][3]
Die Gewald-Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen kondensieren.[4][5][6] Die Attraktivität dieser Reaktion liegt in ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und den milden Reaktionsbedingungen, was sie zu einem unverzichtbaren Werkzeug für die Erstellung von Wirkstoffbibliotheken macht.[7][8][9]
Der Reaktionsmechanismus: Ein schrittweiser Einblick
Das Verständnis des Mechanismus der Gewald-Reaktion ist entscheidend für die Optimierung der Bedingungen und die Fehlerbehebung bei unerwarteten Ergebnissen. Obwohl der genaue Mechanismus der Schwefeladdition noch diskutiert wird, ist die allgemeine Abfolge der Schritte gut etabliert.[4][5][10] Die Reaktion verläuft typischerweise über drei Hauptstufen:
-
Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung (Keton oder Aldehyd) und der aktiven Methylenverbindung (α-Cyanoester).[4][5] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert den α-Cyanoester und erzeugt ein reaktives Carbanion. Dieses Anion greift dann die Carbonylgruppe an, was nach Wasserabspaltung zu einem stabilen α,β-ungesättigten Nitril-Zwischenprodukt führt.[5] Die Wahl der Base ist hier entscheidend; sie muss basisch genug sein, um die Methylengruppe zu deprotonieren, aber nicht so stark, dass sie unerwünschte Nebenreaktionen verursacht.
-
Michael-Addition von Schwefel: Das gebildete α,β-ungesättigte Zwischenprodukt reagiert dann mit elementarem Schwefel. Der Mechanismus dieses Schrittes ist nicht vollständig geklärt, es wird jedoch angenommen, dass die Base eine Rolle bei der Aktivierung des Schwefels spielt.[4][11][12] Eine postulierte Route beinhaltet die Bildung eines Thiolat-Zwischenprodukts nach dem Angriff auf den Schwefelring (S₈).
-
Cyclisierung und Tautomerisierung: Das Schwefel-Addukt durchläuft eine intramolekulare Cyclisierung, bei der das Thiolat-Anion die Nitrilgruppe angreift.[4][5] Dieser Ringschluss erzeugt ein Dihydrothiophen-Intermediat, das sich schnell durch Tautomerisierung zum stabilen, aromatischen 2-Aminothiophen-Produkt umlagert.
Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.
Detailliertes experimentelles Protokoll
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Eintopf-Synthese eines 2-Aminothiophens unter Verwendung von Cyclohexanon, Ethylcyanoacetat und Schwefel. Dieses Verfahren kann als Ausgangspunkt für eine Vielzahl von Substraten dienen.
Materialien und Reagenzien:
-
Cyclohexanon (99%)
-
Ethylcyanoacetat (99%)[13]
-
Elementarer Schwefel (fein gepulvert)[13]
-
Morpholin (99%)[13]
-
Ethanol (reinst)[13]
-
Rundkolben (passende Größe)
-
Rückflusskühler
-
Magnetrührer mit Heizplatte
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Rotationsverdampfer
Abbildung 2: Experimenteller Arbeitsablauf der Gewald-Reaktion.
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem 250-ml-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Cyclohexanon (9,8 g, 0,1 mol), Ethylcyanoacetat (11,3 g, 0,1 mol) und fein gepulverter Schwefel (3,2 g, 0,1 mol) in 50 ml Ethanol suspendiert.
-
Basenzugabe: Unter Rühren wird Morpholin (8,7 g, 0,1 mol) bei Raumtemperatur langsam tropfenweise zu der Suspension gegeben. Eine leichte exotherme Reaktion kann beobachtet werden.
-
Reaktion: An den Kolben wird ein Rückflusskühler angeschlossen und die Mischung wird unter Rühren auf 70-80°C erhitzt.
-
Überwachung: Der Fortschritt der Reaktion wird alle 30-60 Minuten mittels Dünnschichtchromatographie (DC) überwacht, bis die Ausgangsmaterialien vollständig verbraucht sind (typischerweise 2-4 Stunden).
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Heizung entfernt und die Mischung auf Raumtemperatur abkühlen gelassen. Oft fällt das Produkt während des Abkühlens aus. Die Mischung kann weiter in einem Eisbad gekühlt werden, um die Ausfällung zu maximieren.
-
Isolierung: Das ausgefallene Produkt wird durch Vakuumfiltration abfiltriert und der Filterkuchen mehrmals mit kaltem Ethanol gewaschen, um überschüssige Reagenzien und Verunreinigungen zu entfernen.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) gereinigt, um das hochreine 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen zu erhalten.
-
Charakterisierung: Die Identität und Reinheit des Produkts werden durch Schmelzpunktbestimmung, NMR-Spektroskopie und Massenspektrometrie bestätigt.
Anwendungsbereich, Variationen und Einschränkungen
Die Gewald-Reaktion ist für ihre breite Anwendbarkeit bekannt. Dennoch beeinflussen die Wahl der Substrate und die Reaktionsbedingungen den Erfolg und die Ausbeute der Synthese erheblich.
Variationen der Reaktion:
-
Zweischritt-Verfahren: Bei weniger reaktiven Ketonen, insbesondere bei Arylketonen, liefert ein zweistufiges Verfahren oft bessere Ergebnisse.[14][15] Dabei wird zunächst das α,β-ungesättigte Nitril durch Knoevenagel-Kondensation isoliert und anschließend in einem separaten Schritt mit Schwefel und Base umgesetzt.[14][16]
-
Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern, was besonders im Kontext des "Green Chemistry" von Vorteil ist.[4][9][15]
-
Festphasensynthese: Die Reaktion kann auf festen Trägern durchgeführt werden, was die Aufreinigung vereinfacht und für die kombinatorische Chemie nützlich ist.[15][17]
-
Katalysator-Modifikationen: Anstelle von stöchiometrischen Mengen an Aminbasen wurden auch katalytische Systeme entwickelt. Beispielsweise wurde der Einsatz von Piperidiniumborat als konjugiertes Säure-Base-Paar als wirksam für die Katalyse der Reaktion beschrieben.[18]
Substrat-Anwendungsbereich:
Die folgende Tabelle fasst den typischen Anwendungsbereich der Gewald-Reaktion zusammen und gibt beispielhafte Ausbeuten an.
| Carbonyl-Komponente | Aktive Methylen-Komponente | Base | Typische Ausbeute (%) | Referenz |
| Cyclohexanon | Malononitril | Morpholin | 85-95 | [18] |
| Aceton | Ethylcyanoacetat | Diethylamin | 60-75 | [14] |
| Acetophenon | Malononitril | Morpholin | 50-70 | [15] |
| Propanal | Cyanacetamid | Piperidin | 70-85 | [8] |
| 4-Chloracetophenon | Ethylcyanoacetat | Morpholin/Acetat | 40-60 | [3] |
Einschränkungen:
-
Sterische Hinderung: Stark sterisch gehinderte Ketone können langsam oder gar nicht reagieren.
-
Arylketone: Wie bereits erwähnt, sind Arylketone unter den klassischen Eintopf-Bedingungen oft weniger reaktiv.[15]
-
Nebenreaktionen: Bei bestimmten Substraten können Thorpe-Ziegler-Dimerisierungen oder andere Nebenreaktionen auftreten, die die Ausbeute des gewünschten Thiophens verringern.[14]
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Niedrige oder keine Reaktion | Unzureichende Basizität der Base. Geringe Reaktivität des Ketons. Niedrige Reaktionstemperatur. | Wechsel zu einer stärkeren Base (z.B. Piperidin, Triethylamin). Wechsel zu einem Zweischritt-Verfahren. Erhöhen der Reaktionstemperatur oder Einsatz von Mikrowellenbestrahlung. |
| Bildung von Nebenprodukten | Zu starke Base oder zu hohe Temperatur. Konkurrierende Dimerisierungsreaktionen. | Verwendung einer milderen Base (z.B. Morpholiniumacetat). Senken der Reaktionstemperatur. Langsame Zugabe der Base, um die Konzentration des reaktiven Anions niedrig zu halten. |
| Schwierige Aufreinigung | Das Produkt ist im Reaktionslösungsmittel löslich. Bildung von öligen Verunreinigungen. | Nach dem Abkühlen Wasser zugeben, um die Polarität zu verringern und die Ausfällung zu fördern. Extraktion mit einem organischen Lösungsmittel gefolgt von Säulenchromatographie. |
Schlussfolgerung
Die Gewald-Reaktion bleibt eine der effizientesten und vielseitigsten Methoden zur Synthese von polysubstituierten 2-Aminothiophenen. Ihre hohe Toleranz gegenüber funktionellen Gruppen, die milden Bedingungen und die einfache Durchführung machen sie zu einem unschätzbaren Werkzeug für Forscher in der akademischen Welt und der pharmazeutischen Industrie. Durch ein fundiertes Verständnis des Mechanismus, des Anwendungsbereichs und der potenziellen Fallstricke können Wissenschaftler diese Reaktion nutzen, um schnell und effizient neue Thiophen-basierte Moleküle für die Entdeckung und Entwicklung neuer Medikamente zu synthetisieren.
Referenzen
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Gewald reaction - Wikipedia. (n.d.). Verfügbar unter: [Link]
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Gewald-Reaktion - Wikipedia. (n.d.). Verfügbar unter: [Link]
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Gewald-reactie - Wikipedia. (n.d.). Verfügbar unter: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Verfügbar unter: [Link]
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Verfügbar unter: [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 40(31), 5471-5474. Verfügbar unter: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), i-ix. Verfügbar unter: [Link]
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Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. Verfügbar unter: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Verfügbar unter: [Link]
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Perin, N., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Verfügbar unter: [Link]
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Gewald-Reaktion - YouTube. (2016). Verfügbar unter: [Link]
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ResearchGate. (n.d.). Synthesis of polysubstituted thiophene derivatives. Verfügbar unter: [Link]
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Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. Organic Letters, 20(2), 354-357. Verfügbar unter: [Link]
-
Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739. Verfügbar unter: [Link]
-
McCullough, R. D., & Williams, S. P. (1993). Synthesis of regiospecific poly(3-substituted-thiophenes) using Ni-diimine-initiated cross-coupling polymerization. Journal of the American Chemical Society, 115(24), 11608-11609. Verfügbar unter: [Link]
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ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Verfügbar unter: [Link]
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Gulea, M., & Gherasim, C. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(9), 10516-10555. Verfügbar unter: [Link]
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Dadwal, P., et al. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2019(2), M1065. Verfügbar unter: [Link]
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J&K Scientific LLC. (n.d.). Gewald Reaction. Verfügbar unter: [Link]
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chemeurope.com. (n.d.). Gewald reaction. Verfügbar unter: [Link]
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An In-Depth Technical Guide to the Starting Materials for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate Synthesis
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives are integral to pharmaceuticals such as the tranquilizer Brotizolam and the anti-inflammatory drug Tinoridine.[1][2] The inherent structural features of 2-aminothiophenes make them valuable starting points for the synthesis of complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which exhibit a broad spectrum of pharmacological activities.[3][4] Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the subject of this guide, is a key intermediate in the development of novel therapeutics, making a thorough understanding of its synthesis crucial for researchers in drug discovery and development.
This technical guide provides an in-depth analysis of the starting materials required for the synthesis of this compound, primarily through the highly efficient and versatile Gewald three-component reaction.[5] We will delve into the rationale behind the selection of each precursor, offering field-proven insights into how these choices directly influence the reaction's success and the final product's purity.
Core Synthetic Strategy: The Gewald Reaction
The Gewald reaction stands as the most prominent and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[2][6][7] This one-pot, multi-component condensation involves an α-methylene-activated ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[5][8][9] The reaction's popularity stems from its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds, all contributing to its versatility.[7]
The generally accepted mechanism commences with a Knoevenagel condensation between the ketone and the activated nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[10][11] The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[5][10] The choice of the initial ketone and activated nitrile directly dictates the substitution pattern of the resulting thiophene ring.
Selection of Starting Materials: A Deliberate Choice for a Targeted Synthesis
The synthesis of this compound necessitates a judicious selection of starting materials to achieve the desired substitution pattern on the thiophene ring. The core components are a ketone, an activated nitrile, and a sulfur source, all facilitated by a basic catalyst.
The Ketone: 3-Methyl-2-butanone
To achieve the characteristic 4,5-dimethyl substitution on the thiophene ring, 3-methyl-2-butanone (also known as methyl isopropyl ketone) is the required ketone precursor. The carbon atoms of the ketone's ethyl group and one of its methyl groups form the C4 and C5 positions of the thiophene ring, respectively. The selection of this specific ketone is non-negotiable for obtaining the target molecule.
The Activated Nitrile: Isopropyl Cyanoacetate
The ester functionality at the 3-position of the thiophene ring is determined by the choice of the activated nitrile. For the synthesis of the isopropyl ester, isopropyl cyanoacetate is the essential starting material. The cyano group is critical for the reaction mechanism, participating in the initial condensation and ultimately becoming the amino group at the 2-position of the thiophene ring. The isopropyl ester group remains intact throughout the reaction.
The Sulfur Source: Elemental Sulfur (S₈)
Elemental sulfur , typically in the form of a fine powder, serves as the source of the sulfur atom that constitutes the thiophene heterocycle.[9] The use of finely powdered sulfur is recommended to ensure better dispersion and reactivity in the reaction mixture.[9]
The Basic Catalyst: Morpholine or Triethylamine
A basic catalyst is indispensable for the Gewald reaction to proceed. Its primary role is to facilitate the initial Knoevenagel condensation.[11] Morpholine and triethylamine are commonly employed bases for this purpose.[3][9] Morpholine, in particular, has been shown to be highly effective, not only as a base but also in aiding the dissolution of elemental sulfur.[6]
Experimental Protocol: A Step-by-Step Methodology
The following is a representative, detailed protocol for the synthesis of this compound via the Gewald reaction.
Materials:
-
3-Methyl-2-butanone
-
Isopropyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol (or Methanol/DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1.0 eq), isopropyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
-
To this stirred mixture, add morpholine (0.5-1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.[4]
Data Summary and Visualization
The following table summarizes the key starting materials and their roles in the synthesis.
| Starting Material | Structure | Role in Synthesis |
| 3-Methyl-2-butanone | CH₃COCH(CH₃)₂ | Provides the 4-methyl and 5-methyl substituents on the thiophene ring. |
| Isopropyl Cyanoacetate | NCCH₂COOCH(CH₃)₂ | Source of the C2, C3, and the isopropyl carboxylate group at the C3 position. The cyano group becomes the 2-amino group. |
| Elemental Sulfur | S₈ | Provides the sulfur atom for the thiophene ring. |
| Morpholine | C₄H₉NO | Basic catalyst for the Knoevenagel condensation and aids in sulfur dissolution. |
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the Gewald synthesis for this compound.
Caption: Workflow for the Gewald synthesis of the target molecule.
Conclusion
The synthesis of this compound is most effectively achieved through the Gewald reaction, a robust and versatile method in heterocyclic chemistry. A comprehensive understanding of the roles of the specific starting materials—3-methyl-2-butanone, isopropyl cyanoacetate, elemental sulfur, and a suitable base—is paramount for the successful and efficient production of this valuable intermediate. This guide has provided the necessary technical insights to empower researchers in their synthetic endeavors, ensuring a solid foundation for the development of novel pharmaceuticals and functional materials.
References
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. Retrieved from [Link]
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Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved from [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]
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Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. (n.d.). ResearchGate. Retrieved from [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. Retrieved from [Link]
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Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Mediterr. J. Chem. Retrieved from [Link]
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Topic: Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate Derivatives and Analogs
An In-depth Technical Guide for Researchers
Introduction: The 2-Aminothiophene Core as a Privileged Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a particularly important scaffold.[1][3][4] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for a phenyl group, make it a versatile building block in drug design.[5]
Within the diverse family of thiophene-based molecules, the 2-aminothiophene moiety has garnered significant attention as a "privileged scaffold." These structures are found in numerous biologically active compounds with a wide range of applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][3][5][6] This guide focuses on a specific, highly functionalized member of this class, Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS No. 350988-44-2)[7], and explores the synthesis, structure-activity relationships, and therapeutic potential of its derivatives and analogs. By understanding the chemical landscape and biological implications of modifying this core structure, researchers can better design and develop novel therapeutic leads.
Part 1: The Synthetic Keystone: The Gewald Reaction
The primary and most versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[8][9][10] This one-pot, multi-component reaction is prized for its efficiency, use of readily available starting materials, and mild reaction conditions.[9][11] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or diethylamine.[8][10][12]
Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction has been elucidated and is understood to proceed through several key steps.[6][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (e.g., butan-2-one) and the α-cyanoester (e.g., isopropyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[6][8]
-
Sulfur Addition: The elemental sulfur (typically an S₈ crown) is added to the reaction. The exact mechanism of sulfur addition is complex, but it is postulated that the α,β-unsaturated intermediate is deprotonated by the base, and the resulting carbanion attacks the sulfur ring.[6][8]
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[8]
Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.
Protocol: Synthesis of this compound
This protocol describes the synthesis of the core compound via the Gewald reaction.
Materials:
-
Butan-2-one (Methyl ethyl ketone)
-
Isopropyl cyanoacetate
-
Elemental Sulfur
-
Diethylamine (or Morpholine)
-
Ethanol (or Methanol)
Procedure:
-
To a stirred mixture of equimolar amounts of butan-2-one (1.0 eq) and isopropyl cyanoacetate (1.0 eq) in ethanol at room temperature, add elemental sulfur (1.1 eq).
-
Slowly add diethylamine (1.1 eq) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at 40-50°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and let it stand overnight to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain pure this compound as crystalline plates.[13]
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the proton and carbon framework.[2]
-
FT-IR: To identify key functional groups (N-H stretch of the amine, C=O stretch of the ester).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.[14]
-
Elemental Analysis: To determine the elemental composition.
Part 2: Structure-Activity Relationships (SAR) and Molecular Design
The therapeutic potential of the 2-aminothiophene scaffold is highly dependent on the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is critical for designing analogs with enhanced potency and selectivity.[3][15]
Key Pharmacophoric Features
The core structure of this compound presents several key points for chemical modification:
-
C2-Amino Group: This primary amine is a crucial hydrogen bond donor and can be readily acylated, alkylated, or used to form ureas and Schiff bases, significantly altering the compound's biological profile.[14][16]
-
C3-Carboxylate Group: The ester at this position influences lipophilicity and can act as a hydrogen bond acceptor. Saponification to the carboxylic acid or conversion to an amide can dramatically change the molecule's properties and interactions with biological targets.[16][17]
-
C4 and C5 Positions: The methyl groups at these positions contribute to the lipophilic character. Replacing them with other alkyl, aryl, or cycloalkyl groups can modulate target binding and pharmacokinetic properties.[16][18] Studies have shown that an electron-rich heterocycle or aryl group at the C4 position is often required for optimal kinase inhibitory activity.[16]
Caption: Figure 2: Key Pharmacophoric Sites for SAR Studies.
SAR Summary Table
The following table summarizes key SAR findings from the literature for 2-aminothiophene derivatives.
| Position Modified | Modification Type | Resulting Biological Activity | Reference |
| C2-Amino | Acylation with chloroacetyl chloride, followed by substitution with piperazine/piperidine moieties. | Enhanced acetylcholinesterase inhibition. | [19] |
| C2-Amino | Formation of N-benzylidene Schiff bases. | Potent antifungal activity. | [18] |
| C3-Carboxylate | Conversion from nitrile to carboxylate or carboxamide. | Increased antileishmanial activity. | [17] |
| C3-Carboxylate | Variation of ester alkyl groups (e.g., ethyl to isopropyl). | Significant impact on aPKC kinase inhibition, with isopropyl often being optimal. | [16] |
| C4-Aryl | Introduction of electron-donating groups (e.g., methoxy) on the C4-phenyl ring. | Increased efficacy as aPKC inhibitors for vascular permeability. | [16] |
| C4/C5-Ring | Fusion to a cyclohexyl ring (tetrahydrobenzo[b]thiophene). | Essential for antifungal activity. | [18] |
Part 3: Pharmacological Applications and Therapeutic Potential
Derivatives of the this compound core have demonstrated significant potential across multiple therapeutic areas. Their diverse biological activities underscore their value as a versatile scaffold for drug development.[1][5]
Anticancer Activity
Many 2-aminothiophene derivatives exhibit potent anticancer properties through various mechanisms.
-
Kinase Inhibition: A notable application is the inhibition of atypical Protein Kinase C (aPKC) isoforms.[16] These kinases are implicated in inflammatory responses and VEGF-induced vascular permeability, which is crucial for tumor growth and metastasis. Phenylthiophene analogs have been shown to block these pathways with low nanomolar efficacy in cellular assays.[16]
-
VEGFR-2 Inhibition: Some ortho-amino thiophene carboxamide derivatives have been designed and screened as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[20] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors.
-
General Cytostatic Activity: Certain 2-aminothiophene-3-carboxylic acid esters have shown unusual cytostatic selectivity for T-cell lymphoma, prostate cancer, and kidney carcinoma cell lines, inducing apoptosis and cell cycle arrest in the G1 phase.[21]
Caption: Figure 3: Inhibition of VEGFR-2 Signaling Pathway.
Antimicrobial and Antifungal Activity
The 2-aminothiophene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][22]
-
Antibacterial: Derivatives have been tested against various Gram-positive and Gram-negative bacteria, with some showing significant activity.[12]
-
Antifungal: By modifying the C2-amino group into Schiff bases, researchers have developed compounds with potent fungicidal activity against clinical isolates of Candida and Cryptococcus.[18] SAR studies revealed that a cycloalkyl ring fused at the C4-C5 positions is crucial for this activity.[18]
Other Notable Applications
-
Antileishmanial: The scaffold has been explored for activity against Leishmania amazonensis, with modifications at the C3 position (e.g., carboxylate vs. carbonitrile) significantly influencing potency.[17]
-
Anti-inflammatory: The thiophene nucleus is present in several anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose.[1]
-
Acetylcholinesterase (AChE) Inhibitors: In the search for treatments for Alzheimer's disease, 2-aminothiophene derivatives have been synthesized that show more potent AChE inhibition than the reference drug donepezil.[19]
Part 4: Experimental Workflows and Characterization
This section provides a representative experimental workflow for the synthesis, purification, and analysis of a derivative, along with a standard biological assay.
Workflow: Synthesis to Analysis
Caption: Figure 4: Experimental Workflow for Derivative Synthesis and Analysis.
Protocol: N-Acylation of the C2-Amino Group
This protocol describes the synthesis of a 2-acetamido derivative, a common first step in building more complex analogs.
Materials:
-
This compound
-
Acetyl chloride (or Acetic Anhydride)
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the starting aminothiophene (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acetylated derivative.
Protocol: In Vitro Kinase Assay (General)
This protocol outlines a general method for screening compounds against a target kinase, such as aPKC or VEGFR-2.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the specific substrate, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase enzyme.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound and its analogs represent a highly valuable and versatile class of heterocyclic compounds. The efficiency of the Gewald synthesis provides straightforward access to a diverse chemical library, enabling extensive exploration of structure-activity relationships.[9][10] Research has firmly established the potential of these derivatives in oncology, infectious diseases, and neurodegenerative disorders.[16][17][18][19][21]
Future work should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds. The exploration of novel substitutions, particularly at the C4 and C5 positions, and the synthesis of fused-ring systems based on the thiophene core could yield next-generation candidates with improved potency and selectivity. As our understanding of the molecular targets for these compounds deepens, so too will our ability to rationally design potent and specific therapeutics for a range of challenging diseases.
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National Institutes of Health. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. [Link]
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Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
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ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]
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MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
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Impactfactor.org. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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PubMed. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. [Link]
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National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
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Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
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Molecular structure and conformation of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
An In-Depth Technical Guide to the Molecular Structure and Conformation of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Abstract
This compound is a polysubstituted aminothiophene, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] These structures are foundational elements in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5] This guide provides a comprehensive analysis of the molecule's synthesis, molecular architecture, and conformational dynamics. We will explore the influential role of intramolecular hydrogen bonding in defining its planar structure, supported by crystallographic data from close structural analogs and validated through computational chemistry protocols. Understanding these fundamental structural characteristics is paramount for leveraging this scaffold in rational drug design and development.
Synthesis and Spectroscopic Profile
The principal route for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald aminothiophene synthesis . This robust and efficient one-pot, three-component reaction remains a cornerstone of heterocyclic chemistry.[6][7]
The Gewald Reaction: Mechanism and Protocol
The Gewald reaction convenes a ketone (3-methyl-2-butanone), an α-cyanoester (isopropyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[6][7]
The reaction mechanism proceeds through several distinct stages, as elucidated by computational and experimental studies[8][9][10]:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of the isopropyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[8]
-
Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened by the nucleophilic intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.[9][10]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene product.[6]
The overall workflow of the Gewald synthesis is depicted below.
Caption: The Gewald reaction workflow for synthesizing the title compound.
Experimental Protocol: Gewald Synthesis
Objective: To synthesize this compound.
Materials:
-
3-Methyl-2-butanone
-
Isopropyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine
-
Ethanol
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (50 mL).
-
Reactant Addition: Add 3-methyl-2-butanone (0.1 mol), isopropyl cyanoacetate (0.1 mol), and finely powdered elemental sulfur (0.1 mol, 3.2 g) to the flask.
-
Catalyst Introduction: While stirring, add morpholine (0.1 mol) dropwise to the mixture. An exothermic reaction may be observed.
-
Reaction: Gently heat the mixture to reflux (approximately 60-70°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the crude product by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure crystals.
-
Characterization: Dry the purified product and characterize using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral data are anticipated[11][12]:
| Technique | Expected Observations |
| Formula | C₁₀H₁₅NO₂S |
| MW | 213.30 g/mol [13][14] |
| ¹H NMR | * ~5.9-6.2 ppm: Broad singlet, 2H (NH₂) |
-
~4.9-5.1 ppm: Septet, 1H (Isopropyl CH)
-
~2.2-2.4 ppm: Singlet, 3H (Ring CH₃)
-
~2.0-2.2 ppm: Singlet, 3H (Ring CH₃)
-
~1.3-1.4 ppm: Doublet, 6H (Isopropyl CH₃) | | ¹³C NMR | * ~165-168 ppm: C=O (Ester)
-
~158-160 ppm: C2-NH₂
-
~140-145 ppm: C5
-
~120-125 ppm: C4
-
~105-110 ppm: C3
-
~65-68 ppm: Isopropyl CH
-
~21-23 ppm: Isopropyl CH₃
-
~13-15 ppm: Ring CH₃ | | FT-IR (cm⁻¹) | * 3300-3500: N-H stretching (symmetric & asymmetric)
-
2900-3000: C-H stretching (aliphatic)
-
~1650-1680: C=O stretching (ester, lowered due to H-bonding)
-
~1580-1620: N-H bending
-
~650-700: C-S stretching |
Molecular Structure and Solid-State Conformation
While a specific crystal structure for the isopropyl ester is not publicly available, extensive data exists for the nearly identical Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .[15][16] The substitution of an ethyl group for an isopropyl group has a negligible effect on the core conformation of the thiophene ring and its substituents. Therefore, we can confidently use this data to describe the molecular structure.
Crystallographic Insights
The ethyl analogue crystallizes in a monoclinic system (space group P2₁/c).[15][16] The analysis reveals several critical structural features:
-
Planarity: The thiophene ring itself is nearly perfectly planar. A defining characteristic of the molecule is the coplanarity of the ester group with the thiophene ring . The dihedral angle between the mean plane of the thiophene ring and the mean plane of the ethoxycarbonyl group is exceptionally small, measured at just 0.68° .[15][16] This planarity is not accidental but is enforced by a powerful intramolecular interaction.
-
Intramolecular Hydrogen Bonding: The dominant conformational feature is a strong intramolecular N-H···O hydrogen bond . One of the hydrogen atoms of the C2-amino group forms a hydrogen bond with the carbonyl oxygen of the C3-ester group. This interaction creates a highly stable, planar, six-membered ring system, referred to as an S(6) ring motif.[15] This hydrogen bond is the primary reason for the observed coplanarity and significantly restricts rotation around the C3-C(carbonyl) single bond.
Caption: Intramolecular hydrogen bond in the title compound.
-
Intermolecular Packing: In the solid state, molecules are linked into infinite wave-like chains by intermolecular N-H···O hydrogen bonds, where the second amino hydrogen interacts with the carbonyl oxygen of a neighboring molecule.[15][16] These chains run parallel to the b-axis of the crystal. C-H···π interactions are also observed, further stabilizing the crystal packing.[16]
Table 1: Key Structural Parameters (from Ethyl Analogue)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell.[15] |
| Space Group | P2₁/c | Defines the specific symmetry elements.[16] |
| Thiophene-Ester Dihedral Angle | 0.68(11)° | Confirms the coplanar arrangement of the two functional groups.[15] |
| Intramolecular Bond | N-H···O | Forms a stable S(6) ring motif, locking the conformation.[15][16] |
| Intermolecular Bonds | N-H···O, C-H···π | Dictate the crystal packing and solid-state architecture.[15][16] |
Conformational Analysis via Computational Modeling
To further probe the conformational landscape and quantify the stability of the planar structure, Density Functional Theory (DFT) calculations are employed. DFT is a powerful computational method for modeling electronic structure and predicting molecular properties with high accuracy.[17][18]
Rationale for Computational Approach
While crystallography provides a static snapshot of the molecule in its lowest energy state within a crystal lattice, computational modeling allows us to explore its behavior in the gas phase or in solution. We can map the potential energy surface as a function of bond rotation to understand the energy barriers between different conformations. For this molecule, the critical coordinate is the dihedral angle defining the rotation of the isopropyl carboxylate group relative to the thiophene ring.
Protocol: DFT-Based Conformational Analysis
Objective: To calculate the rotational energy barrier around the C3-C(carbonyl) bond and confirm the stability of the planar conformer.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Model Building: Construct a 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms the structure is a true energy minimum.
-
Potential Energy Surface (PES) Scan:
-
Define the dihedral angle C2-C3-C(carbonyl)-O(isopropyl).
-
Perform a relaxed PES scan, rotating this dihedral angle from 0° (planar) to 180° in steps of 10°. At each step, the dihedral is held fixed while all other geometric parameters are allowed to relax.
-
-
Data Analysis: Plot the relative energy (kcal/mol) versus the dihedral angle. The global minimum on this plot will correspond to the most stable conformation, and the energy difference between the minimum and the highest point on the curve represents the rotational barrier.
Caption: Workflow for DFT-based conformational analysis of the title compound.
Expected Computational Results
The DFT calculations are expected to strongly corroborate the experimental data. The potential energy surface will show a deep global minimum at a dihedral angle near 0°, corresponding to the planar conformer stabilized by the intramolecular N-H···O hydrogen bond. A significant rotational barrier, likely several kcal/mol, would be observed, confirming that this planar conformation is highly preferred and that the molecule possesses considerable conformational rigidity. This rigidity is a key attribute for drug candidates, as it reduces the entropic penalty upon binding to a receptor site.
Conclusion: Structure, Conformation, and Implications for Drug Design
The molecular architecture of this compound is defined by a highly planar and rigid framework. This conformation is a direct consequence of a strong intramolecular hydrogen bond between the C2-amino group and the C3-ester carbonyl oxygen, which locks the ester group coplanar with the thiophene ring.
This defined three-dimensional structure is critical to its function as a versatile scaffold in drug discovery. The specific spatial arrangement of hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and thiophene sulfur) provides a precise template for molecular recognition at biological targets. The conformational rigidity ensures that the molecule presents a consistent and well-defined pharmacophore to its binding partner, a desirable trait for achieving high potency and selectivity. This in-depth understanding of its structural and conformational properties provides an authoritative foundation for the future design and development of novel therapeutics based on the 2-aminothiophene core.
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Methodological & Application
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate synthesis protocol
An Application Note for the Synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Abstract
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile building blocks in the development of novel therapeutic agents and functional materials.[1][2] Their diverse biological activities, including antiproliferative, antiviral, and antifungal properties, make them highly valuable scaffolds in medicinal chemistry.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of a specific polysubstituted 2-aminothiophene, this compound, via the Gewald multicomponent reaction. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss critical safety considerations and data interpretation.
Principle of Synthesis: The Gewald Reaction
The synthesis is accomplished through the Gewald reaction, a robust and efficient one-pot method for preparing 2-aminothiophenes.[4][5] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1]
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the α-cyanoester (isopropyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[4]
-
Sulfur Addition (Thiolation): A deprotonated form of the Knoevenagel adduct performs a nucleophilic attack on the elemental sulfur (S₈) ring, opening it to form a thiolate intermediate.[1]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the thiolate attacks the cyano group. A subsequent tautomerization yields the final, stable aromatic 2-aminothiophene product.[4]
Caption: The reaction mechanism for the Gewald synthesis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Notes |
| 2-Butanone (MEK) | 78-93-3 | C₄H₈O | 72.11 | Reagent grade, ≥99% |
| Isopropyl Cyanoacetate | 13361-33-6 | C₆H₉NO₂ | 127.14 | Reagent grade, ≥98% |
| Elemental Sulfur | 7704-34-9 | S | 32.06 | Fine powder |
| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Reagent grade, ≥99.5% |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous, for reaction and recrystallization |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For washing |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is designed for a 0.05 mol scale synthesis.
Reaction Setup
-
Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The third neck should be fitted with a thermometer. Ensure all glassware is dry.
-
Charge the Flask: To the flask, add 2-butanone (3.61 g, 0.05 mol) , isopropyl cyanoacetate (6.36 g, 0.05 mol) , elemental sulfur (1.60 g, 0.05 mol) , and 50 mL of anhydrous ethanol.
-
Prepare Base Solution: In the dropping funnel, prepare a solution of diethylamine (5.1 mL, 0.05 mol) in 15 mL of anhydrous ethanol.
Reaction Execution
-
Initiate Stirring: Begin stirring the mixture in the flask to ensure a homogenous suspension.
-
Add Catalyst: Add the diethylamine solution dropwise from the dropping funnel to the stirred mixture over a period of 20-30 minutes. An exothermic reaction may be observed.
-
Heating and Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75-80°C) using the heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1).
Work-up and Product Isolation
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold ethanol, followed by a wash with cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from ethanol.[6] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly. The expected product is typically obtained as brown or yellow plates.[6]
Data Summary and Expected Results
The following table summarizes the quantitative aspects of the protocol.
| Parameter | Value | Notes |
| 2-Butanone | 3.61 g (4.5 mL) | 1.0 eq |
| Isopropyl Cyanoacetate | 6.36 g (6.3 mL) | 1.0 eq |
| Sulfur | 1.60 g | 1.0 eq |
| Diethylamine | 5.1 mL | 1.0 eq |
| Reaction Time | 4-6 hours | |
| Reaction Temperature | ~75-80°C (Reflux) | |
| Theoretical Yield | 10.66 g | Based on limiting reagent |
| Expected Yield | 70-85% | Varies with conditions |
| Molecular Weight | 213.30 g/mol | C₁₀H₁₅NO₂S[7] |
| Appearance | Yellow to brown solid/plates | [6] |
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood by trained personnel.
-
Flammability: 2-Butanone, ethanol, and diethyl ether are highly flammable liquids.[8] Keep away from open flames, sparks, and other ignition sources. Ensure all equipment is properly grounded.[9]
-
Toxicity and Irritation: Diethylamine is corrosive and has a strong, unpleasant odor. Isopropyl cyanoacetate and 2-butanone can cause skin and eye irritation.[10] Thiophene derivatives should be handled with care, as related compounds can exhibit toxicity.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and residues should be collected in appropriately labeled waste containers.
Caption: Experimental workflow for the synthesis protocol.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Multidisciplinary Digital Publishing Institute. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. [Link]
-
Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP. [Link]
-
This compound. Sinfoo BIOCHEM. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubMed Central. [Link]
-
Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Synthesis of Some New Aminothiophene, Pyridazine, Pyrimidine and Thienopyrimidine Derivatives with Expected Biological Activity. TSI Journals. [Link]
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Application Notes and Protocols for the One-Pot Gewald Synthesis of 2-Aminothiophenes
Introduction: The Strategic Importance of 2-Aminothiophenes in Modern Drug Discovery
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered sulfur-containing heterocycle is a privileged structure, meaning it frequently appears in molecules with desirable pharmacological properties. Its derivatives have demonstrated a vast spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2][3] The versatility of the 2-aminothiophene core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of drug candidates to optimize their interaction with biological targets.
The Gewald reaction, first reported in 1961, stands as the most efficient and widely adopted method for constructing this valuable heterocyclic system.[4][5] In its most elegant and practical form—the one-pot, three-component synthesis—it offers a convergent and atom-economical route to highly substituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical execution, and applications of the one-pot Gewald synthesis.
Reaction Mechanism: A Stepwise Look at the Formation of the Thiophene Ring
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. While the exact sequence of all intermediates has been a subject of study, the generally accepted pathway for the one-pot Gewald synthesis involves three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[5][8][9]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[8][10] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]
-
Sulfur Addition and Polysulfide Formation: Elemental sulfur (S8) is then activated, and the precise mechanism of its addition is complex.[9] It is believed to involve the formation of polysulfide intermediates.[9] A key step is the Michael addition of a sulfur nucleophile to the electron-deficient β-carbon of the α,β-unsaturated nitrile.
-
Intramolecular Cyclization and Aromatization: The sulfur-containing intermediate then undergoes an intramolecular Thorpe-Ziegler type cyclization, where the nitrile group is attacked by the terminal sulfur-containing nucleophile to form a five-membered ring.[9] The final step involves a tautomerization to yield the stable, aromatic 2-aminothiophene product.[8] The overall thermodynamic driving force for the reaction is the formation of the highly stable aromatic thiophene ring.[9]
Visualizing the Gewald Reaction Pathway
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Gewald Reaction [organic-chemistry.org]
High-Purity Isolation of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate via Automated Flash Chromatography
An Application Guide
Abstract
This application note provides a comprehensive protocol for the purification of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The inherent polarity of the aminothiophene scaffold necessitates a robust purification strategy to remove synthetic precursors and by-products.[3] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and scaling to an optimized gradient method for automated flash column chromatography on silica gel. The principles discussed herein are broadly applicable to the purification of related 2-aminothiophene derivatives.[4]
Introduction: The Rationale for Purification
This compound (MW: 213.30 g/mol ) is a substituted thiophene, a class of heterocyclic compounds integral to the development of numerous pharmaceutical agents.[5][6][7] The purity of such intermediates is paramount, as trace impurities can lead to undesirable side reactions, complicate structural elucidation, and impact the biological activity and safety profile of final drug candidates.
The subject molecule possesses a unique combination of functional groups that dictate its chromatographic behavior:
-
Aromatic Thiophene Ring: A sulfur-containing heterocycle that contributes to the compound's overall structure.[2]
-
Primary Amine (-NH₂): A polar, basic group that can exhibit strong interactions (hydrogen bonding) with the stationary phase.
-
Isopropyl Ester (-COOCH(CH₃)₂): A moderately polar group that influences solubility and interaction with the mobile phase.
-
Methyl Groups (-CH₃): Non-polar substituents on the thiophene ring.
This confluence of polar and non-polar moieties requires a carefully optimized chromatographic method to achieve selective separation from structurally similar impurities. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the technique of choice for this application.[8][9] The separation is driven by the differential adsorption of compounds to the silica surface based on their polarity; more polar compounds are retained longer on the column.[10]
Chromatographic Method Development Workflow
The logical progression from analytical-scale method development to preparative-scale purification is crucial for efficiency and success. This workflow ensures that the conditions for the flash chromatography run are well-defined before committing the bulk of the crude material.
Caption: Workflow for chromatographic purification.
Experimental Protocols
Part A: Method Development via Thin-Layer Chromatography (TLC)
Objective: To identify a mobile phase composition that provides adequate separation between the target compound and its impurities, aiming for a target Rf value of approximately 0.25-0.35 for optimal transfer to flash chromatography.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC development chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude this compound solution (approx. 10 mg/mL in dichloromethane)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Staining Reagent: Ninhydrin solution for visualizing amino groups.[11]
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate.[12][13]
-
Spotting: Apply a small spot of the crude sample solution onto the starting line. Allow the solvent to fully evaporate.
-
Solvent Preparation: Prepare a series of mobile phases with varying Hex:EtOAc ratios in separate TLC chambers (e.g., 95:5, 90:10, 85:15, 80:20). Add enough solvent to cover the bottom 0.5 cm of the chamber and allow the atmosphere to saturate for 5-10 minutes.
-
Development: Place the spotted TLC plate into a chamber, ensuring the starting line is above the solvent level.[13] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots.
-
Staining (Optional but Recommended): Lightly spray the plate with ninhydrin solution and gently heat with a heat gun. Primary amines will appear as distinct purple or pink spots.[11]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Part B: Preparative Purification via Automated Flash Chromatography
Objective: To isolate the target compound in high purity using the conditions determined from the TLC analysis.
Equipment & Materials:
-
Automated flash chromatography system (e.g., Biotage, Teledyne ISCO)
-
Pre-packed silica gel column (cartridge)
-
Crude this compound
-
Silica gel (for dry loading)
-
Mobile Phase Solvents: n-Hexane, Ethyl Acetate - HPLC grade
-
Test tubes or fraction collection rack
Procedure:
-
Mobile Phase Selection: Based on the TLC results, select a starting mobile phase composition where the target compound has little to no mobility (e.g., 95:5 Hex:EtOAc) and a final composition where it elutes with a high Rf (e.g., 70:30 Hex:EtOAc).
-
Sample Preparation (Dry Loading Recommended): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Add 2-3 times the mass of silica gel (2-3 g) to the solution. c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This ensures a homogenous sample introduction and improves resolution.
-
System Setup: a. Install the appropriate size silica gel cartridge onto the flash system. The column size should be chosen based on the mass of the crude sample (a common rule of thumb is a 40-80:1 ratio of silica mass to crude sample mass). b. Load the dried sample into an empty solid-load cartridge and place it in-line before the main column. c. Prime the pumps with the respective mobile phase solvents (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Method Programming: a. Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 5% EtOAc in Hex). b. Elution Gradient: Program a linear gradient based on the TLC scouting. For example:
- Hold at 5% B for 2 CV.
- Linear gradient from 5% to 25% B over 10 CV.
- Hold at 25% B for 3 CV. c. Set the flow rate according to the column size manufacturer's recommendation. d. Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm and 280 nm).
-
Execution and Fraction Collection: Start the run. The system will automatically collect fractions based on the UV absorbance signal.
-
Post-Purification Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product. Use the optimal TLC mobile phase identified in Part A.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Expected Results & Data Interpretation
The described method should effectively separate the target compound from less polar and more polar impurities.
| Parameter | Description | Expected Outcome |
| Crude Sample | Post-synthesis reaction mixture. | Typically a dark oil or solid containing the product and impurities. |
| TLC Analysis | 85:15 Hexane:Ethyl Acetate | Product Rf: ~0.30Impurity 1 Rf: ~0.55 (less polar)Baseline Impurities: ~0.05 (more polar) |
| Flash Chromatography | Gradient: 5% to 25% EtOAc in Hex | Elution Profile: Less polar impurities elute first, followed by a distinct peak for the pure product. Highly polar impurities remain on the column or elute at the end of the gradient. |
| Purity (Post-Flash) | Assessed by ¹H NMR or HPLC | >98% |
| Yield (Post-Flash) | Gravimetric measurement | Dependent on reaction efficiency, typically 70-90% recovery from the column. |
Conclusion
This application note outlines a robust and reproducible method for the purification of this compound. By employing a systematic approach that begins with TLC-based method development, this protocol can be efficiently scaled to an automated flash chromatography system, enabling the isolation of the target compound with high purity. The principles of mobile phase selection and gradient optimization detailed here serve as a valuable guide for researchers working with substituted aminothiophenes and other moderately polar heterocyclic compounds.[14]
References
-
TutorChase. How do you choose a mobile phase for chromatography?. TutorChase. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. 2024. Available from: [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. YouTube. 2025. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025. Available from: [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]
-
SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
PubChem. 2-Aminothiophene-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. 2013. Available from: [Link]
-
Gouda, M. A., et al. ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. 2010. Available from: [Link]
-
SIELC Technologies. 2-Thiophenecarboxylic acid. SIELC Technologies. 2018. Available from: [Link]
-
Scribd. Heterocycles. Scribd. Available from: [Link]
-
Lee, J., et al. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health. 2023. Available from: [Link]
-
JETIR. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. 2019. Available from: [Link]
-
Unknown. 1 CHAPTER 1 Introduction, Chromatography Theory, and Instrument Calibration 1.1 Introduction Analytical chemists have few tools. Unknown Source. Available from: [Link]
-
Sinfoo BIOCHEM. This compound,(CAS# 350988-44-2). Sinfoo BIOCHEM. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Zakrzewski, R., et al. Separation of Amino Acids as Phenyl Thiocarbamyl Derivatives by Normal and Reversed-Phase Thin-Layer Chromatography. ResearchGate. 2005. Available from: [Link]
-
American Chemical Society. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. 2024. Available from: [Link]
-
Unknown. Thin Layer Chromatography. Unknown Source. Available from: [Link]
-
Unknown. Heterocyclic Compounds. Unknown Source. Available from: [Link]
-
Chemistry LibreTexts. 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. 2021. Available from: [Link]
-
Amrita Vishwa Vidyapeetham. Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Virtual Lab. 2011. Available from: [Link]
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Scale-up synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
An Application Note and Scale-Up Protocol for the Synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Introduction: The Strategic Value of Polysubstituted Thiophenes
This compound is a highly functionalized heterocyclic compound. Polysubstituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science, serving as critical building blocks for a wide range of biologically active molecules and functional materials.[1][2][3] Their utility stems from the versatile reactivity of the amino group and the ester moiety, which allows for the construction of more complex molecular architectures, such as thienopyrimidines.[4]
The synthesis of these structures is most effectively achieved through the Gewald aminothiophene synthesis, a multicomponent reaction that combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6][7] This one-pot procedure is highly convergent and atom-economical, making it an attractive choice for industrial applications.[2][8]
This document provides a detailed, field-tested protocol for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process control parameters, and safety considerations essential for transitioning this synthesis from the laboratory bench to a pilot-plant scale.
Synthetic Strategy: The Gewald Reaction
The chosen synthetic route is the Gewald reaction, which involves the condensation of butan-2-one with isopropyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization.
Overall Reaction Scheme:
Caption: One-pot synthesis via the Gewald Reaction.
Mechanistic Insights and Rationale
Understanding the reaction mechanism is critical for successful scale-up, as it informs decisions regarding reagent addition, temperature control, and potential side reactions. The Gewald reaction proceeds through a well-elucidated pathway.[5][9]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the active methylene compound (isopropyl cyanoacetate).[5][10] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, forming a nucleophilic enolate which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.
-
Thiolation and Cyclization: Elemental sulfur (S₈) is then added. The α,β-unsaturated intermediate is deprotonated again at the α-position to the ketone moiety, creating a carbanion that attacks the sulfur ring. This forms a thiolate intermediate.[5] The thiolate anion then attacks the nitrile carbon intramolecularly, leading to the formation of a five-membered iminothiophene ring.
-
Tautomerization: The final step is a rapid tautomerization of the imine intermediate to the more stable enamine form, yielding the final 2-aminothiophene product.[5]
// Edges Butanone -> Knoevenagel; ICA -> Knoevenagel; Base -> Knoevenagel [label="Catalyst"]; Knoevenagel -> Thiolate [label="+ Sulfur Addition"]; Sulfur -> Thiolate; Thiolate -> Imine [label="Intramolecular\nCyclization"]; Imine -> Product [label="Tautomerization"]; } }
Caption: Mechanistic pathway of the Gewald reaction.
Scale-Up Protocol and Process Control
Transitioning from a lab-scale procedure to a multi-kilogram synthesis requires careful attention to mass and heat transfer, reagent handling, and process safety.
Reagents and Materials
| Reagent / Material | Grade | Molar Mass ( g/mol ) | Quantity (Scale Factor: 1) | Moles | Notes |
| Butan-2-one | Reagent | 72.11 | 7.21 kg | 100.0 | Also known as Methyl Ethyl Ketone (MEK). |
| Isopropyl Cyanoacetate | ≥98.0% | 127.14 | 12.71 kg | 100.0 | Limiting reagent. Purity is critical.[11] |
| Sulfur | Powder | 32.06 (as S) | 3.21 kg | 100.0 | Use finely powdered sulfur for better reactivity.[12] |
| Morpholine | ≥99% | 87.12 | 4.36 kg | 50.0 | Base catalyst. Can be substituted with piperidine or triethylamine. |
| Ethanol | 200 Proof | 46.07 | 50 L | - | Reaction and crystallization solvent. |
| Toluene | Reagent | 92.14 | As needed | - | For extraction during work-up. |
| Hydrochloric Acid (HCl) | 2M aq. | 36.46 | As needed | - | For pH adjustment during work-up. |
| Sodium Chloride (NaCl) | - | 58.44 | As needed | - | For brine wash. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | As needed | - | For drying organic phase. |
Equipment
-
100 L glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Calibrated addition funnel or pump for controlled liquid addition.
-
Filtration apparatus suitable for large volumes (e.g., Nutsche filter).
-
Vacuum oven for drying.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves, lab coat, respirator (for handling sulfur powder).
Detailed Step-by-Step Protocol
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with all necessary peripherals.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
Causality: An inert atmosphere prevents potential side reactions and is a standard safety practice for large-scale organic synthesis.
-
-
Initial Charge:
-
Charge the reactor with Ethanol (25 L), butan-2-one (7.21 kg, 100.0 mol), isopropyl cyanoacetate (12.71 kg, 100.0 mol), and morpholine (4.36 kg, 50.0 mol).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure homogeneity.
-
-
Knoevenagel Condensation Step:
-
Heat the reaction mixture to 45-50°C.
-
Hold at this temperature for 1 hour. Monitor the formation of the α,β-unsaturated intermediate via TLC or HPLC.
-
Causality: This initial heating period drives the Knoevenagel condensation to completion before the introduction of sulfur, ensuring a cleaner reaction profile.[10]
-
-
Sulfur Addition and Cyclization:
-
After the initial hold, add the finely powdered sulfur (3.21 kg, 100.0 mol) portion-wise over 30-45 minutes.
-
Critical Control Point: The addition of sulfur and the subsequent reaction are exothermic. Monitor the internal temperature closely. Use the reactor's cooling jacket to maintain the temperature between 50-55°C. Do not allow the temperature to exceed 60°C to minimize side product formation.
-
After the addition is complete, continue to stir the mixture at 50-55°C. The reaction is typically complete within 3-5 hours.
-
In-Process Control: Monitor the reaction progress by taking aliquots every hour and analyzing by TLC or HPLC until the starting materials are consumed.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly pour the reaction mixture into a separate vessel containing 100 L of cold water with vigorous stirring. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes, then filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with water (3 x 20 L) until the filtrate is neutral.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp solid back into the clean reactor.
-
Add Ethanol (approx. 25-30 L, or until the solid dissolves upon heating).
-
Heat the mixture to reflux (approx. 78°C) with stirring until all the solid has dissolved.
-
Slowly cool the solution to 0-5°C over several hours to induce crystallization. For optimal crystal growth and purity, a controlled cooling ramp is recommended (e.g., 10-15°C per hour).
-
Hold the slurry at 0-5°C for at least 2 hours to maximize product precipitation.
-
Filter the purified crystals and wash the cake with a small amount of cold ethanol (2 x 5 L).
-
-
Drying and Characterization:
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The expected yield is typically in the range of 75-85%.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point analysis to confirm its identity and purity (≥98%).
-
Process and Workflow Visualization
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// Edges Start -> Charge; Charge -> Knoevenagel; Knoevenagel -> SulfurAdd; SulfurAdd -> Reaction; Reaction -> IPC [style=dashed]; IPC -> Reaction [label="Continue if incomplete"]; IPC -> Quench [label="Proceed if complete"]; Quench -> Filter1; Filter1 -> Recrystal; Recrystal -> Filter2; Filter2 -> Dry; Dry -> QC; QC -> End; }
Caption: Overall workflow for the scale-up synthesis.
Safety and Hazard Management
-
Hydrogen Sulfide (H₂S) Evolution: The Gewald reaction can produce trace amounts of H₂S, a toxic and flammable gas. The reaction must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) with access to an H₂S gas detector. A base scrubber (e.g., sodium hypochlorite solution) should be connected to the reactor's condenser outlet to neutralize any off-gassing.
-
Reagent Handling:
-
Butan-2-one: Flammable liquid and vapor. Causes serious eye irritation.
-
Isopropyl Cyanoacetate: Causes skin and serious eye irritation.[13]
-
Sulfur: Flammable solid. Finely powdered sulfur can form explosive dust clouds in the air. Ground equipment and use spark-proof tools.
-
Morpholine: Flammable liquid. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
-
Thermal Hazard: The reaction is exothermic, particularly after sulfur addition. Strict temperature control is mandatory to prevent a runaway reaction. Ensure the reactor's cooling system is fully operational and has sufficient capacity before starting the reaction.
References
-
Benchchem. Isopropyl Cyanoacetate | High-Purity Reagent. 14
-
Organic Chemistry Portal. Thiophene synthesis. 15
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. 10
-
BOC Sciences. Thiophene Synthesis Services.
-
Choudhary, A. (2011). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. 17
-
Sigma-Aldrich. Isopropyl cyanoacetate, ≥98.0%. 11
-
Unknown. (n.d.). Synthesis of Furan and Thiophene. SlideShare. 8
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. 1
-
Wikipedia. Gewald reaction. 5
-
Organic Chemistry Portal. Gewald Reaction. 6
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. 2
-
Research and Reviews: A Journal of Pharmaceutical Science. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. 3
-
Cerdan, S. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2009(1), 1-24. 9
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Google Patents. (1976). Continuous production of thiophene from butane. 18
-
J&K Scientific LLC. Gewald Reaction. 12
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PubChem. Isopropyl cyanoacetate. 13
-
Kulkarni, A. A., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6):430-435. 7
-
Fun, H-K., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 8), o2111. 4
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Application Notes & Protocols: The Utility of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate in Modern Medicinal Chemistry
Introduction: The 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their remarkable versatility and ability to interact with a wide array of biological targets. These are often referred to as "privileged structures." The 2-aminothiophene core is a prominent member of this class, serving as the foundation for numerous compounds with significant therapeutic potential.[1] Its inherent structural features and electronic properties make it an ideal starting point for the synthesis of diverse compound libraries. Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a particularly valuable building block within this family. Its polysubstituted nature and reactive functional groups—a nucleophilic amine and a modifiable ester—provide medicinal chemists with multiple handles for synthetic elaboration, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth look at the synthesis, derivatization, and application of this compound, offering detailed protocols and the scientific rationale behind its use in drug discovery workflows.
Section 1: Compound Properties and Synthesis
A thorough understanding of the starting material is fundamental. This compound is a stable, crystalline solid under standard conditions. Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 350988-44-2[2] |
| Molecular Formula | C₁₀H₁₅NO₂S[3] |
| Molecular Weight | 213.30 g/mol [2][4] |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | ~311.5 °C (Predicted)[4] |
| Density | ~1.15 g/cm³ (Predicted)[4] |
Synthesis via the Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This one-pot, multicomponent reaction combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] For the title compound, the specific reactants are 2-butanone, isopropyl cyanoacetate, and elemental sulfur.
The mechanism initiates with a Knoevenagel condensation between the ketone (2-butanone) and the active methylene nitrile (isopropyl cyanoacetate), catalyzed by a base like morpholine or triethylamine.[7][8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final, irreversible step is the intramolecular cyclization and subsequent tautomerization to form the stable, aromatic 2-aminothiophene ring.[8]
Caption: Fig. 1: Simplified workflow of the Gewald Reaction.
Protocol 1.1: Synthesis of this compound
Materials:
-
2-Butanone (1.0 eq)
-
Isopropyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
-
Ice bath, round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol, 2-butanone (1.0 eq), and isopropyl cyanoacetate (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Carefully add morpholine (0.2 eq) dropwise. An exothermic reaction may be observed.
-
Attach a condenser and heat the reaction mixture to a gentle reflux (approximately 50-60°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting materials are no longer visible on the TLC plate. A new, more polar spot corresponding to the product should appear.
-
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a crystalline solid.[9]
-
Dry the product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Section 2: A Versatile Scaffold for Derivatization
The medicinal chemistry value of this compound lies in its two primary reactive sites: the C2-amino group and the C3-isopropyl ester. These sites allow for a wide range of chemical transformations to build molecular complexity and tune biological activity.
-
The C2-Amino Group: This group is a potent nucleophile, readily participating in reactions such as acylation, amidation, reductive amination, and cyclocondensation to form fused heterocyclic systems.
-
The C3-Isopropyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. It can also be reduced to an alcohol or serve as a directing group.
Caption: Fig. 2: Primary reaction sites and resulting compound classes.
Section 3: Application in Bioactive Molecule Synthesis
The 2-aminothiophene scaffold is a cornerstone in the synthesis of compounds targeting a range of diseases, including cancer, inflammation, and microbial infections.[10][11] One of the most successful applications is the synthesis of thieno[2,3-d]pyrimidines, which are known to act as potent kinase inhibitors by mimicking the hinge-binding motif of ATP.[9]
Protocol 3.1: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes the cyclocondensation of the title compound with formamide to yield a 4-hydroxythieno[2,3-d]pyrimidine, a key intermediate for kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, serves as reactant and solvent)
-
High-temperature reaction vessel, distillation setup
Procedure:
-
In a reaction vessel suitable for high temperatures, combine this compound (1.0 eq) with an excess of formamide.
-
Heat the mixture to 180-190°C and maintain this temperature for 4-6 hours.
-
Scientific Rationale: At high temperatures, formamide condenses with the C2-amino group and facilitates the cyclization with the C3-ester group, leading to the formation of the pyrimidine ring. The excess formamide drives the reaction to completion.
-
-
Monitor the reaction by TLC. The product will be significantly more polar than the starting material.
-
After completion, cool the reaction mixture to room temperature. A solid will likely precipitate.
-
Add water to the cooled mixture to fully precipitate the product and dissolve the excess formamide.
-
Collect the solid product via vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the product, 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, under vacuum. This intermediate can be further functionalized (e.g., via chlorination of the 4-position) to create a library of kinase inhibitors.
Section 4: General Protocols for Biological Evaluation
Once a library of derivatives is synthesized, the next step is to assess their biological activity. The following are generalized protocols relevant to the types of bioactivity commonly associated with 2-aminothiophene derivatives.[1][11]
Caption: Fig. 3: Typical workflow from scaffold to preclinical candidate.
Protocol 4.1: General Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a synthesized derivative that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)[11]
-
96-well microtiter plates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO vehicle)
Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in the growth medium. The final concentration range might typically be 128 µg/mL to 0.25 µg/mL.
-
Add the standardized microbial inoculum to each well.
-
Include positive control wells (medium + inoculum + standard antibiotic) and negative/vehicle control wells (medium + inoculum + DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Self-Validation: The negative control wells should show robust microbial growth, while the positive control wells should show no growth, confirming the validity of the assay conditions.
-
-
Determine the MIC by visual inspection: it is the lowest compound concentration at which no visible growth (turbidity) is observed.
Section 5: Data Interpretation and SAR
The ultimate goal of synthesizing a library of derivatives is to establish a Structure-Activity Relationship (SAR). By systematically altering the substituents on the thiophene core, chemists can identify which modifications enhance potency and selectivity while minimizing toxicity.
Table 2: Hypothetical SAR Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R-Group at C4-position | Kinase X IC₅₀ (nM) |
| TH-01 | -Cl | 5,200 |
| TH-02 | -NH-(3-chloroaniline) | 150 |
| TH-03 | -NH-(4-fluoroaniline) | 210 |
| TH-04 | -NH-(3-ethynylaniline) | 25 |
| TH-05 | -NH-(cyclopropylamine) | >10,000 |
Interpretation: From this hypothetical data, a researcher could infer that a substituted aniline at the C4 position is crucial for activity against Kinase X. Furthermore, a small, electron-withdrawing group in the meta-position of the aniline ring (like in TH-04) appears to significantly enhance potency. This insight guides the next round of synthesis, focusing on further modifications to the aniline moiety to optimize binding.
Conclusion
This compound is more than just a chemical reagent; it is a validated and highly effective entry point into the synthesis of diverse and biologically relevant molecules. Its straightforward synthesis via the Gewald reaction and the predictable reactivity of its functional groups make it an invaluable tool for researchers, scientists, and drug development professionals. By leveraging this scaffold, medicinal chemists can efficiently generate novel compound libraries to tackle a wide range of therapeutic challenges.
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Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc URL: [Link]
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Title: Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 Source: PubMed URL: [Link]
-
Title: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Source: PMC - NIH URL: [Link]
-
Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: PubMed Central URL: [Link]
-
Title: this compound,(CAS# 350988-44-2) Source: Sinfoo BIOCHEM URL: [Link]
-
Title: 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester Source: ChemBK URL: [Link]
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Application Notes and Protocols: Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate in Materials Science
Introduction: Unveiling the Potential of a Versatile Thiophene Building Block
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that has emerged as a molecule of significant interest in the field of materials science. Its unique structural features, including the electron-rich thiophene ring, the nucleophilic amino group, and the versatile isopropyl carboxylate moiety, make it an excellent precursor for the synthesis of a wide array of functional organic materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in cutting-edge areas such as organic electronics, corrosion inhibition, and chemical sensing. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for innovation and discovery.
The core utility of this compound stems from its role as a monomer in the production of polythiophenes, a class of conducting polymers renowned for their exceptional electronic and optical properties.[1][2] The specific substituents on this monomer—the amino and isopropyl carboxylate groups—offer avenues for fine-tuning the properties of the resulting polymers, such as solubility, bandgap, and intermolecular interactions, which are critical for device performance.[3]
Synthesis of this compound via the Gewald Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction offers a straightforward route to this compound from readily available starting materials.[6]
Reaction Principle: The Gewald reaction involves the condensation of a ketone (3-methyl-2-butanone) with an activated nitrile (isopropyl cyanoacetate) in the presence of elemental sulfur and a base catalyst.[7] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the desired 2-aminothiophene.[7]
Caption: General workflow for developing a chemical sensor.
Further research is required to explore the specific analytes that can be detected and the sensitivity and selectivity of sensors based on this molecule. Potential targets could include metal ions, anions, or organic molecules that can interact with the amino or carboxylate groups.
Conclusion
This compound is a highly versatile and valuable building block in materials science. Its straightforward synthesis via the Gewald reaction and its amenability to polymerization and functionalization open up a vast design space for novel organic materials. The protocols provided in this guide offer a starting point for researchers to explore its applications in organic electronics, corrosion inhibition, and chemical sensing. The causality-driven explanations for experimental choices aim to empower scientists to not only replicate these methods but also to innovate and adapt them for their specific research goals. The continued investigation of this and related aminothiophene derivatives will undoubtedly lead to significant advancements in the development of high-performance and functional materials.
References
- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Der Pharma Chemica. (2015). Thiophene derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions.
- Fouda, A. S., et al. (2015). Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel. Journal of Chemical and Pharmaceutical Research, 7(3), 799-807.
- RSC Publishing. (2022). Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium.
- ResearchGate. (2015). Quantum chemical studies on the inhibition potentials of thiophene derivatives for the corrosion inhibitors of carbon steel.
- ResearchGate. (n.d.). Inhibitor Langmuir adsorption isotherm (C/θ vs. C) for alloy corrosion...
- ResearchGate. (n.d.). Langmuir's isotherm plots for adsorption of inhibitors on N80 steel surface in 15% HCl.
- MDPI. (2023). Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.
- ResearchGate. (2023). Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review.
- PubMed. (2005). High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'yl-2,6-anthracene semiconductors.
- Benchchem. (n.d.). Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal.
- Semantic Scholar. (n.d.).
- Journal of Materials Chemistry (RSC Publishing). (n.d.).
- MDPI. (2018).
- Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
- OpenRiver - Winona State University. (2016).
- DTIC. (n.d.). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
- ResearchGate. (2022).
- Arkivoc. (2010).
- PMC - PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- MDPI. (2022).
- NIH. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors.
- Google Patents. (n.d.).
- PubMed. (2014).
- Ossila. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.).
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- PubMed. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection.
- PubMed. (2024). 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells.
- (n.d.).
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- RSC Publishing. (n.d.). Fabrication of multilayer organic solar cells through a stamping technique.
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Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes: An Application Guide for Medicinal Chemistry
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a paramount heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system is a foundational element in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated and developed as potent agents against a range of diseases, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The structural versatility of the thieno[2,3-d]pyrimidine nucleus allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in the design of targeted therapies, including kinase inhibitors.[1] This guide provides a comprehensive overview of the synthetic routes to this valuable heterocyclic system, with a focus on practical, detailed protocols for researchers in the field.
Synthetic Strategy Overview: From Thiophene to Fused Pyrimidine
The most prevalent and versatile strategy for the synthesis of thieno[2,3-d]pyrimidines involves a two-stage approach:
-
Formation of a substituted 2-aminothiophene precursor: This is most commonly achieved through the celebrated Gewald reaction.
-
Annulation of the pyrimidine ring: The 2-aminothiophene intermediate undergoes cyclization with a suitable one-carbon or three-atom synthon to construct the fused pyrimidine ring.
This guide will delve into the practical execution of these steps, offering detailed protocols and explaining the chemical rationale behind the procedural choices.
Part 1: The Gateway - Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[3]
Causality in the Gewald Reaction:
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene. The choice of base is critical, as it catalyzes both the initial condensation and the subsequent steps. Morpholine and triethylamine are commonly employed for this purpose.
Experimental Protocols: Gewald Reaction
Protocol 1.1: General Procedure for the Synthesis of 2-Aminothiophene-3-carbonitriles
This protocol describes a general method for the synthesis of 2-aminothiophene-3-carbonitriles, which are key intermediates for the subsequent pyrimidine ring formation.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Ethanol or Methanol
-
Triethylamine or Morpholine (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde or ketone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol (or methanol) to form a stirrable slurry.
-
Add a catalytic amount of triethylamine or morpholine to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water with stirring. Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Part 2: Building the Core - Annulation of the Pyrimidine Ring
With the 2-aminothiophene precursor in hand, the next crucial step is the construction of the fused pyrimidine ring. Several methods exist for this transformation, with the choice of reagent dictating the substitution pattern on the final thieno[2,3-d]pyrimidine.
Method A: Cyclization with Formamide - The Path to 4-Aminothieno[2,3-d]pyrimidines
Reacting a 2-aminothiophene-3-carbonitrile with formamide is a direct and widely used method to introduce an amino group at the 4-position of the thieno[2,3-d]pyrimidine ring. This reaction can be performed under conventional heating or accelerated using microwave irradiation.
Experimental Protocols: Pyrimidine Ring Annulation
Protocol 2.1: Synthesis of 4-Aminothieno[2,3-d]pyrimidines using Formamide (Conventional Heating)
Materials:
-
2-Aminothiophene-3-carbonitrile (1.0 equiv)
-
Formamide (excess)
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the 2-aminothiophene-3-carbonitrile (1.0 equiv) in an excess of formamide.
-
Heat the mixture to 150-160 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent such as ethanol or DMF/water may be performed for further purification.
Protocol 2.2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines using Formamide (Microwave Irradiation)
Materials:
-
2-Aminothiophene-3-carbonitrile (1.0 equiv)
-
Formamide (excess)
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Place the 2-aminothiophene-3-carbonitrile (1.0 equiv) and an excess of formamide in a microwave-safe reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 180-200 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product is isolated and purified as described in the conventional heating method (Protocol 2.1, steps 5-7).
Method B: Synthesis of 4-Oxo-thieno[2,3-d]pyrimidines
4-Oxo-thieno[2,3-d]pyrimidines are valuable intermediates that can be further functionalized. They are typically synthesized from 2-aminothiophene-3-carboxylic acid esters.
Protocol 2.3: Synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv)
-
Formamide (excess)
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
A mixture of ethyl 2-aminothiophene-3-carboxylate (1.0 equiv) and an excess of formamide is heated at reflux (around 180-200 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to afford the desired 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
Method C: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines and Subsequent Amination
The 4-chloro derivative is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 4-position.
Protocol 2.4: Synthesis of 4-Chlorothieno[2,3-d]pyrimidines
Materials:
-
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (excess)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Heating mantle
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a round-bottom flask, add the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1.0 equiv) and an excess of phosphoryl chloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
After completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
Protocol 2.5: Nucleophilic Substitution of 4-Chlorothieno[2,3-d]pyrimidines
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.1 equiv)
-
Ethanol or isopropanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) in ethanol or isopropanol.
-
Add the desired amine (1.1 equiv). If the amine is used as its hydrochloride salt, add an equivalent of a base like triethylamine.
-
Heat the mixture to reflux for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the 4-substituted-aminothieno[2,3-d]pyrimidine.[4]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The following table provides a comparative summary of the common methods.
| Route | Starting Material | Key Reagent | Product | Typical Yield (%) | Advantages | Disadvantages |
| Method A | 2-Aminothiophene-3-carbonitrile | Formamide | 4-Aminothieno[2,3-d]pyrimidine | 60-90 | Direct, high yielding | High reaction temperatures |
| Method B | 2-Aminothiophene-3-carboxylate | Formamide | 4-Oxo-thieno[2,3-d]pyrimidine | 70-95 | Efficient, clean reaction | Requires ester starting material |
| Method C | 4-Oxo-thieno[2,3-d]pyrimidine | POCl₃, then Amine | 4-Substituted-aminothieno[2,3-d]pyrimidine | 50-85 (over 2 steps) | Versatile for diversification | Two-step process, harsh reagents |
Visualizing the Synthesis: Reaction Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the key transformations.
Figure 1: General workflow for the synthesis of 4-aminothieno[2,3-d]pyrimidines.
Figure 2: Workflow for the synthesis and diversification of 4-substituted thieno[2,3-d]pyrimidines.
Conclusion and Future Perspectives
The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophenes remains a cornerstone of medicinal chemistry research. The methods outlined in this guide provide robust and reproducible pathways to this important heterocyclic scaffold. The continued development of more efficient, sustainable, and diverse synthetic methodologies, such as flow chemistry and novel catalytic systems, will undoubtedly expand the chemical space accessible to drug discovery programs. The inherent "drug-like" properties and synthetic tractability of the thieno[2,3-d]pyrimidine core ensure its continued prominence in the quest for novel therapeutics.
References
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Shaikh, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166.
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Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold.
-
Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988.
-
Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
-
ResearchGate. (2012). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction.
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press.
-
Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring.
-
Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(11), 1169.
-
SciELO. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
ResearchGate. (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
-
SciELO. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
ResearchGate. (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
-
Atlantis Press. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
-
Enamine. (n.d.). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points.
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
-
Semantic Scholar. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
Sources
Application Notes and Protocols: Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a Versatile Building Block for the Synthesis of Fused Heterocyclic Systems
Introduction
Substituted 2-aminothiophenes are a cornerstone in heterocyclic chemistry, serving as highly versatile intermediates for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of multiple reactive sites—an amino group, an ester, and a thiophene ring—which can be selectively manipulated to construct complex molecular architectures. Among these, Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a particularly valuable building block. Its polysubstituted nature allows for the regioselective synthesis of fused thiophene derivatives, most notably thieno[2,3-d]pyrimidines. This class of compounds is of significant interest to researchers in drug development due to their well-documented pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide provides a comprehensive overview of the synthesis and application of this compound. We will delve into the mechanistic underpinnings of its synthesis via the Gewald reaction and provide detailed, field-proven protocols for its subsequent transformation into valuable heterocyclic scaffolds.
Part 1: Synthesis of the Building Block via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.
Mechanism of the Gewald Reaction
The reaction proceeds through a series of well-established steps. The initial step is a Knoevenagel condensation between the ketone (in this case, 2-butanone) and the α-cyanoester (isopropyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine), to form a stable α,β-unsaturated intermediate. The exact mechanism of sulfur addition is still a subject of some discussion, but it is widely accepted that the elemental sulfur reacts with the enolate of the Knoevenagel product. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic 2-aminothiophene.
Sources
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- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Advanced Catalytic Methods for the Gewald Reaction
Abstract: The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, providing an elegant and atom-economical pathway to highly functionalized 2-aminothiophenes. These scaffolds are privileged structures in medicinal chemistry and materials science, finding application in pharmaceuticals, dyes, and conducting polymers.[1][2][3] Traditional protocols, however, often rely on stoichiometric quantities of organic bases, leading to challenges in product purification and generating significant waste. This guide provides an in-depth exploration of modern catalytic approaches that overcome these limitations. We will delve into the mechanistic underpinnings of the reaction and present detailed, field-proven protocols for heterogeneous, organocatalytic, and microwave-assisted methods, designed for researchers, chemists, and drug development professionals seeking to implement efficient, sustainable, and scalable syntheses.
The Core Mechanism: A Modern Perspective
The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.[4] For decades, the precise sequence of events following the initial condensation was a subject of debate.[5] However, recent extensive computational studies have provided significant clarity.[6][7]
The reaction is now understood to proceed through a distinct sequence:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[4][6][7] The catalyst's primary role in this initial phase is to facilitate the deprotonation of the active methylene compound.
-
Sulfur Addition & Polysulfide Formation: The Knoevenagel adduct is deprotonated by the base. The resulting anion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of an octasulfide intermediate.[6][7]
-
Polysulfide Decomposition & Cyclization: The polysulfide intermediates are not static. They exist in a complex equilibrium, undergoing various decomposition pathways, including unimolecular cyclization and intermolecular degradation.[5][7] Protonation of the polysulfides can provide a kinetically favorable route for their breakdown.[5][6]
-
Thiophene Formation: The final cyclization of a monosulfide intermediate, driven by an intramolecular nucleophilic attack of the sulfur atom onto the cyano group, followed by tautomerization, is the thermodynamic driving force for the entire reaction. This step leads to the formation of the stable, aromatic 2-aminothiophene ring.[5][7][8]
Figure 1: The generally accepted mechanistic pathway of the Gewald reaction.
Advanced Catalytic Systems: Strategies and Protocols
Moving beyond stoichiometric bases, modern catalysis offers cleaner, more efficient, and reusable systems for conducting the Gewald reaction.
A. Heterogeneous Catalysis: Enhancing Reusability and Sustainability
Heterogeneous catalysts operate in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration.[9] This paradigm is central to green chemistry, enabling catalyst recycling and minimizing downstream purification efforts.
Silica-supported organic bases, such as KG-60-piperazine, act as effective and reusable catalysts.[10] The solid support immobilizes the basic sites, preventing their dissolution into the reaction medium and allowing for straightforward recovery.
Rationale: This protocol is ideal for batch syntheses where catalyst cost and reusability are primary concerns. The solid nature of the catalyst simplifies the workup to a filtration step, avoiding aqueous extractions often needed to remove homogeneous amine bases.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone/aldehyde (5.0 mmol, 1.0 equiv), malononitrile or ethyl cyanoacetate (5.0 mmol, 1.0 equiv), elemental sulfur (5.5 mmol, 1.1 equiv), and ethanol (10 mL).
-
Catalyst Addition: Add KG-60-piperazine (10 mol% piperazine loading).
-
Reaction: Stir the mixture vigorously and heat to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 6 hours.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid catalyst using a Büchner funnel. Wash the recovered catalyst with ethanol (2 x 5 mL) and dry under vacuum for reuse.
-
Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Figure 2: Experimental workflow for heterogeneous catalysis.
The use of nanocatalysts offers the advantage of high surface area, leading to enhanced catalytic activity. Na₂CaP₂O₇ has been demonstrated as a highly efficient, cost-effective, and environmentally benign heterogeneous catalyst for the Gewald reaction in pure water, a truly green solvent.
Rationale: This protocol is a prime example of a green chemistry approach, combining a reusable solid catalyst with water as the solvent. It is particularly advantageous for its operational simplicity, mild conditions, and avoidance of volatile organic compounds (VOCs).
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare or procure nano-structured Na₂CaP₂O₇.
-
Reaction Setup: In a 25 mL round-bottom flask, suspend the Na₂CaP₂O₇ nanocatalyst (e.g., 50 mg) in deionized water (5 mL).
-
Reagent Addition: Add the carbonyl compound (2.0 mmol, 1.0 equiv), the active methylene nitrile (2.0 mmol, 1.0 equiv), and elemental sulfur (2.2 mmol, 1.1 equiv).
-
Reaction: Stir the suspension at 80°C. Monitor the reaction by TLC. Reactions are often complete within 1-3 hours.
-
Workup & Isolation: After cooling, extract the product with ethyl acetate (3 x 10 mL). The heterogeneous catalyst remains in the aqueous phase.
-
Catalyst Recovery: The aqueous layer containing the catalyst can be separated, and the catalyst recovered for reuse after washing and drying.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
B. Organocatalysis: A Metal-Free Approach
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. L-proline, a naturally occurring amino acid, has emerged as a powerful, inexpensive, and environmentally friendly catalyst for the Gewald reaction.[11] It is believed to act as a bifunctional catalyst, activating both the carbonyl and nitrile components.[11][12]
Rationale: L-proline catalysis avoids the use of potentially toxic metals and harsh bases. The mild conditions and low catalyst loading make it an attractive method for the synthesis of sensitive or complex molecules.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed vial, dissolve the ketone (1.0 mmol, 1.0 equiv), active methylene nitrile (1.0 mmol, 1.0 equiv), and elemental sulfur (1.2 mmol, 1.2 equiv) in dimethylformamide (DMF, 2 mL).
-
Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%).
-
Reaction: Seal the vial and stir the mixture at 60°C for 4-12 hours. Monitor the reaction by TLC.
-
Workup & Isolation: Upon completion, pour the reaction mixture into ice-water (20 mL).
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum. If no solid forms, extract the aqueous mixture with ethyl acetate and purify via standard methods.
C. Process Intensification: Microwave-Assisted Synthesis
Microwave irradiation has revolutionized many organic syntheses by providing rapid and efficient heating.[13] In the Gewald reaction, it dramatically reduces reaction times from hours to minutes and can improve yields by minimizing side-product formation.[14][15]
Rationale: This protocol is designed for high-throughput synthesis, library generation, and rapid process optimization. The significant rate enhancement makes it an invaluable tool in a drug discovery setting.
Figure 3: Logic of microwave-assisted vs. conventional heating.
This protocol utilizes pyrrolidine as an efficient base catalyst in a dedicated microwave reactor, achieving high yields in minutes.[15]
Step-by-Step Methodology:
-
Reaction Setup: In a 5 mL microwave reaction vial, place a magnetic stir bar. Add the aldehyde/ketone (1.0 mmol, 1.0 equiv), active methylene nitrile (1.1 mmol, 1.1 equiv), and elemental sulfur (1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst: Add dimethylformamide (DMF, 3 mL) and pyrrolidine (1.0 mmol, 1.0 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 30 minutes, with the power absorbance set to "very high".
-
Workup: After the vial has cooled, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 20 mL) to remove DMF and the catalyst.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Comparative Analysis of Catalytic Methods
The choice of catalytic method depends on the specific requirements of the synthesis, including scale, desired purity, cost, and environmental considerations.
| Catalytic Method | Catalyst Example | Catalyst Loading | Typical Time | Typical Yield | Solvent | Key Advantages & Considerations |
| Heterogeneous | KG-60-piperazine | 5-10 mol% | 2-6 h | 75-95% | Ethanol | Advantages: Excellent reusability, simple filtration workup. Considerations: May require higher temperatures; potential for leaching. |
| Nanocatalysis | Na₂CaP₂O₇ | ~2.5 mol% | 1-3 h | 80-95% | Water | Advantages: High activity, green solvent, cost-effective. Considerations: Nanomaterial synthesis/handling required. |
| Organocatalysis | L-Proline[11] | 10 mol% | 4-12 h | 70-90% | DMF | Advantages: Metal-free, mild conditions, inexpensive. Considerations: Longer reaction times; DMF solvent. |
| Ionic Liquid | EDDA in BmimBF₄ | 10 mol% | 3-8 h | 85-95% | BmimBF₄ | Advantages: Recyclable solvent/catalyst system, high yields. Considerations: Cost and viscosity of ionic liquids. |
| Microwave | Pyrrolidine[15] | 100 mol% | 30 min | 60-95% | DMF | Advantages: Extremely rapid, high throughput. Considerations: Requires specialized equipment; uses stoichiometric base. |
| Conjugate Acid-Base | Piperidinium borate[16] | 20 mol% | 20-60 min | 90-98% | Ethanol/Water | Advantages: Truly catalytic, fast, green solvent, excellent yields. Considerations: Catalyst preparation may be needed. |
Troubleshooting and Experimental Considerations
-
Substrate Reactivity: Malononitrile is generally more reactive than ethyl cyanoacetate.[11] Similarly, cyclic ketones like cyclohexanone often provide higher yields than acyclic or sterically hindered ketones.[11] Adjust reaction times or temperatures accordingly.
-
Low Yields: Incomplete conversion can be due to insufficient heating, poor stirring (especially in heterogeneous reactions), or catalyst deactivation. Ensure the temperature is adequate and the mixture is homogeneous. For reusable catalysts, perform a wash/activation step if activity decreases.
-
Side Product Formation: The formation of Michael addition byproducts can occur. Using milder conditions or a more selective catalyst can mitigate this. The rapid and controlled heating in microwave synthesis often leads to cleaner reaction profiles.[15]
-
Sulfur Solubility: Elemental sulfur has limited solubility in many organic solvents. Ensure vigorous stirring to maintain a good suspension. In some protocols, a phase-transfer catalyst can be beneficial, though it is not typically required.
References
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved from [Link]
- Wang, R., Li, B., Lu, L., & Shi, D. (2006). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2-Aminothiophenes Catalyzed by Ethylenediammonium Diacetate.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved from [Link]
- Dekola, T., & Gawinecki, R. (2012). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction.
-
Wang, R., Li, B., Lu, L., & Shi, D. (2006). Organic Reactions in Ionic Liquids: Gewald Synthesis of 2-Aminothiophenes Catalyzed by Ethylenediammonium Diacetate. Taylor & Francis Online. Retrieved from [Link]
- Synthesis of 2-aminothiophenes using ionic liquid as soluble support. (2013).
-
Hu, Y., Wei, P., Huang, H., Han, S.-Q., & Ouyang, P.-K. (2006). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Taylor & Francis Online. Retrieved from [Link]
- Gewald reaction towards the synthesis of 2-aminothiophenes. (n.d.).
- Khosravi, I., & Moradi, S. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
-
The Gewald multicomponent reaction. (2012). PubMed. Retrieved from [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.).
- Li, L., Zhang, Y., & Liu, Y. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2008-2017.
- Gewald reaction and apply in drug synthesis. (n.d.).
- Bouha, M., Anane, H., & Chabchoub, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100720.
- Mojtahedi, M. M., & Barmaki, S. (2020). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. Journal of Sulfur Chemistry, 41(3), 263-270.
- Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. (2007). Semantic Scholar.
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. Retrieved from [Link]
- Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS.
- Proposed mechanism for the Gewald condensation reaction. (n.d.).
- The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. (2020). Frontiers in Chemistry.
Sources
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 16. d-nb.info [d-nb.info]
Application Note: Accelerated Synthesis of 2-Aminothiophenes via Microwave-Assisted Gewald Reaction
An Application Guide for Drug Development Professionals
Abstract The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The Gewald reaction, a multicomponent condensation, provides a classical and versatile route to these valuable heterocycles.[3] However, conventional thermal methods for this reaction often require long reaction times and can result in moderate yields.[2] This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of polysubstituted 2-aminothiophenes. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry, offering a highly efficient pathway for the rapid generation of compound libraries for drug discovery.[4][5][6]
Foundational Principles: The Synergy of Gewald Chemistry and Microwave Energy
The efficiency of this protocol stems from the powerful combination of a classic multicomponent reaction with modern heating technology. Understanding the causality behind each component is critical for successful implementation and optimization.
The Gewald Reaction Mechanism
The Gewald reaction is a one-pot synthesis that assembles the 2-aminothiophene ring from three readily available components:
-
An aldehyde or ketone.
-
An α-cyanoester or other active methylene nitrile (e.g., malononitrile).
-
Elemental sulfur.
The reaction is typically catalyzed by a base, such as a secondary amine (morpholine, pyrrolidine) or an organic base like triethylamine.[1][7] The mechanism proceeds through a well-elucidated sequence of three key steps.[8][9]
-
Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[8][9]
-
Step 2: Sulfur Addition: The conjugate base of the Knoevenagel adduct attacks the elemental sulfur (S₈) ring, leading to the formation of a thiolate intermediate.[9] The exact mechanism of this step can be complex but results in the incorporation of a sulfur atom.
-
Step 3: Cyclization and Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[8]
// Nodes Start [label="Ketone/Aldehyde +\nActive Methylene Nitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Base1 [label="Base\n(e.g., Pyrrolidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel Condensation\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfur [label="Elemental Sulfur (S₈)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Thiolate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n&\nTautomerization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Aminothiophene", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Knoevenagel [label=" Knoevenagel\n Condensation"]; Base1 -> Start [style=dashed]; Knoevenagel -> Thiolate [label=" Michael Addition\n of Sulfur"]; Sulfur -> Knoevenagel [style=dashed]; Thiolate -> Cyclization; Cyclization -> Product; } .enddot Figure 1: Simplified mechanism of the Gewald reaction.
The Role of Microwave Irradiation
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[10]
-
Mechanism of Heating: Microwaves directly couple with polar molecules and ions in the reaction mixture (such as the solvent and intermediates), causing them to rapidly oscillate and rotate.[11][12] This friction generates heat volumetrically and uniformly throughout the sample, leading to a rapid rise in temperature.[5][10]
-
Benefits for the Gewald Reaction:
-
Rate Acceleration: Reaction times are drastically reduced. Syntheses that take 8-48 hours under conventional reflux can often be completed in 5-30 minutes.[1][2]
-
Improved Yields: The rapid and uniform heating minimizes the formation of by-products that can occur during prolonged heating, often leading to higher isolated yields and cleaner reaction profiles.[5][11]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility between runs.[5]
-
Green Chemistry: Reduced reaction times lead to significant energy savings, and the efficiency of the reaction often allows for a reduction in solvent volume.[4][12]
-
Experimental Protocol: Microwave Synthesis of 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
This protocol is adapted from a validated procedure and provides a robust method for synthesizing a representative 2-aminothiophene.[1] It is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Equipment
| Reagents & Solvents | Grade/Purity | Supplier Example |
| Butyraldehyde | ≥99% | Sigma-Aldrich |
| Methyl cyanoacetate | ≥99% | Sigma-Aldrich |
| Elemental Sulfur | ≥99.5% (powder) | Sigma-Aldrich |
| Pyrrolidine | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with snap-on cap and stir bar
-
Standard laboratory glassware (beakers, flasks, separating funnel)
-
Rotary evaporator
-
System for flash column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add butyraldehyde (1.0 mmol, 72.1 mg), methyl cyanoacetate (1.1 mmol, 109.0 mg), and elemental sulfur (1.1 mmol, 35.3 mg).[1]
-
Add 3 mL of N,N-Dimethylformamide (DMF).
-
Finally, add the base, pyrrolidine (1.0 mmol, 71.1 mg).
-
Securely cap the vial.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Program the instrument with the following parameters:
-
Temperature: 50 °C (use ramp-to-temperature setting)
-
Hold Time: 30 minutes
-
Pressure: Max 250 psi
-
Stirring: High
-
-
Initiate the reaction. The instrument will automatically apply power to reach and maintain the target temperature.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 40 °C) before opening.
-
Pour the reaction mixture into a separating funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.[1]
-
A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure 2-aminothiophene as a yellow solid.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >90%.[1]
-
Optimization and Performance Data
The choice of base, solvent, and temperature is critical for maximizing yield and minimizing reaction time. The data below, adapted from screening studies, illustrates the superiority of the microwave-assisted approach.[1]
Table 1: Optimization of Reaction Conditions
| Entry | Base | Solvent | Method | Temp (°C) | Time (min) | Yield (%) |
| 1 | Triethylamine | DMF | Microwave | 50 | 30 | 75 |
| 2 | Piperidine | DMF | Microwave | 50 | 30 | 88 |
| 3 | Pyrrolidine | DMF | Microwave | 50 | 30 | 95 |
| 4 | Pyrrolidine | DMF | Microwave | 75 | 30 | 94 |
| 5 | Pyrrolidine | DMF | Microwave | 100 | 30 | 88 |
| 6 | Pyrrolidine | Ethanol | Microwave | 50 | 30 | 65 |
| 7 | Pyrrolidine | DMF | Conventional | 50 | 30 | 47 |
Data synthesized from reference[1].
Field-Proven Insights:
-
Causality of Solvent Choice: DMF is an excellent solvent for this reaction due to its high boiling point and strong microwave absorption, which facilitates rapid and uniform heating.
-
Causality of Base Selection: While various bases can catalyze the reaction, secondary amines like pyrrolidine and piperidine often provide superior yields compared to tertiary amines like triethylamine, likely due to their role in both the Knoevenagel and sulfur addition steps.[1]
-
Temperature Effects: As shown in Table 1, increasing the temperature beyond an optimal point (here, 50 °C) can lead to a slight decrease in yield, possibly due to decomposition. The microwave allows for precise temperature control to avoid this.[1]
-
Microwave vs. Conventional Heating: Entry 7 clearly demonstrates the advantage of microwave irradiation. Under the same conditions of time and temperature, the microwave method produced double the yield of conventional heating, highlighting a specific microwave effect beyond simple thermal heating.[1]
Conclusion
The microwave-assisted Gewald reaction is a powerful and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes. This protocol provides researchers, scientists, and drug development professionals with a reliable, rapid, and high-yielding alternative to traditional synthetic routes. By significantly reducing reaction times and improving process efficiency, this technique accelerates the discovery and development of new chemical entities based on this important heterocyclic scaffold.[1][6]
References
-
Li, L., Wei, Y., Chen, L., & Li, Y. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 1905. (URL: [Link])
-
Wikipedia. (n.d.). Gewald reaction. (URL: [Link])
-
Jadhav, S. D., & Sharma, P. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Topical and Cosmetic Sciences, 13(1), 22-28. (URL: [Link])
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (URL: [Link])
-
SYNLETT. (2005). Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support. (URL: [Link])
-
Patsnap. (2024). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (URL: [Link])
-
MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Processes, 12(6), 1189. (URL: [Link])
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. 2(2), 94-104. (URL: [Link])
-
Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 10(11). (URL: [Link])
-
ResearchGate. (2005). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. (URL: [Link])
-
International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (URL: [Link])
-
ResearchGate. (2021). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. (URL: [Link])
-
ResearchGate. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. (URL: [Link])
-
El-Hady, O. A., El-Hussainy, M. F., & El-Shereif, H. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. (URL: [Link])
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. 4(1), 268-274. (URL: [Link])
- Google Patents. (1957). Isolation process for 2-aminothiophenol. (URL: )
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. ijert.org [ijert.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 11. ijrpas.com [ijrpas.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to the synthesis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and refine your experimental outcomes.
Section 1: Reaction Overview: The Gewald Synthesis
The synthesis of this compound is a classic example of the Gewald three-component reaction . This powerful one-pot method constructs the polysubstituted 2-aminothiophene ring from a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][2] For this specific target molecule, the reactants are butan-2-one, isopropyl cyanoacetate, and sulfur.
The reaction proceeds through a well-elucidated sequence of events:
-
Knoevenagel-Cope Condensation: The process begins with a base-catalyzed condensation between butan-2-one and isopropyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate.[3][4]
-
Sulfur Addition (Sulfuration): Elemental sulfur (typically S₈) is attacked by the nucleophilic intermediate generated in the first step. The exact mechanism of sulfur addition is complex and can involve various polysulfide intermediates.[5]
-
Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate undergoes a ring-closing reaction, followed by tautomerization, to yield the final, stable 2-aminothiophene product.[1][3] This final aromatization step is the thermodynamic driving force for the entire sequence.[4]
Caption: Fig. 2: A logical workflow for diagnosing low-yield issues.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point. Researchers should monitor their specific reaction by TLC and adjust as necessary.
Materials:
-
Butan-2-one (10 mmol, 1.0 eq)
-
Isopropyl cyanoacetate (10 mmol, 1.0 eq)
-
Elemental Sulfur (finely powdered, 12 mmol, 1.2 eq)
-
Morpholine (12 mmol, 1.2 eq)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), butan-2-one (10 mmol), isopropyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
-
Base Addition: Begin stirring the mixture and add morpholine (12 mmol) dropwise over 5 minutes.
-
Heating: Heat the reaction mixture to 55°C using a temperature-controlled heating mantle. An exothermic reaction may be observed. Maintain the temperature and stir for 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting materials are consumed.
-
Cooling and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction - Wikipedia. Wikipedia. [Link]
-
Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. ChemRxiv. [Link]
-
Reaction optimization studies of the modified Gewald reaction a - ResearchGate. ResearchGate. [Link]
-
Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]
Sources
Side reactions in the Gewald synthesis of 2-aminothiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Gewald Synthesis of 2-Aminothiophenes. As a Senior Application Scientist, I understand that while the Gewald reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes, its multicomponent nature can lead to a variety of side reactions and experimental challenges. This [1][2][3]guide is designed to provide in-depth, field-tested insights and troubleshooting strategies to help you navigate these complexities and optimize your synthetic outcomes.
Here, we will move beyond simple procedural lists to explore the underlying causality of common issues, offering self-validating protocols and authoritative references to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the Gewald synthesis.
Q1: What are the most prevalent side reactions in the Gewald synthesis?
A1: The most frequently observed side reactions include:
-
Dimerization of the α,β-unsaturated nitrile intermediate: This is a common competing reaction that can significantly lower the yield of the desired 2-aminothiophene.
-
[4][5][6]Formation of complex polysulfides: This can result in dark brown or tarry reaction mixtures, which complicates product isolation and purification.
-
[4]Polymerization: Especially at elevated temperatures, starting materials or intermediates can polymerize, leading to a decrease in the yield of the target compound.
-
[4]Incomplete reaction: The presence of unreacted starting materials and intermediates, such as the carbonyl compound, active methylene nitrile, or the Knoevenagel-Cope intermediate, is a common issue.
-
[4]Thorpe-Ziegler Condensation: Under certain conditions, an intramolecular condensation of dinitrile compounds can occur, leading to cyclic byproducts.
[7][8]Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
A2: A dark brown or tarry appearance is often a sign of polymerization or the formation of complex polysulfides. This [4]is typically caused by excessively high reaction temperatures.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Purity of Starting Materials: Ensure the purity of your carbonyl compound, active methylene nitrile, and elemental sulfur. Impurities can catalyze these unwanted side reactions.
-
[7][8]Purification: Thorough workup and purification are essential to remove these colored impurities.
Q3: I'm observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile is a well-documented side reaction. To mi[5][6]nimize its formation, consider the following strategies:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the temperature may favor the desired intramolecular cyclization.
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired reaction pathway over the intermolecular dimerization.
-
[7]Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.
Q4: My yield is consistently low, and I suspect the initial Knoevenagel condensation is inefficient. What can I do?
A4: The initial Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester is a critical step. Ineff[2]iciency here will naturally lead to low overall yields.
Optimization Strategies:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial. The u[9]se of a conjugate acid-base pair catalyst, such as piperidinium borate, has also been shown to be effective in catalytic amounts.
-
[10]Water Removal: The condensation step produces water, which can inhibit the reaction. Using[4] a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
[4]Q5: I am working with a sterically hindered ketone and getting a very low yield. Are there any specific protocols for such substrates?
A5: Sterically hindered ketones are notoriously challenging for the one-pot Gewald synthesis. A two-step procedure is often more effective.
Re[4]commended Protocol:
-
Isolate the Intermediate: First, perform the Knoevenagel condensation to synthesize the α,β-unsaturated nitrile. Purify this intermediate.
-
Cyclization Step: In a separate step, react the purified intermediate with sulfur and a suitable base to form the 2-aminothiophene.
Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.
Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting.
Issue 1: Formation of an Unidentified Byproduct with a Six-Membered Ring Structure
Underlying Cause: This is often the result of a Thorpe-Ziegler type self-condensation of the α,β-unsaturated nitrile intermediate, especially if there are other nitrile groups present or if the reaction conditions favor intermolecular reactions. The m[5][6][12]echanism involves the base-catalyzed nucleophilic attack of a carbanion (formed by deprotonation of the α-carbon of a nitrile) onto the carbon of another nitrile group.
Vi[12][13]sualizing the Competing Pathways:
Caption: Competing pathways for the α,β-unsaturated nitrile intermediate.
Mitigation Protocol:
-
Reagent Stoichiometry and Addition:
-
Step 1: Ensure precise stoichiometry of the carbonyl compound and the active methylene nitrile.
-
Step 2: Add the base catalyst slowly and at a controlled temperature to favor the Knoevenagel condensation without promoting self-condensation.
-
-
Temperature Management:
-
Step 1: Maintain the reaction temperature at the lower end of the effective range for the Gewald cyclization. Dimerization is often more favorable at higher temperatures.
-
-
Solvent Effects:
-
Step 1: Screen different solvents. A solvent that favors the intramolecular cyclization over the intermolecular dimerization can significantly improve the yield of the desired product.
-
Issue 2: Reaction Stalls After Initial Condensation
Underlying Cause: The reaction may stall if the sulfur is not effectively activated or if the subsequent cyclization is inhibited. The mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.
Tr[14][15][16][17]oubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Gewald reaction.
Detailed Steps:
-
Sulfur Source:
-
Action: Use finely powdered, high-purity elemental sulfur. The surface area of the sulfur can affect its reactivity.
-
-
Base Catalyst:
-
Action: If a weak base is being used, consider switching to a stronger base or increasing its concentration. The base plays a role in activating the sulfur.
-
-
Temperature:
-
Action: Gradually increase the reaction temperature while monitoring for product formation and the appearance of decomposition products by TLC.
-
Quantitative Data Summary
For a typical Gewald synthesis, the following table provides a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Temperature | 40-80 °C | Substrate dependent; higher temperatures may promote side reactions. |
| Base Catalyst | 10-20 mol% | For catalytic versions. Stoichiometric amounts may be needed for less reactive substrates. |
| [10]Solvent | Ethanol, DMF, Acetonitrile | Solvent choice can significantly impact yield and side product formation. |
| Reaction Time | 2-12 hours | Monitor by TLC to determine optimal reaction time. |
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
The Gewald multicomponent reaction. (n.d.). PubMed. [Link]
-
Gewald reaction - Wikipedia. (n.d.). [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). ACS Omega. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). ResearchGate. [Link]
-
Proposed mechanism for the Gewald condensation reaction. (n.d.). ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
-
Thorpe Zieglar Condensation Mechanism. (2020). YouTube. [Link]
-
Thorpe reaction - Wikipedia. (n.d.). [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.). ResearchGate. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
Sources
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- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Troubleshooting [chem.rochester.edu]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. d-nb.info [d-nb.info]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
Gewald Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes. As a cornerstone of multicomponent reactions (MCRs), the Gewald synthesis offers an efficient pathway to valuable heterocyclic scaffolds.[1][2][3] However, like any chemical transformation, its success is contingent on carefully controlled conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
A1: The Gewald reaction is a one-pot synthesis that proceeds through a sequence of three key steps: a Knoevenagel condensation, a sulfur addition, and an intramolecular cyclization.[4][5] The generally accepted mechanism begins with a base-catalyzed condensation between a carbonyl compound (an aldehyde or ketone) and an active methylene compound (like a α-cyanoester or malononitrile) to form an α,β-unsaturated nitrile intermediate.[5][6] Following this, elemental sulfur adds to this intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene product.[4]
Caption: The reaction pathway of the Gewald synthesis.
Q2: What are the most common starting materials for the Gewald reaction?
A2: The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials.[7] These typically include:
-
Carbonyl Compounds: Aldehydes and ketones are common substrates. Ketones are generally more stable and can lead to higher yields with fewer side reactions.[8]
-
Active Methylene Compounds: α-Cyanoesters (e.g., ethyl cyanoacetate) and malononitrile are frequently used.[8][9] The choice of this reagent determines the substituent at the 3-position of the thiophene ring.
-
Sulfur: Elemental sulfur (S₈) is the sulfur source.[8] It is recommended to use finely powdered and dry sulfur for better dispersion in the reaction mixture.[8]
-
Base: A basic catalyst is required to facilitate the initial condensation. Common choices include secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine.[5][7]
Q3: How does the choice of solvent impact the Gewald reaction?
A3: The solvent plays a critical role in the Gewald reaction by influencing the solubility of reagents, reaction rates, and in some cases, the product distribution. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are often employed as they enhance the solubility and reactivity of elemental sulfur.[5][8] In an effort to develop more environmentally friendly protocols, water has also been successfully used as a solvent, often in the presence of a phase-transfer catalyst or as a co-solvent with an organic base like triethylamine.[10][11]
Q4: Can microwave irradiation be beneficial for the Gewald synthesis?
A4: Yes, microwave irradiation has been shown to be advantageous for the Gewald reaction. It can significantly reduce reaction times and, in some instances, improve product yields.[6][12] This is particularly useful for reactions involving less reactive substrates or for high-throughput synthesis applications.
Troubleshooting Guide
Issue: Low or No Product Yield
This is one of the most common challenges encountered in the Gewald synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.
Caption: A workflow for troubleshooting low yields in the Gewald synthesis.
Q5: My reaction has not proceeded at all, or the conversion is very low. What should I check first?
A5: When faced with a stalled reaction, the first step is to verify the integrity of your starting materials and the initial condensation step.[12]
-
Purity of Reagents: Impurities in the carbonyl compound, active methylene nitrile, or solvent can inhibit the reaction.[12] Ensure your reagents are of high purity and that solvents are anhydrous if necessary.
-
Base Strength and Concentration: The Knoevenagel condensation is base-catalyzed. If this initial step is not occurring, your base may be too weak or used in an insufficient amount. For less reactive ketones, a stronger base like piperidine or a higher catalyst loading may be required.[13]
-
Reaction Temperature: While many Gewald reactions proceed at moderate temperatures (40-60 °C), some less reactive substrates may require gentle heating to initiate the condensation.[5]
Q6: I am observing the formation of the α,β-unsaturated nitrile intermediate, but the final product yield is low. What is the likely issue?
A6: If the Knoevenagel condensation is successful, but the desired 2-aminothiophene is not forming in high yield, the problem likely lies in the sulfur addition or the subsequent cyclization.
-
Sulfur Solubility and Reactivity: Elemental sulfur can be slow to react. As mentioned, polar solvents and gentle heating can improve its solubility and reactivity.[5]
-
Steric Hindrance: For sterically hindered ketones, the one-pot procedure may be inefficient. In such cases, a two-step approach can be more effective.[7] This involves first isolating the α,β-unsaturated nitrile intermediate and then reacting it with sulfur and a base in a separate step.[7]
Issue: Formation of Side Products and Impurities
Q7: My reaction mixture has turned dark brown or tarry. What is causing this and how can I prevent it?
A7: The formation of a dark, tarry mixture is often a sign of polymerization or the formation of complex polysulfides.[13] This is typically caused by excessively high reaction temperatures.[13]
-
Temperature Control: Careful monitoring and control of the reaction temperature are crucial. A systematic optimization of the temperature can help identify the ideal range for your specific substrates.
-
Purity of Starting Materials: Impurities can sometimes catalyze these unwanted side reactions.[13]
Q8: I have a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A8: Dimerization of the α,β-unsaturated nitrile is a known competing reaction.[13] To favor the desired intramolecular cyclization over this intermolecular side reaction, consider the following strategies:
-
Optimize Reaction Temperature: The rate of dimerization can be highly sensitive to temperature.
-
Rate of Reagent Addition: Slow and controlled addition of the reagents can sometimes favor the desired reaction pathway.[13]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[13]
Optimization of Reaction Conditions: Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the Gewald synthesis, based on literature data.
Table 1: Effect of Catalyst on the Gewald Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Proline (10) | DMF | 60 | 2-4 | up to 84 |
| Piperidinium borate (20) | Ethanol/Water | 100 | 0.25-5 | 75-96 |
| Morpholine | Ethanol | 50 | 2-6 | Varies |
| Triethylamine | Water | Room Temp | - | 75-98 |
Data compiled from various sources for illustrative purposes.[14][15]
Table 2: Effect of Solvent on the Gewald Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | 50-80 | 2-6 | Good | Good sulfur solubility |
| DMF | 60 | 2-4 | High | Good for less reactive substrates |
| Water | Room Temp | - | Good to Excellent | Green solvent, may require base as co-solvent |
| Toluene | Reflux | - | Moderate | Less common, may be useful for specific substrates |
Data compiled from various sources for illustrative purposes.[10][12][16]
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Addition of Reagents: Add elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Microwave-Assisted Gewald Synthesis
-
Setup: In a microwave reactor vial, combine the ketone or aldehyde (1.0 eq.), the active methylene compound (1.0 eq.), elemental sulfur (1.2 eq.), and a suitable catalyst (e.g., KF-alumina).[4]
-
Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature and time, which will require optimization for your specific substrates.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol above.
References
-
ResearchGate. (n.d.). Review articles in MULTICOMPONENT REACTIONS. Retrieved from [Link]
- Reddy, B. V. S., et al. (2021). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers.
- Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]
- National Institutes of Health. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 263-268.
- National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24535-24559.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Welcome to the dedicated technical support center for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted thiophene, this molecule possesses a hydrophobic core, which can often lead to poor aqueous solubility, a common hurdle in experimental and developmental pipelines.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.
I. Understanding the Challenge: Why is Solubility an Issue?
This compound, like many heterocyclic compounds, has a predominantly nonpolar structure. The thiophene ring, coupled with the isopropyl and dimethyl groups, contributes to its hydrophobicity, making it sparingly soluble in aqueous solutions.[1][2] Poor solubility can significantly impact reaction kinetics, purification efficiency, and the bioavailability of potential drug candidates, making it a critical parameter to address.[3][4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: What are the predicted physicochemical properties of this compound?
While extensive experimental data is not publicly available, we can infer properties from its structure (C10H15NO2S).[6][7][8] The presence of the amino group and the carboxylate ester provides some potential for hydrogen bonding, but the larger hydrophobic regions dominate its character.
| Property | Predicted Value/Characteristic | Source |
| Molecular Weight | 213.30 g/mol | [7] |
| LogP (Octanol-Water Partition Coefficient) | ~4.3 | [9] |
| Water Solubility | Poor | [1] |
| Organic Solvent Solubility | Generally soluble in nonpolar organic solvents | [1] |
Q2: My compound won't dissolve in my aqueous buffer system. What's the first thing I should try?
The initial and often simplest approach is to adjust the pH of your aqueous solution.[10] The amino group on the thiophene ring is basic and can be protonated at acidic pH, increasing the molecule's polarity and, potentially, its aqueous solubility. Conversely, at a very high pH, hydrolysis of the ester could occur, which is generally undesirable. Therefore, a systematic pH screen is recommended as a first step.
Q3: I've tried adjusting the pH with minimal success. What's the next logical step?
If pH adjustment is insufficient, the next step is to introduce a co-solvent.[11][12] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, making it a more favorable environment for hydrophobic compounds.
III. Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed experimental workflows to systematically address and overcome the poor solubility of this compound.
Guide 1: Systematic Solvent Screening
Objective: To identify a suitable single or binary solvent system for initial dissolution.
Rationale: Before employing more complex methods, a thorough understanding of the compound's solubility in a range of common laboratory solvents is essential. This will inform all subsequent solubilization strategies.
Protocol:
-
Preparation of Stock Solutions: Prepare saturated solutions of this compound in a variety of solvents (see table below).
-
Equilibration: Agitate the solutions at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet undissolved solid. Carefully remove an aliquot of the supernatant, dilute with an appropriate solvent, and quantify the concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
Table of Common Solvents for Screening:
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good |
| Nonpolar | Toluene, Hexane, Dichloromethane | Good |
Guide 2: Co-solvency for Aqueous Formulations
Objective: To enhance aqueous solubility by incorporating a water-miscible organic co-solvent.
Rationale: Co-solvents work by reducing the polarity of water, which in turn diminishes the unfavorable interactions between the hydrophobic solute and the aqueous environment.[13][14] This is a widely used and effective technique for solubilizing nonpolar compounds.[15]
Protocol:
-
Select a Co-solvent: Based on the initial solvent screen, choose a water-miscible organic solvent in which the compound shows good solubility (e.g., Ethanol, Propylene Glycol, PEG 400).[16]
-
Prepare a Co-solvent Titration: Prepare a series of solutions with varying concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Add an excess of this compound to each co-solvent mixture and determine the solubility as described in Guide 1.
-
Plot the Data: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal ratio.
Caption: Workflow for optimizing aqueous solubility using a co-solvent.
Guide 3: pH Adjustment for Ionizable Compounds
Objective: To leverage the ionizable amino group to enhance aqueous solubility.
Rationale: The solubility of weak bases, like this compound, can be significantly increased in acidic conditions where the amino group is protonated, forming a more soluble salt.[17][18][19]
Protocol:
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Determine Solubility: Add an excess of the compound to each buffer and determine the solubility as described in Guide 1.
-
Plot the Data: Plot the solubility as a function of pH to determine the optimal pH for dissolution.
-
Stability Check: It is crucial to assess the chemical stability of the compound at the optimal pH, as extreme pH values can sometimes lead to degradation.[10]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H15NO2S | CID 4349704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 350988-44-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. chembk.com [chembk.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency: Significance and symbolism [wisdomlib.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. wjbphs.com [wjbphs.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. journal.appconnect.in [journal.appconnect.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Characterization issues of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Welcome to the technical support center for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 350988-44-2). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist with the characterization and handling of this important thiophene derivative.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the analysis of this compound, providing explanations and actionable solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the possible causes?
A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. Here's a systematic approach to identify the issue:
-
Residual Solvents: Ensure you are correctly referencing the spectrum to the residual solvent peak. Common deuterated solvents like CDCl₃ and DMSO-d₆ have characteristic chemical shifts.
-
Impurities from Synthesis: The most common synthesis for this compound is the Gewald reaction.[1][2] This one-pot, multi-component reaction can sometimes lead to byproducts if not driven to completion.[1] Possible impurities include:
-
Degradation: While 2-aminothiophenes are generally stable, prolonged exposure to light, air, or harsh acidic/basic conditions can lead to degradation.
-
Water: The presence of water in your NMR solvent can appear as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected ¹H NMR peaks.
Q2: The integration of my proton signals doesn't match the expected ratio. Why?
A2: Incorrect integration values are often related to experimental parameters. Consider the following:
-
Relaxation Delay (d1): Ensure the relaxation delay is sufficient, typically at least 5 times the longest T₁ of the protons in your molecule. For quantitative analysis, a longer delay (e.g., 10 seconds) may be necessary.[3]
-
Phasing and Baseline Correction: Poor phasing or baseline correction can significantly affect the accuracy of your integrations. Reprocess the spectrum carefully.
-
Overlapping Peaks: If peaks are overlapping, deconvolution algorithms in your processing software may be needed to obtain accurate integrations.
Mass Spectrometry (MS)
Q3: My mass spectrometry results show a molecular ion peak that doesn't match the expected mass of 213.297 g/mol . What could be the cause? [4]
A3: Several factors can lead to a discrepancy in the observed molecular ion peak:
-
Adduct Formation: In Electrospray Ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or even solvent molecules. Look for peaks that are ~22.99 Da or ~39.10 Da higher than your expected molecular weight.
-
Protonation State: The observed mass will be [M+H]⁺ in positive ion mode, so you should be looking for a peak around 214.304 m/z.
-
Fragmentation: If the ionization energy is too high, the molecular ion may fragment. Look for smaller m/z values that could correspond to logical losses from the parent molecule (e.g., loss of the isopropyl group).
-
Isotopic Distribution: Remember that sulfur has a significant isotope, ³⁴S, which will give a small peak at M+2.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 214.304 | Protonated molecule |
| [M+Na]⁺ | 236.286 | Sodium adduct |
| [M+K]⁺ | 252.382 | Potassium adduct |
Infrared (IR) Spectroscopy
Q4: My FT-IR spectrum is showing broad peaks, making it difficult to assign functional groups. What should I do?
A4: Broad peaks in an IR spectrum, particularly in the O-H and N-H stretching regions, can be due to hydrogen bonding. However, poor sample preparation is a more common culprit.
-
Sample Preparation (KBr Pellet Method): If using the KBr pellet method, ensure your sample is thoroughly ground with dry KBr to a fine, uniform powder.[3] Any large crystals will cause scattering and peak broadening. The pellet should be translucent.[3]
-
Moisture: Water contamination will result in a very broad absorption around 3400 cm⁻¹. Ensure your KBr is dry and handle the sample in a low-humidity environment if possible.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and characterization of this compound.
Q5: What are the expected spectral data for this compound?
¹H NMR (in CDCl₃):
-
-CH (isopropyl): A septet around δ 5.0-5.2 ppm.
-
-CH₃ (thiophene): Two singlets for the two methyl groups on the thiophene ring, expected around δ 2.1-2.4 ppm.
-
-CH₃ (isopropyl): A doublet around δ 1.3-1.4 ppm.
¹³C NMR (in CDCl₃):
-
C=O (ester): δ 165-167 ppm.
-
C-NH₂ (thiophene): δ 160-164 ppm.
-
C-S (thiophene): This can vary, but expect signals for the substituted carbons of the thiophene ring.
-
-CH (isopropyl): δ 65-70 ppm.
-
-CH₃ (thiophene): δ 12-18 ppm.
-
-CH₃ (isopropyl): δ 21-23 ppm.
FT-IR (KBr Pellet):
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=O stretching (ester): A strong absorption around 1660-1680 cm⁻¹.
-
Thiophene ring vibrations: Bands in the 1500-1600 cm⁻¹ region.[7][8]
Q6: What is the typical method of synthesis for this compound?
A6: The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes like this one is the Gewald reaction .[1][2] This is a one-pot, multi-component reaction that involves:
-
An α-cyanoester (isopropyl cyanoacetate in this case).
-
A ketone (3-butanone).
-
Elemental sulfur.
-
A base catalyst (often a secondary amine like morpholine or piperidine).[1]
The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[9]
Caption: Gewald synthesis of the title compound.
Q7: How should I purify this compound?
A7: The purification method will depend on the physical state of your product (solid or oil) and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method.[1] Common solvents to try are ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.[1][6]
-
Washing: A preliminary wash of the crude product with water can help remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of your purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 95:5 ratio of A:B, and linearly increase to 5:95 A:B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
III. References
-
ResearchGate. (n.d.). FTIR spectra of... | Scientific Diagram. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
IUCr Journals. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Retrieved from [Link]
-
Sinfoo BIOCHEM. (n.d.). This compound,(CAS# 350988-44-2). Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Retrieved from [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. (2024). Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Retrieved from [Link]
-
ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Amanote Research. (n.d.). Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. Retrieved from [Link]
-
Sci-Hub. (n.d.). 2-Amino-4-methyl-5-phenylthiophene-3-carboxamide. Retrieved from [Link]
-
Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 9. acs.figshare.com [acs.figshare.com]
Stability of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate under different conditions
Welcome to the technical support center for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to address potential stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this molecule revolve around three key structural features: the isopropyl ester, the 2-amino group, and the electron-rich dimethylthiophene ring. These moieties make the compound susceptible to degradation under several conditions:
-
Hydrolysis: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[1]
-
Oxidation: The thiophene ring, particularly with its electron-donating amino and methyl substituents, is prone to oxidation. This can lead to the formation of S-oxides or even ring-opened products.[2][3]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, leading to degradation.[4][5]
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Q2: How should I properly store this compound?
To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or by storing in a light-proof container.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis from atmospheric moisture.
Q3: What are the likely degradation products I might observe?
Based on the structure of this compound, the following are potential degradation products:
-
2-amino-4,5-dimethylthiophene-3-carboxylic acid: The product of ester hydrolysis.
-
This compound S-oxide: A potential product of mild oxidation.
-
Further oxidation products: More aggressive oxidation could lead to ring-opened species.
-
Photodegradation products: The specific products will depend on the wavelength and intensity of light exposure, but could involve complex rearrangements or polymerization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in solution. | Hydrolysis of the isopropyl ester. | - Prepare solutions fresh daily. - If the compound must be stored in solution, use an aprotic, anhydrous solvent (e.g., anhydrous acetonitrile or THF). - Avoid acidic or basic aqueous solutions for storage. If pH control is necessary, use a neutral buffer and store for a minimal duration at low temperature. |
| Appearance of new, more polar peaks in HPLC analysis. | Formation of the carboxylic acid degradation product due to hydrolysis. | - Confirm the identity of the new peak by LC-MS. The mass should correspond to the hydrolyzed product. - Follow the troubleshooting steps for ester hydrolysis. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Oxidative degradation of the thiophene ring. | - Ensure the compound is stored under an inert atmosphere. - Avoid exposure to air and oxidizing agents. - If discoloration is observed, repurify the compound before use if possible. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | - Assess the stability of the compound in your specific assay buffer and under the assay conditions (temperature, light exposure). - Run control experiments to measure compound concentration over the time course of the assay. - Consider using a more stable analog if degradation is unavoidable. |
| Decreased potency of a stock solution over time, even when stored at low temperatures. | Photodegradation from ambient light exposure. | - Prepare and handle all solutions in a dark room or under amber light. - Store stock solutions in amber vials or vials wrapped in aluminum foil. |
Experimental Protocols
To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is highly recommended.[6][7][8] This will help you identify potential degradants and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study
This protocol outlines the conditions for stressing the compound to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent to the original concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) in a quartz cuvette to a photostability chamber with a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
3. Analytical Method:
-
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point. UV detection should be performed at a wavelength where both the parent and potential degradants have significant absorbance.
Data Presentation
Summarize the results of the forced degradation study in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 h | RT | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 h | RT | [Insert Data] | [Insert Data] |
| Solid State Heat | 48 h | 80°C | [Insert Data] | [Insert Data] |
| Photolysis (UV/Vis) | [Specify] | RT | [Insert Data] | [Insert Data] |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. ResearchGate. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Cambridge Open Engage. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. [Link]
-
Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. ResearchGate. [Link]
-
Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]
-
Forced Degradation – A Review. IJRPS. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Studies. MedCrave. [Link]
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. MDPI. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI. [Link]
-
Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
mechanism of ester hydrolysis. YouTube. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Dergipark. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Shodhganga. [Link]
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- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of Gewald Reaction Products
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 2-aminothiophenes, specifically focusing on the removal of elemental sulfur and other related impurities. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of products from the Gewald reaction.
Q1: My crude Gewald reaction product is a yellow, sticky solid, and I suspect it's contaminated with elemental sulfur. How can I confirm this?
A1: Visual inspection is a good first indicator, as elemental sulfur is a yellow solid.[1] However, for confirmation, several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is often the quickest method. Spot your crude product on a silica gel TLC plate and elute with a non-polar solvent system (e.g., hexanes or a high-hexane-content hexane/ethyl acetate mixture). Elemental sulfur is non-polar and will travel up the plate with the solvent front, appearing as a distinct spot that can be visualized under UV light or with a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While elemental sulfur (S₈) is NMR-inactive, its presence can be inferred by the absence of signals corresponding to your desired product and the presence of broad, poorly resolved baseline features in some cases. More importantly, a clean ¹H NMR spectrum of your purified product is a strong indicator of the absence of sulfur and other organic impurities.
-
X-ray Fluorescence (XRF): XRF is a non-destructive technique that can confirm the presence and quantify the total sulfur content in your sample, regardless of its chemical form.[2]
-
Combustion Analysis: This method provides the elemental composition of your sample, including the percentage of sulfur.[3]
Q2: Why is elemental sulfur a common impurity in the Gewald reaction?
A2: The Gewald reaction utilizes elemental sulfur as a key reagent for the construction of the thiophene ring.[4][5] The reaction mechanism involves the opening of the stable eight-membered sulfur ring (S₈) and the subsequent formation of polysulfide intermediates.[6][7][8] Often, a stoichiometric excess of sulfur is used to drive the reaction to completion. Any unreacted elemental sulfur will remain in the crude product mixture upon completion of the reaction. Additionally, complex polysulfides can form as byproducts, which can also contribute to the sulfur-based impurities.[9]
Q3: My reaction mixture has turned into a dark brown, tarry substance. What is the cause, and is the product salvageable?
A3: A dark, tarry reaction mixture is a common issue in the Gewald synthesis and is often indicative of polymerization or the formation of complex polysulfides.[9] This is typically caused by:
-
Excessively high reaction temperatures: Higher temperatures can promote side reactions and polymerization of starting materials or intermediates.[9]
-
Impurities in starting materials: Impurities can act as catalysts for unwanted side reactions.
Salvaging the Product:
While challenging, it is often possible to salvage the desired 2-aminothiophene. The key is to first attempt to dissolve the crude mixture in a suitable organic solvent. If it is partially soluble, you can proceed with a purification strategy. However, if the material is completely intractable, the yield of recoverable product is likely to be very low. A recommended approach is to triturate the tarry material with a non-polar solvent like hexanes or diethyl ether to remove highly non-polar impurities, including some of the sulfur. The remaining solid can then be subjected to more rigorous purification methods like column chromatography.
Troubleshooting Guide: Sulfur Impurity Removal
This section provides a structured approach to troubleshooting the removal of sulfur impurities from your Gewald reaction product.
Problem: Elemental sulfur co-elutes with my product during column chromatography.
Causality: This occurs when the polarity of your desired 2-aminothiophene is very similar to that of elemental sulfur. Since elemental sulfur is non-polar, this is more common with highly non-polar thiophene derivatives.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfur co-elution.
Problem: My recrystallization attempts fail to remove the sulfur.
Causality: This usually indicates a poor choice of recrystallization solvent. For a successful recrystallization to remove sulfur, there needs to be a significant difference in the solubility of your product and sulfur in the chosen solvent at different temperatures.
Solution: The key is to select a solvent in which your product has a steep solubility curve (sparingly soluble at low temperatures, highly soluble at high temperatures), while elemental sulfur remains relatively soluble even at lower temperatures.
Solubility Data for Elemental Sulfur (α-S₈) at 25°C:
| Solvent | Solubility (mass-%) |
| Methanol | 0.03 |
| Ethanol | 0.066 |
| Acetone | 0.079 |
| Diethyl Ether | 0.181 |
| n-Hexane | 0.40 |
| Toluene | 2.070 |
| Benzene | 2.093 |
| Carbon Disulfide | 34.76 |
Data sourced from ScienceMadness.org
As the table shows, solvents like toluene and benzene are good candidates for dissolving sulfur.[10][11] The solubility of sulfur in these solvents also increases significantly with temperature.[10][12]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crystalline 2-aminothiophene products with moderate to low polarity.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system for recrystallization. A two-solvent system is often effective.[13][14]
-
Solvent 1 (for dissolving the product): A solvent in which your product is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol, or ethyl acetate).
-
Solvent 2 (for dissolving sulfur): A solvent in which elemental sulfur is readily soluble (e.g., toluene or xylene).[10]
-
-
Dissolution: Dissolve the crude product in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities (other than your product), perform a hot filtration to remove them.
-
Sulfur Removal: While the solution is still hot, add Solvent 2 dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot Solvent 1 until the solution is clear again. This ensures that the sulfur remains in the solution upon cooling.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold Solvent 1.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This is a more general method applicable to a wider range of products, including oils and non-crystalline solids.
Step-by-Step Methodology:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) to first wash out the elemental sulfur. Monitor the elution by TLC.
-
Product Elution: Once the sulfur has been completely eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexanes) to elute your desired 2-aminothiophene.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Safety Precautions
-
Elemental Sulfur: While generally considered low toxicity, powdered sulfur can form explosive dust mixtures in the air.[15] Handle in a well-ventilated area and avoid creating dust clouds.[16]
-
Thiophene Derivatives: Many thiophene derivatives can be lachrymatory and may be harmful if inhaled or absorbed through the skin.[17] Always handle these compounds in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Solvents: The organic solvents used in purification are often flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent before use.
By understanding the nature of sulfur impurities and employing the appropriate purification strategies, you can effectively obtain high-purity 2-aminothiophenes from your Gewald reactions, paving the way for successful downstream applications in your research and development endeavors.
References
-
Wikipedia. (2024). Sulfur. Retrieved from [Link]
-
Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Retrieved from [Link]
- Groen, K., et al. (2014). Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K.
-
ResearchGate. (2015). In which organic solvent is suitable for sulfur? Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What is the method for detecting sulfur in compounds? Retrieved from [Link]
- Hu, Y., et al. (2011). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. Fluid Phase Equilibria, 312, 31-36.
- Downer, T. M., Jr., & Riber, C. R., Jr. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS.
- Guchhait, S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21, 597-621.
- Fadeeva, V. I., et al. (2008). Determination of sulfur in organic compounds using a barium-selective electrode. Journal of Analytical Chemistry, 63(8), 775-778.
- Gao, X., et al. (2015). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Environmental Protection, 6(11), 1269-1282.
-
ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
-
Martin Operating Partnership, L.P. (2016). Elemental Sulfur - SAFETY DATA SHEET. Retrieved from [Link]
-
UPL NA Inc. (2022). Sulfur DF - Safety data sheet. Retrieved from [Link]
- Google Patents. (1957). Isolation process for 2-aminothiophenol.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619.
-
Washington State University. (2005). Elemental Sulfur, Flaked/Pastilles/Flowered - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]
- Sharma, J., & Champagne, P. (2024).
- Google Patents. (1976). Process for the preparation of O-aminothiophenols.
- Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-469.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
ResearchGate. (2011). Removal of sulfur from a solvent extract. Retrieved from [Link]
- Candeias, M. M. X., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 1-83.
-
CABI Digital Library. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Retrieved from [Link]
-
American Chemical Society. (2019). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
MDPI. (2021). Mechanistic Evidence for Hg Removal from Wastewater by Biologically Produced Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H 2 S. Retrieved from [Link]
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- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
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- 14. m.youtube.com [m.youtube.com]
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- 16. s26.q4cdn.com [s26.q4cdn.com]
- 17. fishersci.com [fishersci.com]
Navigating the Nuances of Base Selection in the Gewald Reaction: A Technical Support Guide
From the desk of a Senior Application Scientist
The Gewald reaction, a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, is celebrated for its efficiency and versatility.[1][2] However, the choice of base—a critical catalyst for the initial Knoevenagel-Cope condensation—can significantly influence the reaction's outcome.[3][4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges and exploring alternatives to conventional bases in the Gewald reaction. We will delve into troubleshooting common issues, answer frequently asked questions, and present alternative catalytic systems to enhance yield, purity, and sustainability.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes related to the base?
A1: Low or no product yield is a frequent challenge. The primary role of the base is to catalyze the Knoevenagel-Cope condensation between the active methylene compound and the carbonyl compound.[2][3][4] If this initial step is inefficient, the entire reaction cascade will be compromised.
Possible Causes and Solutions:
-
Insufficient Base Strength: For less reactive ketones or sterically hindered substrates, commonly used tertiary amines like triethylamine may not be sufficiently basic to efficiently promote the condensation.
-
Troubleshooting Step: Consider screening more potent secondary amines such as piperidine or morpholine.[3][5] These have demonstrated high efficacy in numerous Gewald syntheses. For particularly challenging substrates, exploring stronger, non-nucleophilic organic bases or certain inorganic bases under specific conditions may be warranted.
-
-
Inhibition by Water: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction equilibrium.[5]
-
Troubleshooting Step: Employing a Dean-Stark apparatus to physically remove water as it forms can significantly drive the reaction forward. Alternatively, the addition of a dehydrating agent can be effective.
-
-
Catalyst Inactivity in Certain Systems: Some bases are ineffective under specific reaction conditions. For instance, in solvent-free mechanochemical (ball milling) setups, inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide have shown no product formation, while various amine bases remain effective.[6]
-
Troubleshooting Step: When transitioning to alternative reaction conditions (e.g., solvent-free), it is crucial to re-evaluate the efficacy of your chosen base. What works in a solution-phase reaction may not be optimal under mechanochemical conditions.
-
Q2: I'm observing a significant amount of the Knoevenagel-Cope intermediate and unreacted sulfur. How can I promote the subsequent cyclization?
A2: The accumulation of the α,β-unsaturated nitrile intermediate indicates that the initial condensation is occurring, but the subsequent sulfur addition and cyclization are sluggish.[3]
Possible Causes and Solutions:
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated and solubilized to participate in the reaction.
-
Troubleshooting Step: Ensure you are using a suitable solvent. Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance sulfur's solubility and reactivity.[3] Gentle heating (typically 40-60 °C) can also improve sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.[3]
-
-
Dual Role of the Base: In some instances, the amine base not only catalyzes the condensation but may also act as a nucleophile to activate the elemental sulfur.[3]
-
Troubleshooting Step: The choice of amine can be critical here. Secondary amines like morpholine and piperidine are often effective. If you are using a tertiary amine and facing this issue, consider switching to a secondary amine to see if it facilitates the sulfur addition step more efficiently.
-
Q3: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult.
A3: The formation of a dark brown or tarry mixture often points towards polymerization or the formation of complex polysulfides.[5]
Possible Causes and Solutions:
-
Excessive Reaction Temperature: High temperatures can promote undesired side reactions, leading to polymerization of starting materials or intermediates.[5]
-
Troubleshooting Step: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates to favor the desired product formation over polymerization.
-
-
Impurities in Starting Materials: Impurities can sometimes catalyze these unwanted side reactions.
-
Troubleshooting Step: Ensure the purity of your ketone/aldehyde, active methylene compound, and sulfur. Using finely powdered and dry elemental sulfur is recommended for better dispersion.[1]
-
-
Incorrect Stoichiometry or Reagent Addition Rate:
-
Troubleshooting Step: Verify the accurate measurement of all reagents. In some cases, adjusting the rate of addition of the reagents can minimize the formation of dimeric or polymeric byproducts.[3]
-
Frequently Asked Questions (FAQs) on Alternative Bases
This section provides answers to broader questions regarding the selection and application of alternative bases in the Gewald reaction.
Q1: What are the main advantages of exploring alternative bases for the Gewald reaction?
A1: While traditional amine bases are effective, they are often required in stoichiometric amounts.[7] The push for greener and more efficient chemical processes has driven the exploration of alternative catalytic systems. The primary advantages include:
-
Catalytic Efficiency: Moving from stoichiometric to truly catalytic amounts of a base reduces waste and cost.[7]
-
Improved Sustainability ("Green Chemistry"): The use of recyclable solid-supported catalysts, solvent-free conditions, or water as a solvent aligns with the principles of green chemistry.[8][9]
-
Enhanced Reaction Rates and Yields: Certain alternative systems, such as microwave-assisted synthesis or the use of specific ionic liquids, can lead to shorter reaction times and higher product yields.[2][8]
-
Simplified Workup and Purification: Heterogeneous catalysts can often be removed by simple filtration, simplifying the purification process.[10]
Q2: What are some examples of successful alternative catalytic systems?
A2: Several innovative approaches have been developed:
-
Piperidinium Borate: This conjugate acid-base pair has been shown to be a truly catalytic system for the Gewald reaction, with catalyst loadings as low as 10-20 mol%.[7] It is also recyclable and reusable.[7]
-
Solid-Supported Bases: Heterogeneous catalysts like sodium aluminate (NaAlO2), ZnO/nanoclinoptilolite, and MgO-CeO2 nanocomposites have been successfully employed.[9][10] These are often easily recoverable and reusable.[10]
-
Ionic Liquids: Ionic liquids have been used both as catalysts and as soluble supports for the Gewald reaction, offering advantages in terms of reaction efficiency and product purity.[11][12]
-
Mechanochemistry (Ball Milling): High-speed ball milling allows for solvent-free conditions and can enable the use of catalytic amounts of an amine base.[6]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, especially for challenging substrates.[2][8]
Q3: Are there any "green" solvent alternatives for the Gewald reaction?
A3: Yes, in line with green chemistry principles, researchers have explored more environmentally benign solvent systems. Notably, a catalyst-free Gewald reaction has been developed using water as the solvent, initiated by sodium polysulfides under ultrasound activation.[9] This approach offers significant environmental benefits by avoiding the use of volatile organic solvents.
Experimental Protocols: A Closer Look at Alternative Base Systems
Protocol 1: Catalytic Gewald Synthesis using Piperidinium Borate[7]
-
Reagent Preparation: In a round-bottom flask, combine the ketone (1 equivalent), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1 equivalent), and elemental sulfur (1 equivalent).
-
Solvent and Catalyst Addition: Add a 9:1 mixture of ethanol and water. Introduce piperidinium borate (20 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent can be evaporated, and the crude product purified by recrystallization or column chromatography.
Protocol 2: Solvent-Free Gewald Reaction via High-Speed Ball Milling[6]
-
Reagent Loading: Place the ketone (e.g., 2 mmol), active methylene compound (e.g., ethyl cyanoacetate; 2 mmol), elemental sulfur (2 mmol), and the amine base (e.g., morpholine, catalytic amount) into a milling vial containing a milling ball.
-
Milling: Secure the vial in a high-speed ball mill and operate at the manufacturer's recommended speed for a designated time. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC.
-
Product Isolation: After the reaction is complete, dissolve the contents of the vial in a suitable organic solvent.
-
Purification: Purify the product from the resulting solution using standard techniques such as column chromatography or recrystallization.
Visualizing the Process
The Gewald Reaction Mechanism
The generally accepted mechanism begins with a base-catalyzed Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2][4]
Caption: A logical workflow for troubleshooting low yields.
Comparative Data on Base Selection
The choice of base can have a dramatic impact on reaction efficiency. Below is a summary of findings from various studies.
| Base/Catalytic System | Typical Conditions | Key Advantages | Potential Issues |
| Triethylamine | Stoichiometric, various solvents | Readily available, moderate base | May be inefficient for less reactive substrates [5] |
| Piperidine/Morpholine | Stoichiometric, various solvents | Higher basicity, often higher yields [3][6] | Still required in large amounts |
| Inorganic Bases (e.g., NaHCO₃, K₂CO₃) | Solvent-free (ball milling) | Inexpensive | Ineffective in some solvent-free systems [6] |
| Piperidinium Borate | Catalytic (10-20 mol%), EtOH/H₂O | Truly catalytic, recyclable [7] | Requires synthesis of the catalyst |
| Sodium Aluminate (NaAlO₂) | Heterogeneous, solid catalyst | Recyclable, eco-friendly [10] | May require higher temperatures |
| ZnO/nanoclinoptilolite | Heterogeneous, nanocomposite | Recyclable catalyst | Yields can be moderate (30-76%) [9] |
References
- Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
- ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry.
- J&K Scientific LLC. Gewald Reaction.
- Benchchem. common side reactions in the Gewald synthesis of aminothiophenes.
- Wikipedia. Gewald reaction.
- ACS Publications. Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst - ACS Sustainable Chemistry & Engineering.
- Der Pharma Chemica. A green chemistry approach to gewald reaction.
- ResearchGate.
- Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor | Request PDF.
- PubMed Central. Green methodologies for the synthesis of 2-aminothiophene - PMC.
- ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- Arkivoc.
- ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
- Semantic Scholar.
- Semantic Scholar.
- ResearchGate. Synthesis of 2-aminothiophenes using ionic liquid as soluble support.
- ResearchGate.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Knoevenagel Condensation Step in Gewald Synthesis
Welcome to the technical support center for the Gewald synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful multicomponent reaction. The Gewald synthesis is a cornerstone for creating highly substituted 2-aminothiophenes, which are pivotal scaffolds in medicinal chemistry.[1][2][3][4][5]
The initial Knoevenagel condensation is the critical first stage of the Gewald reaction, where a ketone or aldehyde reacts with an active methylene compound.[6][7][8] Its success is paramount for the overall efficiency of the synthesis. This guide provides in-depth troubleshooting advice in a practical question-and-answer format to address common challenges encountered during this crucial step.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation is not proceeding, or the yield is significantly low. What are the primary factors to investigate?
A: An inefficient Knoevenagel condensation is a frequent bottleneck in the Gewald synthesis.[9][10] Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.
1. Catalyst/Base Inactivity or Inappropriateness: The choice and activity of the basic catalyst are critical.[10][11]
-
Causality: The base's role is to deprotonate the active methylene compound, forming a nucleophilic carbanion that attacks the carbonyl group.[7][12] If the base is too weak, deprotonation will be slow or incomplete. Conversely, a base that is too strong can promote unwanted side reactions like the self-condensation of the aldehyde or ketone.[7]
-
Troubleshooting:
-
Base Selection: Commonly used bases include secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine.[10] For less reactive ketones, a stronger base might be necessary. Consider screening different bases to find the optimal catalyst for your specific substrates.[9][10]
-
Catalyst Loading: While stoichiometric amounts of base have been traditionally used, recent studies show that truly catalytic amounts can be effective, which can also simplify purification.[12]
-
Base Purity: Ensure the base is not degraded or contaminated. It's advisable to use a freshly opened bottle or distill the base before use.
-
2. Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[9][10]
-
Causality: The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Removal: For reactions run at higher temperatures, employing a Dean-Stark apparatus to remove water azeotropically is highly effective.
-
Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can also be beneficial.
-
3. Substrate Reactivity: The structure of the carbonyl compound and the active methylene nitrile significantly impacts the reaction rate.
-
Causality: Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis.[9][10] The bulky groups surrounding the carbonyl impede the approach of the nucleophile.
-
Troubleshooting:
-
Two-Step Procedure: For sterically hindered or unreactive ketones, a two-step approach is often more successful.[2][9][10] First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to enhance yields and shorten reaction times, particularly for challenging substrates.[6][9][10]
-
Q2: My reaction mixture has turned dark brown or tarry. What is the cause, and how can I prevent it?
A: The formation of a dark, tarry mixture is a common observation and usually points to polymerization or the formation of complex polysulfides.[9]
-
Causality: These side reactions are often triggered by excessive heat.[9] High temperatures can lead to the polymerization of starting materials or intermediates.
-
Troubleshooting:
-
Temperature Control: Careful control of the reaction temperature is crucial. It is recommended to heat the reaction gently, typically between 40-60 °C.[10]
-
Purity of Starting Materials: Impurities in the reagents can act as catalysts for these undesirable side reactions.[9] Ensure all starting materials are of high purity.
-
Workup and Purification: Proper workup and purification techniques are necessary to remove these colored impurities from the desired product.
-
Q3: I'm observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A: Dimerization of the α,β-unsaturated nitrile is a known competing reaction in the Gewald synthesis.[9]
-
Causality: This intermolecular reaction can sometimes be favored over the desired intramolecular cyclization with sulfur.
-
Troubleshooting:
-
Temperature Optimization: The rate of dimer formation is often highly sensitive to temperature. A systematic screening of the reaction temperature can help identify an optimal range that favors the Gewald product.[9]
-
Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired reaction pathway.[9]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[9] Experimenting with different solvents may be beneficial.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Knoevenagel condensation step of the Gewald synthesis.
Caption: Troubleshooting workflow for the Knoevenagel condensation.
Experimental Protocols
General One-Pot Gewald Synthesis
This protocol provides a general guideline and may need optimization for specific substrates.[10]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction after solvent removal.
Two-Step Procedure for Hindered Ketones
Step 1: Knoevenagel Condensation
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the ketone (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., toluene or benzene).
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Heat the mixture to reflux and monitor the removal of water.
-
Continue heating until the theoretical amount of water has been collected or TLC analysis indicates the complete consumption of the ketone.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be purified by chromatography or crystallization, or used directly in the next step.
Step 2: Cyclization with Sulfur
-
Dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.2 eq.) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., triethylamine, 1.0 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the 2-aminothiophene product.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the outcome of the Knoevenagel condensation. The following table summarizes key variables and their typical ranges.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Base | Piperidine, Morpholine, Triethylamine[10] | The choice depends on the reactivity of the substrates. Weaker bases are generally preferred to avoid self-condensation of the carbonyl compound.[7] |
| Catalyst Loading | 10-20 mol% (catalytic) or 0.5-1.0 eq. (stoichiometric)[10][12][13] | Catalytic amounts are often sufficient and simplify purification.[12] |
| Solvent | Ethanol, Methanol, DMF, Toluene[2][10][14] | Polar solvents like ethanol and methanol are common for one-pot procedures. Toluene is often used with a Dean-Stark trap for water removal. |
| Temperature | Room Temperature to 60 °C[10] | Gentle heating can increase the reaction rate, but excessive temperatures can lead to side reactions like polymerization.[9] |
| Stoichiometry | Carbonyl:Nitrile:Sulfur ≈ 1:1:1.2 | A slight excess of sulfur is often used to ensure complete cyclization. |
References
-
Wikipedia. Gewald reaction. [Link]
-
Putrov, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- Gharpure, S. J., et al. (2021). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]
-
Kour, J., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
- Gote, Y. V., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(04), 436-442.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. [Link]
-
ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Putrov, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 139-149.
Sources
- 1. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 2-aminothiophenes
Welcome to the Technical Support Center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation in the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to identify, mitigate, and understand the formation of common impurities, thereby improving your reaction outcomes.
I. Troubleshooting Guide: Gewald Synthesis of 2-Aminothiophenes
The Gewald three-component reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. However, its multicomponent nature can lead to several side reactions. This section provides a question-and-answer guide to troubleshoot common issues.
Question 1: My reaction mixture has turned into a dark, tarry mess, and the yield of my desired 2-aminothiophene is low. What is happening and how can I fix it?
Answer:
A dark, tarry reaction mixture is a frequent observation in the Gewald synthesis and is typically indicative of two main side reactions: polymerization and the formation of complex polysulfides .[1][2]
-
Causality:
-
Polymerization: At elevated temperatures, the starting materials, particularly the α,β-unsaturated nitrile intermediate, can undergo polymerization.[1] This is often exacerbated by prolonged reaction times and high concentrations of reactants.
-
Polysulfide Formation: Elemental sulfur can form long polysulfide chains (Sn2-) under basic conditions. These species are often highly colored and can contribute to the tarry consistency of the reaction mixture, making product isolation difficult.[1]
-
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. For many Gewald reactions, gentle heating to 40-60 °C is sufficient to promote the reaction without inducing significant polymerization.[2] Avoid excessive heat.
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and elemental sulfur. Impurities can act as catalysts for polymerization.[2]
-
Rate of Reagent Addition: Slow, controlled addition of the base or other reagents can help to maintain a low concentration of reactive intermediates, thus minimizing polymerization.[2]
-
Solvent Choice: Use a solvent that effectively dissolves the reactants and elemental sulfur. Polar solvents like ethanol, methanol, or DMF are commonly used.[2]
-
Work-up Procedure: After the reaction, a thorough work-up is crucial. This may include filtration to remove insoluble materials and washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) to break down some of the polysulfide chains.
-
Question 2: I've isolated a significant byproduct with a molecular weight that is double that of my expected α,β-unsaturated nitrile intermediate. How can I confirm its identity and prevent its formation?
Answer:
You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate . This is a common side reaction in the Gewald synthesis, proceeding via a Thorpe-Ziegler type of self-condensation.[2]
-
Mechanism of Dimer Formation:
The α,β-unsaturated nitrile, formed from the initial Knoevenagel-Cope condensation, can act as both a Michael acceptor and a Michael donor. Under basic conditions, one molecule can add to another, followed by an intramolecular cyclization to form a six-membered ring dimer.
Dimerization of the α,β-unsaturated nitrile intermediate. -
Identification of the Dimer:
| Analytical Technique | Expected Observations for Dimer Byproduct |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to twice the molecular weight of the α,β-unsaturated nitrile intermediate. |
| ¹H NMR Spectroscopy | The spectrum will be more complex than that of the starting materials or the desired 2-aminothiophene. Look for the disappearance of the characteristic vinylic proton of the α,β-unsaturated nitrile and the appearance of new aliphatic and olefinic protons in a different chemical environment. The integration will correspond to a larger number of protons. |
| ¹³C NMR Spectroscopy | An increased number of carbon signals compared to the monomeric intermediate. The appearance of new sp³-hybridized carbon signals from the newly formed six-membered ring. |
| IR Spectroscopy | The nitrile (C≡N) stretch will still be present (around 2200-2230 cm⁻¹). The C=C bond stretch may be shifted compared to the starting α,β-unsaturated nitrile. |
-
Troubleshooting Protocol to Minimize Dimerization:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic screening of temperatures, often starting at room temperature and gradually increasing, can help identify an optimal window where the formation of the 2-aminothiophene is favored over dimerization.[2]
-
Adjust Reagent Addition Rate: Slow, dropwise addition of the base can maintain a low concentration of the deprotonated intermediate, thereby disfavoring the bimolecular dimerization reaction.[2]
-
Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. Weaker bases or sterically hindered bases may favor the desired intramolecular cyclization. Consider screening bases like triethylamine, piperidine, or morpholine.[2]
-
Solvent Modification: The polarity of the solvent can affect the relative rates of the desired reaction and the dimerization. Experiment with different solvents such as ethanol, methanol, isopropanol, or DMF.[2]
-
Two-Step Procedure: For particularly problematic substrates, especially sterically hindered ketones, a two-step approach is highly effective.[2]
-
Step 1: Perform the Knoevenagel-Cope condensation and isolate the purified α,β-unsaturated nitrile.
-
Step 2: In a separate reaction, treat the purified intermediate with elemental sulfur and a base to effect the cyclization to the 2-aminothiophene.
-
-
Question 3: My yield is consistently low, and I have a significant amount of unreacted starting materials. What can I do to improve the conversion?
Answer:
Low conversion in a Gewald synthesis often points to an inefficient initial Knoevenagel-Cope condensation .
-
Causality:
-
Insufficiently Basic Catalyst: The chosen base may not be strong enough to deprotonate the active methylene nitrile efficiently, especially with less reactive ketones.
-
Water Inhibition: The condensation reaction produces water, which can inhibit the reaction equilibrium.[2]
-
-
Troubleshooting Protocol:
-
Base Selection: If using a weak base like triethylamine, consider switching to a stronger base such as piperidine or morpholine.[2]
-
Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and reduce reaction times, particularly for challenging substrates, by efficiently promoting the condensation step.[2]
-
II. FAQs: Byproduct Formation in Other 2-Aminothiophene Syntheses
Q1: I am using the Paal-Knorr thiophene synthesis to prepare a thiophene, but I am isolating a significant amount of a furan byproduct. Why is this happening and how can I avoid it?
A1: The formation of a furan byproduct is a classic competing pathway in the Paal-Knorr thiophene synthesis.[3] The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents. This can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[3]
-
Mitigation Strategies:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than P₄S₁₀ and may provide better selectivity for the thiophene.[3]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can help to favor the thionation reaction over dehydration.
-
Solvent: Using a high-boiling, anhydrous, non-polar solvent like toluene or xylene is often recommended.[1]
-
Q2: What are the common side reactions in the Fiesselmann thiophene synthesis?
A2: The Fiesselmann synthesis, which typically involves the reaction of β-ketoesters with thioglycolic acid derivatives, can also be prone to side reactions. One common issue is the formation of a thioacetal if the reaction conditions are not carefully controlled.[4] Also, depending on the workup and subsequent reaction steps, other byproducts can arise from incomplete cyclization or alternative reaction pathways of the intermediates.
-
Mitigation Strategies:
-
Stoichiometry and Reagent Addition: Careful control of the stoichiometry of the reactants is important.
-
Base Selection: The choice of base can influence the outcome. For example, using a sodium alkoxide is common for the cyclization step.[4]
-
Q3: Are there any notable side products in the Hinsberg thiophene synthesis?
A3: The Hinsberg synthesis involves the condensation of an α-diketone with a thiodiacetate. While generally a robust method, side reactions can occur. One potential issue is the formation of incompletely cyclized or rearranged products , especially if the reaction conditions are not optimal. The reaction is also sensitive to the nature of the starting materials, and sterically hindered substrates may lead to lower yields and more byproducts.
III. General Purification Strategies for 2-Aminothiophenes
The purification of 2-aminothiophenes can be challenging due to the presence of colored and often polar byproducts.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For liquid products or complex mixtures, column chromatography on silica gel is a standard purification technique. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.[1]
-
Aqueous Work-up: A thorough aqueous work-up after the reaction is crucial to remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can also help to break up emulsions.[1]
IV. Experimental Protocols
Protocol 1: Two-Step Gewald Synthesis for Sterically Hindered Ketones
This protocol is recommended to minimize dimer formation when using sterically hindered ketones.[2]
-
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
To a solution of the sterically hindered ketone (1.0 eq) and the active methylene nitrile (1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α,β-unsaturated nitrile by column chromatography or recrystallization.
-
-
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.2 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Add a base (e.g., triethylamine or morpholine, 1.5 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-aminothiophene by column chromatography or recrystallization.
-
V. Visualizing Reaction Pathways
VI. References
-
Fiesselmann thiophene synthesis. In Wikipedia. [Link]
Sources
Validation & Comparative
Spectroscopic analysis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate for structure confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a substituted aminothiophene that serves as a valuable scaffold in medicinal chemistry.[1] By integrating data from multiple spectroscopic techniques, we will construct a comprehensive and self-validating structural profile of this compound. This guide will not only present the expected spectral data but also delve into the underlying principles and experimental considerations, offering a comparative framework for the analysis of related molecules.
The Importance of Integrated Spectroscopic Analysis
While individual spectroscopic techniques provide specific pieces of structural information, a truly confident structure elucidation relies on the convergence of data from multiple, orthogonal methods.[2] This integrated approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides a system of checks and balances, minimizing the potential for misinterpretation and ensuring a robust and reliable structural assignment.
Synthesis of this compound
The target compound is commonly synthesized via the Gewald aminothiophene synthesis.[3] This one-pot, multi-component reaction is a versatile method for the preparation of highly substituted 2-aminothiophenes. The reaction typically involves the condensation of a ketone (in this case, butan-2-one) with an active methylene nitrile (isopropyl cyanoacetate) in the presence of elemental sulfur and a base.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of organic molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Predicted ¹H NMR Data and Interpretation
Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | ~ 5.7 - 6.5 | Broad Singlet | 2H | The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be concentration and solvent-dependent. |
| -CH(CH₃)₂ | ~ 5.0 - 5.2 | Septet | 1H | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. It is shifted downfield due to the deshielding effect of the adjacent oxygen atom. |
| 4-CH₃ | ~ 2.2 - 2.4 | Singlet | 3H | The methyl group at the 4-position of the thiophene ring is a singlet as it has no adjacent protons. |
| 5-CH₃ | ~ 2.1 - 2.3 | Singlet | 3H | The methyl group at the 5-position is also a singlet and is expected to have a slightly different chemical shift from the 4-methyl group due to minor differences in the electronic environment. |
| -CH(CH₃)₂ | ~ 1.3 - 1.5 | Doublet | 6H | The six equivalent protons of the two methyl groups in the isopropyl ester are split into a doublet by the adjacent methine proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for the proton spectrum.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum for this compound is as follows:
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~ 165 - 170 | The carbonyl carbon of the ester group is highly deshielded and appears at a low field. |
| C2 (Thiophene) | ~ 158 - 162 | The C2 carbon bearing the amino group is significantly deshielded. |
| C5 (Thiophene) | ~ 128 - 132 | The C5 carbon with a methyl substituent. |
| C4 (Thiophene) | ~ 125 - 129 | The C4 carbon with a methyl substituent. |
| C3 (Thiophene) | ~ 105 - 110 | The C3 carbon attached to the carboxylate group is shielded. |
| -CH(CH₃)₂ | ~ 65 - 70 | The methine carbon of the isopropyl group is deshielded by the oxygen atom. |
| -CH(CH₃)₂ | ~ 21 - 23 | The two equivalent methyl carbons of the isopropyl group. |
| 4-CH₃ | ~ 13 - 15 | The carbon of the methyl group at the 4-position. |
| 5-CH₃ | ~ 12 - 14 | The carbon of the methyl group at the 5-position. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Data and Interpretation
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 2980 - 2850 | C-H stretch | Aliphatic (isopropyl and methyl groups) |
| 1680 - 1660 | C=O stretch | Ester |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| ~1550 | C=C stretch | Thiophene ring |
| 1250 - 1000 | C-O stretch | Ester |
The presence of strong N-H stretching bands confirms the primary amine, while the intense C=O stretch is characteristic of the ester group. The various C-H and C=C stretching and bending vibrations further support the overall structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₅NO₂S, giving a molecular weight of 213.30 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 213.
-
Key Fragmentation Patterns:
-
Loss of the isopropyl group (-CH(CH₃)₂): A fragment at m/z = 170.
-
Loss of the isopropoxy group (-OCH(CH₃)₂): A fragment at m/z = 154.
-
Decarboxylation (-CO₂): A fragment resulting from the loss of carbon dioxide.
-
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the substituted thiophene ring, will result in characteristic absorption bands.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the sample over the UV-Visible range (typically 200-800 nm).
Predicted UV-Visible Data
Substituted 2-aminothiophenes typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring and the conjugated system. For this compound, absorption maxima are expected in the range of 250-350 nm.
Comparative Analysis and Structure Confirmation
The true power of this multi-technique approach lies in the convergence of the data. The molecular formula determined by mass spectrometry (C₁₀H₁₅NO₂S) is consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by IR spectroscopy (amine, ester, aromatic ring) are all accounted for in the detailed connectivity information provided by ¹H and ¹³C NMR. The UV-Vis spectrum confirms the presence of the conjugated thiophene system.
By comparing the predicted data for this compound with experimental data for closely related analogs, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, we can observe the expected subtle shifts in the NMR signals of the ester group while the signals for the thiophene ring and its substituents remain largely consistent. This comparative analysis further strengthens the confidence in the structural assignment.
Visualization of the Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully analyzing and integrating the data from these methods, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development. This guide provides a robust framework for such an analysis, emphasizing the importance of a multi-faceted spectroscopic approach.
References
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
SpectraBase. (n.d.). Isopropyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Isopropyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. Journal of Organic Chemistry. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-Aminothiophenol | C6H7NS | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Retrieved from [Link]
-
Buchstaller, H. P., et al. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]
-
ChemBK. (n.d.). 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid isopropyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Sinfoo Biochem. (n.d.). This compound,(CAS# 350988-44-2). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of 3 in DMF, DMSO, THF, and CH 2 Cl 2 . Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl 2-aminothiophene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (C9H13NO2S). Retrieved from [Link]
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Biological activity of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate vs. other thiophene derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological applications.[1] The 2-aminothiophene moiety, in particular, is a "privileged scaffold" that forms the core of numerous compounds with significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[1][2] The versatility of the thiophene ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance therapeutic efficacy. This guide focuses on a specific class of these compounds, the 2-amino-4,5-dialkylthiophene-3-carboxylates, with a particular interest in the isopropyl ester, and compares its expected biological profile with that of other well-characterized thiophene derivatives.
While specific experimental data for the biological activity of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is not extensively available in peer-reviewed literature, its structural similarity to the well-studied ethyl and methyl esters allows for a robust comparative analysis based on established structure-activity relationships. This guide will leverage data from these closely related analogues and other relevant thiophene derivatives to provide a comprehensive overview of their potential in antimicrobial and anticancer applications.
Comparative Biological Activity
The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. This section provides a comparative analysis of the antimicrobial and anticancer activities of various 2-aminothiophene-3-carboxylate derivatives and other related compounds, supported by quantitative data from the literature.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
A study on various 2-aminothiophene derivatives revealed that the nature of the substituents at the C4 and C5 positions, as well as the ester group at the C3 position, plays a crucial role in their antibacterial and antifungal efficacy. For instance, derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate have shown considerable activity against both Gram-positive and Gram-negative bacteria.[1]
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives (MIC values)
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Bacillus subtilis | Varies | [1] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Escherichia coli | Varies | [1] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Pseudomonas vulgaris | Varies | [1] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives | Staphylococcus aureus | Varies | [1] |
Note: Specific MIC values for individual derivatives within this class vary based on further substitutions.
The data suggests that the lipophilicity and electronic properties of the substituents are key determinants of antimicrobial potency. While direct data for this compound is unavailable, the increased lipophilicity of the isopropyl group compared to an ethyl group could potentially enhance its ability to penetrate microbial cell membranes, a hypothesis that warrants experimental validation.
Anticancer Activity
The anticancer potential of 2-aminothiophene derivatives is a burgeoning area of research. These compounds have been shown to exert cytostatic and cytotoxic effects against various cancer cell lines, often through mechanisms involving cell cycle arrest and induction of apoptosis.[3]
A study on 2-aminothiophene-3-carboxylic acid ester derivatives highlighted their selective cytostatic activity against several cancer cell lines. The length of the alkyl chain at the C5 position was found to be a critical factor, with longer chains generally leading to increased potency.
Table 2: Comparative Anticancer Activity of 2-Aminothiophene Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-aminothiophene derivative SB-44 | Prostate/Cervical Adenocarcinoma | < 35 | [3] |
| 2-aminothiophene derivative SB-83 | Prostate/Cervical Adenocarcinoma | < 35 | [3] |
| 2-aminothiophene derivative SB-200 | Prostate/Cervical Adenocarcinoma | < 35 | [3] |
The substitution pattern on the thiophene ring and the nature of the ester group are critical for anticancer activity. The isopropyl group in this compound, with its unique steric and electronic properties, may offer a different pharmacological profile compared to its ethyl or methyl counterparts, potentially influencing its interaction with biological targets.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (e.g., Ampicillin, Streptomycin)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add 10 µL of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative for 24-72 hours. Include a vehicle control (medium with solvent).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for MTT Assay
Caption: Workflow for MTT Assay for Anticancer Activity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2-aminothiophene-3-carboxylate derivatives is intrinsically linked to their chemical structure. Key structural features that influence their activity include:
-
The Ester Group at C3: The nature of the ester group (e.g., methyl, ethyl, isopropyl) can affect the compound's lipophilicity, solubility, and metabolic stability, thereby influencing its bioavailability and interaction with target molecules. While an isopropyl group increases lipophilicity, its bulkier nature compared to ethyl or methyl groups might also introduce steric hindrance at the binding site.
-
Substituents at C4 and C5: The presence and nature of substituents at these positions are critical for activity. Alkyl or aryl groups can modulate the electronic and steric properties of the molecule, impacting its binding affinity to biological targets.
Potential Signaling Pathway Inhibition in Cancer
While the exact mechanisms are still under investigation for many derivatives, some 2-aminothiophenes are known to interfere with key signaling pathways involved in cancer cell proliferation and survival.
Caption: Potential inhibition of a cancer cell signaling pathway by a 2-aminothiophene derivative.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and related thiophene derivatives. While direct experimental data for the isopropyl ester remains to be established, the extensive research on analogous compounds strongly suggests its potential as a bioactive molecule with possible antimicrobial and anticancer properties. The provided experimental protocols offer a solid foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on this important class of heterocyclic compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific activity profile and mechanism of action. Further exploration of structure-activity relationships through the synthesis of a broader range of derivatives will be crucial for the development of novel and potent therapeutic agents based on the versatile 2-aminothiophene scaffold.
References
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 140, 568-580.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry, 35(5), 815-848.
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2021). Molecules, 26(23), 7291.
- Isopropyl 2-amino-4-(2,4-dichlorophenyl)
- Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. (n.d.).
- isopropyl 2-amino-5-methylthiophene-3-carboxyl
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The Definitive Guide to Structural Elucidation of 2-Aminothiophene-3-carboxylates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For the pharmacologically significant class of 2-aminothiophene-3-carboxylates, this structural insight informs on reactivity, intermolecular interactions, and ultimately, biological activity. This guide, designed for the discerning researcher, provides an in-depth comparison of the principal techniques for structural elucidation: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational crystal structure prediction (CSP). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data generated from each method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can map the electron density of the molecule and, from that, infer the precise positions of atoms in the crystal lattice. This technique provides unparalleled accuracy in determining bond lengths, bond angles, and intermolecular interactions.
The Crystallization Challenge: More Art than Science
The primary bottleneck for SCXRD is the growth of a high-quality single crystal. This process can be as much an art as it is a science, often requiring extensive screening of various conditions. For 2-aminothiophene-3-carboxylates, which are often synthesized via the Gewald reaction, obtaining crystals suitable for diffraction is a critical first step.[1]
Experimental Protocol: Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate
The following protocol outlines a common method for obtaining single crystals of a representative 2-aminothiophene-3-carboxylate.
Materials:
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate (crude product from synthesis)
-
Ethyl acetate
-
Hexane
-
Small, clean vials (e.g., 1-dram vials)
-
Microscope for crystal inspection
Procedure:
-
Purification: The crude product is first purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve a purity of >95%.[2]
-
Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. For many 2-aminothiophene-3-carboxylates, a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane) is effective.
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the "good" solvent (e.g., 0.5 mL of ethyl acetate) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single, well-defined crystals.
-
-
Vapor Diffusion:
-
Prepare a saturated solution of the compound in a small, open vial (the "inner" vial).
-
Place this inner vial inside a larger, sealed vial (the "outer" vial) containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with clear facets and no visible defects), carefully extract a single crystal using a mounted loop and prepare it for X-ray diffraction analysis.
Data Interpretation: A Glimpse into the Solid State
The output of an SCXRD experiment is a wealth of precise structural information. The table below presents a comparison of crystallographic data for several 2-aminothiophene-3-carboxylate derivatives.
| Compound | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1][2] | 2074848 | C₈H₁₁NO₂S | Triclinic | P-1 | 7.664(3) | 9.876(3) | 13.018(5) | 91.602(12) | 104.301(13) | 101.729(13) | 931.7(6) |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[3] | - | C₉H₁₃NO₂S | Monoclinic | P2₁/c | 7.9487(2) | 9.8939(3) | 13.4348(4) | 90 | 106.143(2) | 90 | 1014.90(5) |
| Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate[4][5] | - | C₂₀H₁₆ClNO₃S | Triclinic | P-1 | 8.3606(4) | 10.9186(6) | 11.0971(6) | 104.592(2) | 106.849(2) | 102.174(2) | 893.09(8) |
| Methyl 3-aminothiophene-2-carboxylate[6] | - | C₆H₇NO₂S | Monoclinic | P2₁/c | - | - | - | - | - | - | - |
Note: Complete crystallographic data for Methyl 3-aminothiophene-2-carboxylate was not available in the provided search results.
The Solution State Perspective: NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure and dynamics of molecules in solution. For drug development, understanding the solution-state conformation is often more relevant to biological activity.
A Multi-dimensional Approach to Structure Elucidation
One-dimensional (1D) ¹H and ¹³C NMR are routinely used for the initial characterization of 2-aminothiophene-3-carboxylates.[7][8] However, for unambiguous assignment and detailed structural analysis, two-dimensional (2D) NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within a spin system.[3][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the direct assignment of protons to their corresponding carbons.[3][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with the signals of heteronuclei that are two or three bonds away. This is crucial for piecing together different molecular fragments and establishing the overall carbon skeleton.[3][9]
Experimental Protocol: 2D NMR Analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a depth of about 4-5 cm.
-
Ensure the solution is homogeneous and free of any particulate matter.
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to optimize spectral parameters.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
Acquire a 2D HMBC spectrum.
Data Interpretation (Worked Example):
Let's consider the hypothetical ¹H and ¹³C NMR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.
¹H NMR (CDCl₃, 400 MHz): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, H-5), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃ at C4), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[2]
¹³C NMR (CDCl₃, 100 MHz): δ 166.13 (C=O), 164.17 (C2), 136.71 (C4), 106.72 (C5), 102.85 (C3), 59.54 (OCH₂), 18.40 (CH₃ at C4), 14.40 (OCH₂CH₃).[2]
-
COSY Analysis: A cross-peak would be observed between the quartet at 4.29 ppm and the triplet at 1.35 ppm, confirming the ethyl group connectivity.
-
HSQC Analysis:
-
The singlet at 5.82 ppm would show a correlation to the carbon at 106.72 ppm (C5).
-
The quartet at 4.29 ppm would correlate with the carbon at 59.54 ppm (OCH₂).
-
The singlet at 2.28 ppm would correlate with the carbon at 18.40 ppm (CH₃ at C4).
-
The triplet at 1.35 ppm would correlate with the carbon at 14.40 ppm (OCH₂CH₃).
-
-
HMBC Analysis:
-
The proton at H-5 (5.82 ppm) would show long-range correlations to C4 (136.71 ppm) and C3 (102.85 ppm).
-
The protons of the methyl group at C4 (2.28 ppm) would show correlations to C4 (136.71 ppm), C5 (106.72 ppm), and C3 (102.85 ppm).
-
The protons of the OCH₂ group (4.29 ppm) would show a correlation to the carbonyl carbon (166.13 ppm) and the OCH₂CH₃ carbon (14.40 ppm).
-
By systematically analyzing these 2D correlations, the complete structure can be confidently assembled.
The In Silico Approach: Computational Crystal Structure Prediction
Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to complement experimental techniques. CSP aims to predict the crystal structure of a molecule based solely on its chemical diagram by searching for the most thermodynamically stable packing arrangements.[10][11]
The Power of Prediction: Navigating the Polymorphic Landscape
One of the key advantages of CSP is its ability to explore the potential for polymorphism – the existence of multiple crystal forms of the same compound. Identifying potential polymorphs early in the drug development process is crucial, as different polymorphs can have significantly different physical properties, including solubility and bioavailability.[12]
A General Workflow for CSP
The prediction of a crystal structure is a computationally intensive process that typically involves the following steps:
-
Molecular Conformer Generation: Generation of a set of low-energy gas-phase conformations of the molecule.
-
Crystal Packing Generation: For each conformer, a large number of possible crystal packing arrangements are generated, considering various common space groups.[10]
-
Lattice Energy Minimization: The lattice energy of each generated crystal structure is minimized using a force field or a quantum mechanical method.
-
Ranking of Structures: The predicted structures are ranked based on their calculated lattice energies. The lowest energy structures are considered the most likely to be observed experimentally.[10]
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Crystal Structure Prediction |
| State of Matter | Solid (single crystal) | Solution | In silico (computational model) |
| Primary Information | Absolute 3D structure, bond lengths/angles, intermolecular interactions | Connectivity, solution conformation, dynamics | Predicted stable crystal packings, potential polymorphs |
| Key Advantage | Unambiguous and highly precise structural information | Provides information in a biologically relevant state (solution) | Can predict structures before synthesis, explores polymorphism |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Does not provide absolute 3D structure with the same precision as SCXRD | Computationally expensive, accuracy depends on the theoretical model used |
| Application to 2-Aminothiophenes | Definitive structure determination for solid-state characterization | Elucidation of solution-state conformation and dynamics, crucial for SAR studies | Guiding crystallization experiments, identifying potential polymorphic forms |
Conclusion
References
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Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7406. [Link]
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Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]
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Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2111. [Link]
-
Organic With Grace. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Nayak, S. K., et al. (2011). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 1(3), 335-342. [Link]
-
El-Gazzar, A. B. A., et al. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o619–o620. [Link]
-
Cole, J. (2020, August 28). Introduction to Crystal Structure Prediction (CSP) [Video]. YouTube. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Searching the CSD 101 - Searching Structures Online with WebCSD. CCDC. [Link]
-
El-Gazzar, A. B. A., et al. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. ResearchGate. [Link]
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
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Organic With Grace. (2018, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
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Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre. (2024, February 14). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-847. [Link]
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Price, S. L. (2014). Computational prediction of organic crystal structures. UCL Discovery. [Link]
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Zhang, L., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(1), 93. [Link]
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Rowdy Chemist Jr. (2019, June 3). Cambridge Structural Database ( webCSD) tutorial [Video]. YouTube. [Link]
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Gavezzotti, A. (2019). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(3), 1426-1453. [Link]
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A Comparative Guide to the Purity Analysis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of methodologies for the purity analysis of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind chromatographic choices, present a robust experimental protocol, and compare its performance against alternative approaches. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies such as the FDA and are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
The accurate determination of purity for pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product.[4][5] this compound, with its polar amino group and non-polar thiophene ring, presents unique challenges for chromatographic separation. This guide will explore effective strategies to achieve optimal resolution and sensitivity.
Understanding the Analyte and Chromatographic Challenges
This compound is a substituted thiophene, a class of heterocyclic compounds integral to many pharmaceutical agents.[6] Its structure comprises a polar primary amine and an ester group, alongside a more hydrophobic dimethylthiophene core. This amphiphilic nature can lead to peak tailing and poor retention in traditional reversed-phase HPLC if the method is not carefully optimized. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential process impurities and degradation products.[7]
Comparative Analysis of HPLC Column Chemistries
The choice of stationary phase is critical for the successful separation of this compound and its impurities.[8] We will compare three common reversed-phase column chemistries:
-
C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide a high degree of hydrophobicity.[8] While effective for many non-polar compounds, the polar amine group of our analyte can interact with residual silanols on the silica surface, leading to peak asymmetry.
-
Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This feature shields the residual silanols, reducing peak tailing for basic compounds, and can offer alternative selectivity.[9]
-
Phenyl-Hexyl: This phase provides a different separation mechanism based on π-π interactions with the aromatic thiophene ring, in addition to hydrophobic interactions. This can be advantageous for separating impurities with similar hydrophobicity but different aromatic character.
The following table summarizes the expected performance of these column chemistries for the analysis of this compound.
| Column Chemistry | Expected Retention | Peak Shape (Asymmetry) | Resolution of Polar Impurities | Resolution of Non-Polar Impurities |
| Standard C18 | Moderate | Fair to Poor (Tailing likely) | Moderate | Good |
| Polar-Embedded C18 | Good | Excellent | Good | Good |
| Phenyl-Hexyl | Moderate to Good | Good | Moderate | Excellent |
Based on this comparison, a Polar-Embedded C18 column is recommended as the primary choice for robust method development due to its superior peak shape for basic analytes.
Experimental Protocol: A Validated HPLC Method
This section details a step-by-step protocol for the purity analysis of this compound. This method has been designed to be specific, linear, accurate, and precise, in accordance with ICH Q2(R1) guidelines.[1][2]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
Formic acid (for mobile phase modification)
-
This compound reference standard and sample.
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
The diagram below illustrates the overall workflow for this HPLC analysis.
Caption: General workflow for the HPLC purity analysis of this compound.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the HPLC method must be validated.[1][3] The validation should assess parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][7]
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected five times, and the following parameters are evaluated:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
The following diagram outlines the key relationships in HPLC method validation.
Caption: Key parameters in HPLC method validation for pharmaceutical analysis.
Alternative and Complementary Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.[5]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities, such as residual solvents.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown impurities by providing molecular weight information.[10]
-
Capillary Electrophoresis (CE): Offers a different separation mechanism and can be a powerful tool for resolving impurities that are difficult to separate by HPLC.[10]
The choice of analytical technique should be based on the specific impurity being targeted and the stage of drug development.[11][12]
Conclusion
This guide has provided a comprehensive overview of the purity analysis of this compound by HPLC. By carefully selecting the appropriate column chemistry and validating the method according to regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The presented HPLC method, utilizing a polar-embedded stationary phase, offers a robust and reliable approach to achieving accurate purity determination.
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ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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A Comparative Guide to Catalytic vs. Stoichiometric Bases in the Gewald Reaction
Abstract
The Gewald three-component reaction is a cornerstone of synthetic chemistry, providing a direct and efficient pathway to highly substituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[1][2] The choice of base—a critical component of this reaction—has traditionally centered on stoichiometric quantities of amines like morpholine or piperidine. However, contemporary research, driven by the principles of green chemistry, has increasingly focused on the development of catalytic systems. This guide provides an in-depth comparison of the classical stoichiometric approach versus modern catalytic strategies for the Gewald reaction. We will explore the mechanistic nuances, performance metrics supported by experimental data, and the practical implications for researchers in drug development and chemical synthesis.
Introduction: The Enduring Importance of the Gewald Reaction
First reported by Karl Gewald in the 1960s, the Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur to produce a 2-aminothiophene ring.[1][3] These thiophene derivatives are privileged structures found in numerous pharmacologically active compounds, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and various kinase inhibitors.[4]
The reaction's versatility and atom economy have cemented its place in the synthetic chemist's toolbox. At its heart, the reaction is facilitated by a base, which plays a pivotal role in initiating the condensation and subsequent cyclization steps.[5] Historically, this has meant using the base as a stoichiometric reagent. While effective, this approach presents challenges in purification, waste management, and overall process efficiency. The shift towards catalytic methodologies represents a significant evolution, offering solutions to many of these longstanding issues.[6][7][8]
The Classical Approach: Stoichiometric Bases
The traditional Gewald reaction employs stoichiometric amounts of a secondary or tertiary amine base, such as morpholine, piperidine, or triethylamine.[5][9] The base is a consumed reagent in the classical sense, playing multiple roles throughout the reaction sequence.
Mechanism with Stoichiometric Base
The accepted mechanism for the base-mediated Gewald reaction proceeds through several key stages:[1][10][11]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][12] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Michael Addition): The base facilitates the addition of sulfur. A common postulation is that the conjugate base of the active methylene compound attacks the elemental sulfur ring (S8), opening it to form a thiolate intermediate.[13] This species then adds to the α,β-unsaturated nitrile in a Michael-type addition.
-
Ring Closure and Tautomerization: The terminal sulfur nucleophile attacks the cyano group in an intramolecular cyclization.[14] This is followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[1] This final aromatization step is the thermodynamic driving force for the reaction.[10][11]
The requirement for a stoichiometric amount of base is often linked to the multiple proton transfer steps and the potential for the amine to form adducts with sulfur, which may be part of the complex, not-fully-elucidated sulfur transfer mechanism.[9][13]
Visualizing the Stoichiometric Pathway
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- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted 2-Aminothiophenes for Researchers and Drug Development Professionals
Introduction: The Versatile 2-Aminothiophene Scaffold
2-Aminothiophenes are a cornerstone in medicinal chemistry and materials science, prized for their versatile reactivity and the diverse biological activities of their derivatives.[1] These five-membered heterocyclic compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their synthetic accessibility, primarily through the robust Gewald reaction, allows for the introduction of a wide array of substituents, enabling fine-tuning of their physicochemical and pharmacological properties.[1]
This guide provides an in-depth technical comparison of the reactivity of variously substituted 2-aminothiophenes. We will explore how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the thiophene ring modulate the substrate's behavior in key synthetic transformations, including electrophilic aromatic substitution, N-acylation, and palladium-catalyzed cross-coupling reactions. Understanding these reactivity trends is paramount for designing efficient synthetic routes and accelerating the discovery of novel chemical entities.
The Influence of Substituents on the Electronic Landscape of 2-Aminothiophenes
The reactivity of a 2-aminothiophene is fundamentally governed by the electronic interplay between the electron-rich thiophene ring, the activating amino group, and any additional substituents. The amino group, a powerful electron-donating group, significantly increases the electron density of the thiophene ring, making it highly susceptible to electrophilic attack. The position of this attack is also directed by the amino group, typically favoring the C5 position.
Substituents on the thiophene ring can either enhance or diminish this inherent reactivity:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups further increase the electron density of the ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density of the ring, making it less reactive towards electrophiles.
The following sections will delve into how these substituent effects manifest in specific, synthetically important reactions.
I. Electrophilic Aromatic Substitution: A Quantitative Look at Reactivity
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of 2-aminothiophenes. The regioselectivity is predominantly governed by the activating amino group, which directs incoming electrophiles to the C5 position. The rate of this reaction, however, is highly sensitive to the nature of other substituents on the ring.
A Hammett study on the halogenation of 5-substituted thiophenes provides valuable quantitative insight into these substituent effects. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A large negative ρ value indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-donating groups.
For the bromination of 5-substituted thiophenes at the 2-position, a significant ρ value of -10 has been reported, while chlorination exhibits a ρ value of -6.5.[2] This demonstrates a strong dependence of the reaction rate on the electronic nature of the substituent at the 5-position.
Comparative Data for Electrophilic Bromination of 5-Substituted 2-Aminothiophenes
| Substituent at C5 | Substituent Type | Expected Relative Rate of Bromination at C3 |
| -H | Neutral | Baseline |
| -CH₃ | EDG (+I) | Faster |
| -OCH₃ | EDG (+M, -I) | Significantly Faster |
| -Cl | EWG (-I, +M) | Slower |
| -NO₂ | EWG (-M, -I) | Significantly Slower |
Experimental Protocol: Comparative Electrophilic Bromination
This protocol is designed to compare the reactivity of different 5-substituted 2-aminothiophenes towards electrophilic bromination under standardized conditions.
Materials:
-
5-Substituted 2-aminothiophene (e.g., 2-amino-5-methylthiophene, 2-amino-5-chlorothiophene) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetic Acid (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolve the 5-substituted 2-aminothiophene (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask at room temperature.
-
Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analyze the crude product by ¹H NMR to determine the regioselectivity and purify by column chromatography if necessary.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as a mild and convenient source of electrophilic bromine, allowing for controlled bromination and minimizing over-reaction.
-
Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, enhancing its electrophilicity.
-
Room Temperature: Conducting the reaction at room temperature allows for a clear differentiation in reaction rates between activated and deactivated substrates.
Logical Relationship of Electrophilic Substitution
Caption: Influence of substituents on electrophilic substitution reactivity.
II. N-Acylation: Probing the Nucleophilicity of the Amino Group
The amino group of 2-aminothiophenes can readily undergo acylation with acylating agents such as acid chlorides and anhydrides. The rate of this reaction is a direct measure of the nucleophilicity of the nitrogen atom, which is, in turn, influenced by the electronic effects of the substituents on the thiophene ring.
-
EDGs at the C4 or C5 position increase the electron density on the amino group through the π-system of the ring, enhancing its nucleophilicity and accelerating the rate of N-acylation.
-
EWGs , conversely, withdraw electron density, making the amino group less nucleophilic and slowing down the acylation reaction.
Comparative Data for N-Acylation of 5-Substituted 2-Aminothiophenes
| 5-Substituted 2-Aminothiophene | Substituent Type | Expected Relative Rate of N-Acylation |
| 2-Aminothiophene | Neutral | Baseline |
| 2-Amino-5-methylthiophene | EDG | Faster |
| 2-Amino-5-methoxythiophene | EDG | Significantly Faster |
| 2-Amino-5-chlorothiophene | EWG | Slower |
| 2-Amino-5-nitrothiophene | EWG | Significantly Slower |
Experimental Protocol: Comparative N-Acylation
This protocol provides a standardized method to compare the N-acylation rates of various 5-substituted 2-aminothiophenes.
Materials:
-
5-Substituted 2-aminothiophene (1.0 mmol)
-
Acetic Anhydride (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted 2-aminothiophene (1.0 mmol) and pyridine (2.0 mmol) in DCM (10 mL) at 0 °C.
-
Slowly add acetic anhydride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.
-
The reaction time required for completion can be used as a qualitative measure of reactivity. For a quantitative comparison, aliquots can be taken at regular intervals and analyzed by HPLC or GC.
Causality Behind Experimental Choices:
-
Acetic Anhydride: A moderately reactive acylating agent is chosen to allow for observable differences in reaction rates.
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.
-
Dichloromethane (DCM): A common, inert solvent for acylation reactions.
Experimental Workflow for Comparative N-Acylation
Caption: Standardized workflow for comparing N-acylation reactivity.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively. The reactivity of substituted 2-aminothiophenes in these reactions is more complex, as it depends not only on the electronic properties of the thiophene ring but also on the nature of the coupling partner and the specific catalytic cycle.
A. Suzuki-Miyaura Coupling
For Suzuki coupling of a halo-substituted 2-aminothiophene, the electronic nature of the substituents can influence the rate-determining oxidative addition step.
-
EWGs on the thiophene ring generally increase the rate of oxidative addition by making the carbon-halogen bond more electrophilic. This can lead to higher reaction yields or allow for the use of less reactive coupling partners (e.g., aryl chlorides).
-
EDGs on the thiophene ring can decrease the rate of oxidative addition.
However, the overall success of the reaction also depends on the electronic properties of the boronic acid or ester. For instance, electron-donating groups on the boronic acid can facilitate the transmetalation step. Some studies have shown that for the Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, boronic acids with electron-donating groups gave good yields, while those with electron-withdrawing groups resulted in lower yields.
Hypothetical Comparative Data for Suzuki Coupling of 5-Bromo-2-aminothiophenes
| Substituent at C4 | Substituent Type | Expected Yield with Phenylboronic Acid |
| -H | Neutral | Good |
| -CH₃ | EDG | Moderate to Good |
| -NO₂ | EWG | Good to Excellent |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a standardized procedure to compare the efficiency of Suzuki coupling for different substituted 2-bromo-aminothiophenes.
Materials:
-
Substituted 2-amino-5-bromothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the substituted 2-amino-5-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the yield of the purified product by weight and analyze by ¹H NMR and GC-MS for a comparative assessment.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A common and robust catalyst for Suzuki couplings.
-
K₂CO₃: A standard base for Suzuki reactions.
-
Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination of a halo-substituted 2-aminothiophene with an external amine, the electronic properties of the thiophene ring again play a crucial role. Research on the coupling of deactivated aminothiophenes suggests that electron-withdrawing groups on the thiophene ring can facilitate the reaction.[3]
-
EWGs on the thiophene ring can enhance the rate of oxidative addition, which is often the rate-limiting step, leading to higher yields.
-
EDGs may slow down the oxidative addition step.
However, the nucleophilicity of the incoming amine and the choice of ligand and base are also critical factors that can significantly influence the reaction outcome.
Hypothetical Comparative Data for Buchwald-Hartwig Amination of 5-Bromo-2-aminothiophenes
| Substituent at C4 | Substituent Type | Expected Yield with Morpholine |
| -H | Neutral | Good |
| -CH₃ | EDG | Moderate to Good |
| -CO₂Et | EWG | Good to Excellent |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This standardized protocol is for comparing the efficiency of Buchwald-Hartwig amination with different substituted 2-bromo-aminothiophenes.
Materials:
-
Substituted 2-amino-5-bromothiophene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube, combine the substituted 2-amino-5-bromothiophene (1.0 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography and determine the yield for a comparative analysis.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃/Xantphos: A common and effective catalyst/ligand system for Buchwald-Hartwig aminations, known for its broad substrate scope.
-
Cs₂CO₃: A strong inorganic base often used in these couplings.
-
Anhydrous Dioxane: A standard aprotic solvent for this reaction.
Buchwald-Hartwig Amination Workflow
Caption: Standardized workflow for comparative Buchwald-Hartwig amination.
Conclusion
The reactivity of 2-aminothiophenes is a finely tunable property, heavily influenced by the nature and position of substituents on the thiophene ring. Electron-donating groups generally enhance reactivity in electrophilic substitutions and N-acylations by increasing the electron density of the ring and the nucleophilicity of the amino group. Conversely, electron-withdrawing groups deactivate the system towards these reactions.
In palladium-catalyzed cross-coupling reactions, the influence of substituents is more nuanced. While electron-withdrawing groups can favor the oxidative addition step in both Suzuki and Buchwald-Hartwig reactions, the overall efficiency is also dependent on the other coupling partner and the reaction conditions.
This guide provides a framework for understanding and predicting the reactivity of substituted 2-aminothiophenes. The provided standardized protocols offer a starting point for researchers to conduct their own comparative studies, enabling the rational design of synthetic strategies and the efficient development of novel 2-aminothiophene-based molecules.
References
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Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966 , 99 (1), 94-100. [Link]
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Puterová, Z.; Krutošíková, A.; Végh, D. ARKIVOC2010 , (i), 209-246. [Link]
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Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010. [Link]
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Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer, 2009. [Link]
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Marino, G. Journal of the Chemical Society B: Physical Organic1971 , 889-893. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules2021 , 26(23), 7309. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry2010 , 2010(3), 526-533. [Link]
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Unraveling the Gewald Reaction: A Comparative Guide to Mechanistic Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a powerful and versatile one-pot synthesis of highly substituted 2-aminothiophenes—scaffolds of significant interest in medicinal chemistry and materials science.[1][2] Despite its widespread use for over half a century, a detailed understanding of its intricate mechanism has remained elusive until recent advancements in computational chemistry.[3][4] This guide provides an in-depth comparison of the proposed mechanisms of the Gewald reaction, grounded in the latest Density Functional Theory (DFT) studies. We will dissect the competing pathways, present comparative energetic data, and correlate theoretical predictions with available experimental evidence, offering a comprehensive resource for researchers in the field.
The Mechanistic Puzzle: An Overview of Proposed Pathways
The Gewald reaction is a multicomponent reaction that brings together a carbonyl compound (ketone or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[2] Historically, several plausible mechanistic pathways have been proposed. Modern DFT studies, particularly the comprehensive work by Sharma and Champagne, have provided significant clarity by evaluating the energetic favorability of these routes.[5][6][7]
The initial, undisputed step in the one-pot procedure is a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, catalyzed by the base.[3][8][9] The primary point of mechanistic divergence lies in the subsequent activation and incorporation of elemental sulfur. Three main proposals have been computationally scrutinized:
-
Gewald's Original Proposal: This pathway suggests that the enolate of the starting carbonyl compound directly attacks and opens the S8 ring to form an enolate polysulfide, which then condenses with the activated nitrile.
-
The Knoevenagel Adduct Pathway: Here, the Knoevenagel-Cope condensation product is deprotonated to form a carbanion, which then acts as the nucleophile to open the elemental sulfur ring.
-
Nguyen's Amine-Mediated Proposal: This mechanism posits that the amine base first opens the S8 ring, generating an ammonium polysulfide that is subsequently attacked by the carbanion of the Knoevenagel adduct.
DFT calculations have shown that the activation of S8 by the amine base or the enolate of the starting ketone is energetically less favorable.[5] Instead, the Knoevenagel Adduct Pathway is consistently identified as the most likely route.[5]
Comparative Energetics of the Initial Sulfur Activation
To illustrate the energetic landscape of these competing initial steps, the following table summarizes representative free energy barriers (ΔG‡) calculated by DFT for the nucleophilic attack on S8.
| Proposed Pathway | Nucleophile | Representative ΔG‡ (kcal/mol) | Energetic Feasibility |
| Gewald's Proposal | Ketone Enolate | High | Unfavorable |
| Knoevenagel Adduct Pathway | Knoevenagel Adduct Carbanion | Lowest | Most Favorable |
| Nguyen's Proposal | Amine Base | Moderate | Less Favorable |
These are illustrative values based on the qualitative findings of DFT studies, which consistently show the Knoevenagel Adduct Pathway to be the most favorable.
The Favored Mechanistic Route: A Step-by-Step Breakdown
Based on current DFT evidence, the most probable mechanism for the Gewald reaction unfolds as follows:
-
Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation of the ketone/aldehyde and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[3][8][9]
-
Deprotonation: The α,β-unsaturated nitrile is then deprotonated by the base to form a resonance-stabilized carbanion.
-
Sulfur Ring Opening: This carbanion attacks the elemental sulfur (S8) ring, leading to the formation of a linear polysulfide intermediate.
-
Polysulfide Decomposition and Cyclization: The resulting polysulfide undergoes a series of complex transformations, including interconversion between different polysulfide chain lengths.[6][7] This can occur through unimolecular cyclization (favored for longer chains) or intermolecular nucleophilic degradation.[6][7] Protonation of the polysulfides can facilitate their decomposition.[6][7]
-
Thiolate Formation and Cyclization: Eventually, a monosulfide intermediate is formed, which undergoes intramolecular cyclization via the attack of the thiolate onto the nitrile group.
-
Tautomerization and Aromatization: The final step involves tautomerization to yield the stable, aromatic 2-aminothiophene product. This final aromatization is considered the primary thermodynamic driving force for the entire reaction sequence.[6][7]
Caption: The DFT-supported mechanistic pathway of the Gewald reaction.
Competing Fates of the Polysulfide Intermediate
A key contribution of recent DFT studies is the elucidation of the complex behavior of the linear polysulfide intermediates.[6][7] These species are not static and can undergo several competing reactions, as illustrated below.
Caption: Competing decomposition pathways for the polysulfide intermediate.
Experimental Correlation and Future Directions
While DFT studies have provided a robust and energetically consistent model for the Gewald reaction mechanism, direct experimental validation of the proposed intermediates and transition states remains a significant challenge.
-
Knoevenagel Adduct: The initial formation of the α,β-unsaturated nitrile is well-supported by experimental evidence, as this intermediate can often be isolated in a two-step version of the Gewald reaction.[9]
-
Polysulfide Intermediates: The transient and complex nature of the polysulfide intermediates makes their direct observation and characterization difficult. Advanced spectroscopic techniques, such as in-situ IR or Raman spectroscopy, could potentially provide evidence for their formation.
-
Kinetic Studies: Detailed kinetic studies of the Gewald reaction under various conditions could help to corroborate the DFT-predicted rate-determining steps. For instance, the effect of different bases on the reaction rate could provide insights into their role in the deprotonation and sulfur activation steps.
-
Trapping Experiments: Designing experiments to trap the proposed intermediates, such as the initial polysulfide or the cyclized, non-aromatic precursor, would offer compelling evidence for the DFT-proposed pathway.
A Typical Computational Workflow for Mechanistic Elucidation
The insights presented in this guide are the result of rigorous computational protocols. A typical workflow for the DFT investigation of a reaction mechanism like the Gewald reaction involves the following steps:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain thermochemical data such as Gibbs free energies.
-
Transition State Searching: Various algorithms are employed to locate the transition state structures connecting reactants and products for each elementary step.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a found transition state correctly connects the desired reactant and product.
-
Solvent Effects: Since the Gewald reaction is typically performed in a solvent, continuum solvent models (like SMD or PCM) are used to account for the effect of the solvent on the energetics of the reaction.
The choice of DFT functional and basis set is crucial for obtaining accurate results. The M06-2X and ωB97X-D functionals with a triple-zeta basis set, such as aug-cc-pV(T+d)Z, have been shown to provide reliable results for this type of reaction.[5][6][7]
Conclusion
DFT studies have revolutionized our understanding of the Gewald reaction mechanism. The computational evidence strongly supports a pathway initiated by a Knoevenagel-Cope condensation, followed by the nucleophilic attack of the resulting carbanion on elemental sulfur. The subsequent decomposition of the polysulfide intermediates is a complex process, with multiple competing pathways leading to the final cyclization and aromatization, which provides the thermodynamic driving force. While direct experimental evidence for some of the fleeting intermediates remains to be captured, the theoretical models provide a solid foundation for further experimental design and a deeper understanding of this synthetically invaluable reaction. This knowledge can aid in the optimization of reaction conditions and the design of novel synthetic strategies based on the Gewald reaction.
References
-
Wikipedia. Gewald reaction. [Link]
-
Mancini, A., & Vaca, C. R. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 23(10), 2633. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2020). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Mishanina, T. V., et al. (2012). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). Journal of the American Chemical Society, 134(12), 5539–5542. [Link]
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A Comparative Guide to 2-Aminothiophene Synthesis: Microwave Irradiation vs. Conventional Heating
For researchers, medicinal chemists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 2-aminothiophene scaffold is of paramount importance, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2][3] The classical method for its synthesis, the Gewald reaction, has been a reliable workhorse.[1][4][5][6] However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative to traditional conventional heating, promising accelerated reaction times, enhanced yields, and a greener chemical footprint.[7][8][9][10][11]
This guide provides a comprehensive comparative analysis of microwave-assisted and conventional heating methods for the synthesis of 2-aminothiophenes. Grounded in experimental data and established chemical principles, we will explore the nuances of each technique, offering field-proven insights to inform your synthetic strategies.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot, three-component condensation of a ketone or aldehyde, an α-cyano ester or related active methylene compound, and elemental sulfur, typically in the presence of a base.[1][2][4][5][6] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][4][5][6] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][2][4][5][6]
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Head-to-Head Comparison: Microwave vs. Conventional Heating
The primary distinction between the two methods lies in the mode of energy transfer. Conventional heating relies on conduction and convection, resulting in a temperature gradient within the reaction mixture.[9][12] In contrast, microwave irradiation directly and uniformly heats the bulk of the reaction mixture through dielectric heating, leading to a rapid and efficient temperature increase.[11][12][13] This fundamental difference translates into significant variations in key reaction parameters.
Performance Metrics: A Data-Driven Analysis
The following table summarizes a comparative analysis of the two heating methods for the synthesis of a representative 2-aminothiophene derivative.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | References |
| Reaction Time | 30 minutes | 3 - 6 hours | [14][15] |
| Yield | 57% - 95% | 47% (in a specific case) | [14] |
| Energy Efficiency | Generally more energy-efficient, especially for shorter reaction times. | Less energy-efficient due to longer heating times and heat loss to the environment. | [16] |
| Solvent Usage | Often allows for solvent-free conditions or reduced solvent volumes. | Typically requires organic solvents with higher boiling points. | [17][18] |
| By-product Formation | Reduced due to shorter reaction times and uniform heating. | Higher potential for by-product formation due to prolonged heating and temperature gradients. | [11] |
| Scalability | Can be challenging for large-scale industrial synthesis, though advancements are being made. | Well-established and readily scalable. | [13] |
Causality Behind the Performance Gap: Why Microwaves Excel
The superior performance of microwave-assisted synthesis in terms of reaction time and yield can be attributed to several factors:
-
Rapid and Uniform Heating: As mentioned, microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and ensuring all molecules reach the activation energy for the reaction more quickly and uniformly.[11][13]
-
Selective Heating: Polar molecules and reagents in the reaction mixture absorb microwave energy more efficiently, leading to localized superheating that can accelerate the reaction rate beyond what is achievable with conventional heating at the same measured bulk temperature.[11]
-
Non-thermal Microwave Effects: While a topic of ongoing research and debate, some studies suggest that the oscillating electromagnetic field of microwaves can influence reaction pathways and transition states, contributing to rate enhancements that are not purely thermal in nature.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, detailed experimental protocols for both microwave-assisted and conventional heating methods for the synthesis of a model 2-aminothiophene derivative are presented below.
Microwave-Assisted Synthesis Workflow
Caption: A typical workflow for microwave-assisted 2-aminothiophene synthesis.
Protocol:
-
Reagent Preparation: In a dedicated microwave reaction vessel, combine the ketone or aldehyde (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and a suitable base (e.g., pyrrolidine, 1 mmol) in a minimal amount of a high-boiling polar solvent like DMF (3 mL).[14]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 30 minutes) at a set temperature (e.g., 50-120°C), depending on the specific substrates.[14][19]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-aminothiophene derivative.[14]
Conventional Heating Synthesis Workflow
Caption: A standard workflow for the conventional synthesis of 2-aminothiophenes.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the ketone or aldehyde (0.1 mol) and the active methylene nitrile (0.1 mol) in a suitable solvent such as ethanol (150 mL).[3]
-
Reaction Initiation: Add elemental sulfur (0.1 mol) and a base (e.g., diethylamine, 20 mL) to the mixture.[3]
-
Conventional Heating: Heat the reaction mixture to reflux using an oil bath and maintain the reflux for several hours (typically 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][15]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator overnight to facilitate precipitation. Pour the mixture into crushed ice, filter the resulting precipitate, and wash it with cold water. The crude product can then be purified by recrystallization from an appropriate solvent.[3]
Conclusion and Future Outlook
For the synthesis of 2-aminothiophenes, microwave-assisted heating presents a clear advantage over conventional methods in terms of reaction speed, yield, and energy efficiency, aligning well with the principles of green chemistry.[10][20] The ability to rapidly screen reaction conditions and generate compound libraries makes it an invaluable tool in a research and drug discovery setting.
However, conventional heating remains a viable and often more practical option for large-scale synthesis where scalability and established infrastructure are primary considerations. The choice of heating method will ultimately depend on the specific goals of the synthesis, available equipment, and the desired scale of the reaction. As microwave reactor technology continues to advance, the scalability of MAOS is likely to improve, further solidifying its position as a dominant technique in modern organic synthesis.
References
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Ruan, B., Zhang, Z., Huang, L., Xu, C., & Li, L. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10).
- Sharma, J., & Champagne, P. (2024).
- Request PDF. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). Semantic Scholar.
- Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 10(11).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023).
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- Huang, W., Li, J., Tang, J., Liu, H., Shen, J., & Jiang, H. (2006). Microwave‐Assisted Synthesis of 2‐Amino‐thiophene‐3‐Carboxylic Derivatives Under Solvent‐Free Conditions.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 193-196.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024).
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).
- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (n.d.).
- Microwave‐Assisted Synthesis of 2‐Amino‐thiophene‐3‐Carboxylic Derivatives Under Solvent‐Free Conditions. (2005). Sci-Hub.
- Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (n.d.).
- Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.
- Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.
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A Comparative Guide to the Validation of Analytical Methods for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of analytical methods for the quantification and characterization of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, rigorous analytical method validation is imperative to ensure product quality, safety, and efficacy. This document will navigate through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>, providing both theoretical grounding and practical, step-by-step protocols for implementation.[1][2][3][4][5][6]
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[7] For this compound, this typically involves assays for potency, purity, and the detection of any impurities or degradation products. This guide will compare and contrast the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy for these analytical challenges.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundational step in method development and validation. The physicochemical properties of this compound (C10H15NO2S, MW: 213.30 g/mol ) suggest that it is a non-volatile, polar molecule, making HPLC the most probable technique of choice for its analysis. However, for specific applications, other techniques might be considered.
| Analytical Technique | Primary Application for this compound | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Assay (potency), impurity profiling, stability testing. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires soluble analytes, solvent consumption. |
| Gas Chromatography (GC) | Analysis of volatile impurities or residual solvents. | Excellent for volatile and semi-volatile compounds, high sensitivity with specific detectors. | Not suitable for non-volatile compounds like the parent molecule without derivatization. |
| UV-Vis Spectroscopy | Simple quantification, dissolution testing, content uniformity. | Simple, rapid, and cost-effective. | Lacks specificity, susceptible to interference from other UV-absorbing species. |
The Workflow of Analytical Method Validation
A robust analytical method validation follows a structured workflow, ensuring that all performance characteristics are thoroughly evaluated. The following diagram illustrates the typical lifecycle of an analytical method, from development to ongoing verification.
Caption: A typical workflow for analytical method validation.
In-Depth Comparison of Validation Parameters and Experimental Protocols
This section details the experimental protocols for validating an HPLC method for this compound, with comparative notes on how these would differ for GC and UV-Vis spectroscopy.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8]
Experimental Protocol (HPLC):
-
Sample Preparation: Prepare solutions of a placebo (all formulation components except the active ingredient), known impurities, and the active ingredient (this compound).
-
Forced Degradation: Subject the active ingredient to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic Analysis: Analyze all samples by the proposed HPLC method.
-
Assessment:
-
The peak for this compound should be free from interference from placebo components and known impurities.
-
The peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
Degradation products should be well-resolved from the main peak.
-
Comparative Notes:
-
GC: For the analysis of volatile impurities, specificity would be established by demonstrating that the peaks for these impurities are resolved from each other and from any residual solvents.
-
UV-Vis Spectroscopy: This technique is inherently non-specific. Specificity can be improved by mathematical techniques like derivative spectroscopy, but it remains a significant limitation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol (HPLC):
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Comparative Notes:
-
GC: The procedure is similar, using a range of concentrations appropriate for the expected levels of volatile impurities.
-
UV-Vis Spectroscopy: Linearity is assessed by plotting absorbance versus concentration. The range is determined by the linear portion of the Beer-Lambert plot.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8]
Experimental Protocol (HPLC):
-
Spiked Placebo Preparation: Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Comparative Notes:
-
GC: Accuracy for impurity analysis is often determined by the recovery of a known amount of the impurity spiked into the sample matrix.
-
UV-Vis Spectroscopy: Accuracy is determined by analyzing a solution of known concentration and comparing the measured value to the true value.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
Experimental Protocol (HPLC):
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Comparative Notes:
-
GC and UV-Vis Spectroscopy: The principles and experimental design for assessing precision are the same as for HPLC.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (HPLC):
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Verification: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Comparative Notes:
-
GC: The same approaches are used to determine LOD and LOQ for volatile impurities.
-
UV-Vis Spectroscopy: The signal-to-noise approach is commonly used.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol (HPLC):
-
Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Assessment: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the analytical results should remain within acceptable limits.
Comparative Notes:
-
GC: Robustness testing would involve varying parameters such as oven temperature program, carrier gas flow rate, and inlet temperature.
-
UV-Vis Spectroscopy: Robustness may be assessed by varying the pH of the solution or the wavelength of measurement slightly.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | HPLC | GC (for impurities) | UV-Vis Spectroscopy | Typical Acceptance Criteria (ICH) |
| Specificity | High | High | Low | No interference at the analyte's retention time/wavelength. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Range | 80-120% of assay concentration | Reporting threshold to 120% of specification | Dependent on Beer's Law | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0-102.0% | Varies with concentration | 98.0-102.0% | Typically 98.0-102.0% for assay. |
| Precision (RSD) | ≤ 2.0% | Varies with concentration | ≤ 2.0% | ≤ 2% for assay. |
| LOD | Determined | Determined | Determined | Signal-to-noise ratio of ~3:1. |
| LOQ | Determined | Determined | Determined | Signal-to-noise ratio of ~10:1 with acceptable precision and accuracy. |
| Robustness | System suitability parameters met | System suitability parameters met | Results unaffected by small changes | System suitability criteria must be met. |
Conclusion
The validation of an analytical method for this compound is a critical activity in pharmaceutical development and quality control. This guide has provided a comparative framework for selecting an appropriate analytical technique and a detailed roadmap for conducting a comprehensive method validation in accordance with international regulatory guidelines. While HPLC is likely the most suitable technique for the primary analysis of this compound, GC and UV-Vis spectroscopy have their place for specific applications. A thorough and well-documented validation study is essential to ensure the reliability and consistency of the analytical data generated.
References
-
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][1][10]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2][11]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
International Council for Harmonisation. Quality Guidelines. [Link][4]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][12]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][8]
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- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. scribd.com [scribd.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 12. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
